molecular formula C45H38O18 B1209222 Procyanidin C1 CAS No. 37064-30-5

Procyanidin C1

カタログ番号: B1209222
CAS番号: 37064-30-5
分子量: 866.8 g/mol
InChIキー: MOJZMWJRUKIQGL-XILRTYJMSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Procyanidin C1 is a proanthocyanidin consisting of three (-)-epicatechin units joined by two successive (4beta->8)-linkages. It has a role as a metabolite, an anti-inflammatory agent, an antioxidant, a lipoxygenase inhibitor, an EC 1.17.3.2 (xanthine oxidase) inhibitor and an EC 3.2.1.20 (alpha-glucosidase) inhibitor. It is a hydroxyflavan, a proanthocyanidin and a polyphenol. It is functionally related to a (-)-epicatechin.
This compound has been reported in Camellia sinensis, Camellia reticulata, and other organisms with data available.
a flavonoid found in multiple plant sources including grape, apple, and cacao, which has antioxidant and anti-inflammatory properties

特性

IUPAC Name

(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H38O18/c46-18-10-27(54)33-32(11-18)61-42(16-2-5-21(48)25(52)8-16)39(59)37(33)35-29(56)14-30(57)36-38(40(60)43(63-45(35)36)17-3-6-22(49)26(53)9-17)34-28(55)13-23(50)19-12-31(58)41(62-44(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,31,37-43,46-60H,12H2/t31-,37-,38+,39-,40-,41-,42-,43-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJZMWJRUKIQGL-XILRTYJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C(C(=CC(=C34)O)O)C5C(C(OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C(C(=CC(=C34)O)O)[C@@H]5[C@H]([C@H](OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H38O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10190562
Record name Procyanidin C1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10190562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

866.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Procyanidin C1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038370
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

37064-30-5
Record name Procyanidin C1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37064-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Procyanidin C1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037064305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Procyanidin C1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10190562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROCYANIDIN C1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33516LCW4F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Procyanidin C1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038370
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

140.0 - 142.0 °C
Record name Procyanidin C1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038370
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Procyanidin C1: A Technical Guide to Natural Sources, Bioavailability, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin C1 (PCC1), a trimeric B-type proanthocyanidin composed of three (-)-epicatechin units, has emerged as a promising natural compound with significant therapeutic potential.[1][2] Abundantly found in various plant-based foods, PCC1 exhibits a range of biological activities, including senolytic, antioxidant, and anti-inflammatory effects.[3][4] This technical guide provides a comprehensive overview of the natural sources of this compound, its bioavailability and metabolism, and the molecular pathways it modulates. Detailed experimental protocols for its extraction and quantification are also presented to facilitate further research and development.

Natural Sources of this compound

This compound is prevalent in a variety of fruits, seeds, and barks.[2][4] The concentration of this compound can vary significantly depending on the plant species, variety, and processing methods.[5] Key dietary sources include grape seeds, apples, cinnamon, and cocoa.[2][6]

Table 1: this compound Content in Selected Foods

Food SourceMean Content (mg/100g or mg/100mL)Reference
Red Wine2.56 mg/100 mL[7]
Broad Bean Pod (raw)0.13 mg/100 g FW[7]
Grape SeedHigh (qualitative)[1][2][8]
Apple (unripe)High (qualitative)[2]
CinnamonHigh (qualitative)[2]
CocoaDetected[6]

FW: Fresh Weight. Quantitative data for some sources is limited, with many studies confirming presence without specifying amounts.

Bioavailability and Metabolism

The bioavailability of procyanidins, including this compound, is generally low and inversely correlated with their degree of polymerization.[9][10] While monomers and dimers can be absorbed in the small intestine, larger oligomers like trimers are less readily absorbed.[9][11]

Most ingested procyanidins transit to the colon, where they are extensively metabolized by the gut microbiota into smaller phenolic acids, such as phenyl valerolactones, phenylacetic acids, and phenylpropionic acids.[9][12] These metabolites are then absorbed and may be responsible for some of the systemic health benefits attributed to procyanidin consumption.[13] Limited in vivo studies in humans have detected procyanidin dimers in plasma after consumption of procyanidin-rich extracts, suggesting some level of absorption of the intact oligomers.[11]

Table 2: Pharmacokinetic Parameters of Procyanidins

CompoundSpeciesDoseCmaxTmaxBioavailability (%)Reference
Procyanidin B1Human2g Grape Seed Extract10.6 ± 2.5 nmol/L2 hNot Reported[13]
Procyanidin B2Human1.8 mg/kg body weight4.0 ± 0.6 nMNot ReportedNot Reported[11]
Procyanidin B2Human0.375 g cocoa/kg body weight41 ± 4 nMNot ReportedNot Reported[11]
[14C]Procyanidin B2Rat10.5 mg/kg (oral)Not Reported~6 h8-11% (from blood)[13]

Data for this compound is limited; Procyanidin B1 and B2 are structurally similar dimers and provide an insight into the likely pharmacokinetic profile of smaller procyanidin oligomers.

Experimental Protocols

Extraction of this compound

The efficient extraction of this compound from plant matrices is crucial for accurate quantification and biological activity assessment. A common and effective method involves the use of an acetone/water/acetic acid solvent system.[14]

Protocol: Extraction from Plant Material

  • Sample Preparation: Lyophilize or use fresh plant material and grind to a fine powder.[14]

  • Extraction Solvent: Prepare a mixture of acetone, water, and acetic acid in a 70:29.5:0.5 (v/v/v) ratio.[14]

  • Extraction Process:

    • Weigh approximately 250 mg of the powdered sample into a centrifuge tube.[14]

    • Add 5 mL of the extraction solvent.[14]

    • Vortex the mixture thoroughly for 1-2 minutes.[14]

    • Sonicate the sample for 60 minutes at room temperature.[14]

    • Centrifuge the slurry at 2500 rpm for 15 minutes.[14]

    • Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted.[14]

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to HPLC-MS analysis.[14]

G Experimental Workflow: this compound Extraction and Analysis cluster_extraction Extraction cluster_purification Purification & Analysis sample Plant Material (e.g., Grape Seeds) grind Grind to Fine Powder sample->grind extract Extract with Acetone/Water/Acetic Acid grind->extract sonicate Sonicate extract->sonicate centrifuge Centrifuge sonicate->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.45 µm) supernatant->filter hplc HPLC-MS/MS Analysis filter->hplc quant Quantification hplc->quant

Caption: A typical experimental workflow for the extraction and analysis of this compound.

Quantification by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the selective and sensitive quantification of this compound.[14][15]

Instrumentation and Conditions:

  • HPLC System: A system capable of binary gradient elution.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) or a C18 reversed-phase column. Normal-phase HPLC is particularly effective for separating procyanidins based on their degree of polymerization.[5][15]

  • Mobile Phase: A gradient of acidified water and an organic solvent (e.g., acetonitrile or methanol) is typically used.[15]

  • Mass Spectrometer: A tandem quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source, operated in negative ion mode.[16]

  • Quantification: A calibration curve is generated using a purified this compound standard. Quantification is based on the peak area of the specific mass transition for this compound.[5]

Molecular Signaling Pathways

This compound has been identified as a potent senolytic agent, meaning it can selectively induce apoptosis in senescent cells.[1][3][8] This activity is particularly relevant for aging and age-related diseases.

Induction of Apoptosis in Senescent Cells

At higher concentrations, this compound induces apoptosis in senescent cells through the generation of reactive oxygen species (ROS) and the modulation of the Bcl-2 family of proteins.[3][17][18] This leads to mitochondrial dysfunction and the activation of the apoptotic cascade.

G PCC1-Induced Apoptosis in Senescent Cells PCC1 This compound (High Conc.) ROS ↑ Reactive Oxygen Species (ROS) PCC1->ROS PumaNoxa ↑ Puma & Noxa (Pro-apoptotic Bcl-2 proteins) PCC1->PumaNoxa Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis of Senescent Cell Mito->Apoptosis PumaNoxa->Mito

Caption: Signaling pathway of this compound inducing apoptosis in senescent cells.

Senomorphic Activity and NF-κB Signaling

At lower concentrations, this compound acts as a senomorphic agent, meaning it can modulate the phenotype of senescent cells without killing them.[1][8] It achieves this by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This leads to a reduction in the Senescence-Associated Secretory Phenotype (SASP), which is a collection of pro-inflammatory cytokines and other molecules secreted by senescent cells that contribute to chronic inflammation and aging.[3]

G Senomorphic Action of PCC1 via NF-κB Inhibition PCC1 This compound (Low Conc.) NFkB NF-κB Signaling Pathway PCC1->NFkB SASP ↓ Senescence-Associated Secretory Phenotype (SASP) NFkB->SASP Inflammation ↓ Chronic Inflammation SASP->Inflammation

Caption: this compound's senomorphic activity through NF-κB pathway inhibition.

Conclusion and Future Directions

This compound is a readily available natural compound with significant potential for applications in aging research and the development of therapeutics for age-related diseases. Its dual-action as both a senolytic and senomorphic agent makes it a particularly interesting candidate for further investigation. Future research should focus on elucidating the precise pharmacokinetic profile of this compound in humans, identifying its specific cellular targets, and conducting clinical trials to validate its efficacy and safety for various health applications. The detailed methodologies provided in this guide offer a foundation for researchers to advance our understanding of this promising phytochemical.

References

Procyanidin C1: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin C1 is a B-type proanthocyanidin, a trimer composed of three (−)-epicatechin units linked by (4β→8) bonds.[1] Found in various natural sources such as grape seeds, apples, and cinnamon, it is a polyphenolic compound of significant interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of this compound, along with detailed experimental protocols for its isolation, synthesis, and analysis.

Chemical Structure and Properties

This compound is a complex flavonoid with a structure defined by the specific linkage of its constituent epicatechin monomers. Its systematic IUPAC name is (2R,3R,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference
CAS Number 37064-30-5[1]
Molecular Formula C₄₅H₃₈O₁₈[1]
Molecular Weight 866.77 g/mol [2]
Appearance Solid[1]
Melting Point Not available
Boiling Point Not available
Solubility Soluble in methanol, ethanol, DMSO, and dimethyl formamide.
SMILES C1--INVALID-LINK--O)O)[C@@H]5--INVALID-LINK--O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O">C@HO
InChI InChI=1S/C45H38O18/c46-18-10-27(54)33-32(11-18)61-42(16-2-5-21(48)25(52)8-16)39(59)37(33)35-29(56)14-30(57)36-38(40(60)43(63-45(35)36)17-3-6-22(49)26(53)9-17)34-28(55)13-23(50)19-12-31(58)41(62-44(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,31,37-43,46-60H,12H2/t31-,37-,38+,39-,40-,41-,42-,43-/m1/s1

Table 2: Spectral Data of this compound

Spectral DataValueReference
¹H NMR A detailed ¹H NMR spectrum is crucial for structural confirmation. While a complete, assigned spectrum for this compound is not readily available in all literature, studies on procyanidin derivatives provide diagnostic parameters. Key signals include those for the aromatic protons of the A, B, and E rings, as well as the aliphatic protons of the C-rings.[3][4][5]
¹³C NMR (150 MHz, CD₃OD) C-2: 77.1, 77.1, 79.8; C-3: 73.0, 73.5, 66.9; C-4: 37.5, 37.4, 30.8; C-4a: 102.1, 101.5, 100.7; C-5: 156.6, 158.4, 156.9; C-6: 97.6, 96.3, 97.7; C-7: 157.3, 158.6, 156.9; C-8: 107.3, 96.7, 107.7; C-8a: 155.0, 158.0, 154.6; C-1': 132.6, 131.8, 132.2; C-2': 115.2, 115.4, 115.4; C-3': 145.9, 145.6, 146.0; C-4': 145.5, 145.5, 145.6; C-5': 116.1, 116.1, 116.1; C-6': 118.9, 119.4, 119.2[6]
Mass Spectrometry (ESI-MS) [M-H]⁻ at m/z 865.2354. Fragmentation yields characteristic ions corresponding to the loss of epicatechin units.[1]

Experimental Protocols

Isolation and Purification from Natural Sources (Grape Seed Extract)

This protocol outlines a general procedure for the isolation and purification of this compound from grape seed extract.[7][8][9][10][11][12]

1. Extraction:

  • Sample Preparation: Start with commercially available grape seed extract powder.

  • Solvent Extraction: Suspend the grape seed extract in a 70:30 (v/v) acetone/water solution.

  • Agitation: Stir the mixture at room temperature for 12-24 hours to ensure efficient extraction.

  • Filtration: Filter the mixture to remove insoluble material.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetone.

  • Lyophilization: Freeze-dry the aqueous remainder to obtain a crude procyanidin extract.

2. Chromatographic Purification:

  • Low-Pressure Column Chromatography:

    • Stationary Phase: Sephadex LH-20 or Toyopearl HW-40F resin.

    • Mobile Phase: A stepwise gradient of methanol in water, followed by acetone in water.

    • Fraction Collection: Collect fractions and monitor by TLC or HPLC to identify those enriched in trimeric procyanidins.

  • Semi-Preparative High-Performance Liquid Chromatography (HPLC):

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile in water, often with a small percentage of formic or acetic acid to improve peak shape. An example gradient is a linear gradient from 10% to 60% acetonitrile over 40 minutes.

    • Detection: UV detection at 280 nm.

    • Fraction Collection: Collect the peak corresponding to the retention time of this compound, confirmed by analytical HPLC and mass spectrometry.

    • Final Step: Lyophilize the collected fractions to obtain pure this compound.

G cluster_extraction Extraction cluster_purification Purification GSE Grape Seed Extract Solvent Acetone/Water Extraction GSE->Solvent Filter Filtration Solvent->Filter Concentrate Concentration Filter->Concentrate Lyophilize_Ext Lyophilization Concentrate->Lyophilize_Ext Crude Crude Extract Lyophilize_Ext->Crude Proceed to Purification Column Low-Pressure Column Chromatography Crude->Column Fractions Enriched Fractions Column->Fractions HPLC Semi-Preparative HPLC Fractions->HPLC Pure_PC1 Pure this compound HPLC->Pure_PC1

Figure 1. Workflow for the isolation and purification of this compound.
Chemical Synthesis

The chemical synthesis of this compound is a complex process involving the stereoselective formation of interflavan linkages. A common strategy involves the TMSOTf-catalyzed condensation of protected epicatechin monomers and dimers.[2][7][13][14][15]

1. Preparation of Building Blocks:

  • Synthesize a protected (-)-epicatechin monomer that can act as an electrophile.

  • Synthesize a protected (-)-epicatechin dimer that can act as a nucleophile. Protection of hydroxyl groups (e.g., as benzyl ethers) is crucial to control the regioselectivity of the condensation.

2. TMSOTf-Catalyzed Condensation:

  • Dissolve the protected epicatechin dimer (nucleophile) and the protected epicatechin monomer (electrophile) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).

  • Cool the reaction mixture to a low temperature (e.g., -78 °C).

  • Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise to catalyze the condensation reaction.

  • Allow the reaction to proceed for a specified time, monitoring the progress by TLC.

3. Deprotection:

  • Quench the reaction and purify the resulting protected trimer by column chromatography.

  • Remove the protecting groups (e.g., by hydrogenolysis using Pd/C for benzyl ethers) to yield this compound.

4. Purification:

  • Purify the final product using semi-preparative HPLC as described in the isolation protocol.

G cluster_synthesis Chemical Synthesis Monomer Protected Epicatechin Monomer (Electrophile) Condensation TMSOTf-Catalyzed Condensation Monomer->Condensation Dimer Protected Epicatechin Dimer (Nucleophile) Dimer->Condensation Protected_Trimer Protected this compound Trimer Condensation->Protected_Trimer Deprotection Deprotection Protected_Trimer->Deprotection Pure_PC1 Pure this compound Deprotection->Pure_PC1

Figure 2. General workflow for the chemical synthesis of this compound.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. These activities are mediated through its interaction with several key signaling pathways.

Anti-inflammatory Effects: Inhibition of MAPK and NF-κB Signaling

This compound has been shown to exert anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

Experimental Protocol: Western Blot Analysis of p38 and JNK Phosphorylation

This protocol describes the analysis of p38 and JNK phosphorylation in macrophages (e.g., RAW 264.7) treated with this compound and stimulated with lipopolysaccharide (LPS).[16][17][18]

1. Cell Culture and Treatment:

  • Culture RAW 264.7 cells to 80-90% confluency.

  • Pre-treat cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes.

2. Protein Extraction and Quantification:

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

3. Western Blotting:

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against phospho-p38, total p38, phospho-JNK, and total JNK overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection system.

G cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK IKK IKK TLR4->IKK Procyanidin_C1 This compound Procyanidin_C1->p38 inhibits Procyanidin_C1->JNK inhibits Procyanidin_C1->IKK inhibits Inflammation Inflammatory Response (NO, IL-6, TNF-α) p38->Inflammation JNK->Inflammation IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) NFkB->Inflammation translocates to nucleus

Figure 3. This compound inhibits LPS-induced MAPK and NF-κB signaling.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.[19][20][21][22][23][24]

1. Cell Transfection and Treatment:

  • Co-transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • After 24 hours, pre-treat the cells with this compound for 1-2 hours.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

2. Luciferase Assay:

  • Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

Neuroprotective Effects: Modulation of Bcl-2 Family Proteins

This compound has been shown to exert neuroprotective effects by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.

Experimental Protocol: Western Blot Analysis of Bax and Bcl-2

This protocol is for assessing the ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic) proteins in neuronal cells (e.g., SH-SY5Y) following treatment with this compound and an apoptotic stimulus.[6][25][26][27][28]

1. Cell Culture and Treatment:

  • Culture SH-SY5Y cells to the desired confluency.

  • Pre-treat cells with this compound for a specified time.

  • Induce apoptosis using a relevant stimulus (e.g., MPP⁺ for a Parkinson's disease model).

2. Protein Extraction and Western Blotting:

  • Follow the same procedure as described for the MAPK Western blot analysis.

  • Use primary antibodies specific for Bax and Bcl-2. A loading control such as β-actin or GAPDH should also be used.

3. Densitometric Analysis:

  • Quantify the band intensities for Bax and Bcl-2 and normalize them to the loading control.

  • Calculate the Bax/Bcl-2 ratio to assess the apoptotic potential.

G Apoptotic_Stimulus Apoptotic Stimulus (e.g., MPP⁺) Bax Bax (Pro-apoptotic) Apoptotic_Stimulus->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) Apoptotic_Stimulus->Bcl2 downregulates Procyanidin_C1 This compound Procyanidin_C1->Bax downregulates Procyanidin_C1->Bcl2 upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis

Figure 4. This compound modulates the Bcl-2 family to inhibit apoptosis.

Conclusion

This compound is a multifaceted natural compound with significant potential for therapeutic development. Its well-defined chemical structure and known biological activities, particularly its anti-inflammatory and neuroprotective effects, make it a compelling target for further research. This technical guide provides a solid foundation for scientists and researchers to explore the properties and applications of this compound. The detailed protocols and signaling pathway diagrams offer practical tools for designing and executing experiments to further elucidate the mechanisms of action and therapeutic potential of this promising molecule. Further research to refine and optimize the experimental protocols presented here is encouraged to advance our understanding of this compound.

References

Procyanidin C1: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin C1 (PCC1), a trimeric proanthocyanidin composed of three epicatechin units, is a naturally occurring flavonoid found in various plant sources, including grape seeds, apples, and cinnamon.[1][2] Emerging research has highlighted its significant and diverse biological activities, positioning it as a promising candidate for therapeutic development. This technical guide provides an in-depth overview of the core biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development efforts.

Antioxidant Activity

This compound exhibits potent antioxidant properties, contributing significantly to its protective effects against oxidative stress-induced cellular damage.[3] Its ability to scavenge free radicals is a key mechanism underlying many of its other biological functions.[3] The antioxidant capacity of procyanidins is often correlated with their degree of polymerization, with trimers like this compound demonstrating strong activity.[4]

Quantitative Data: Antioxidant Capacity of this compound
AssayMetricResultReference Organism/Cell LineCitation
DPPH Radical ScavengingActivityStrong scavenging activityIn vitro[3]
Reactive Oxygen Species (ROS) ReductionFold Change vs. ControlSignificant reduction in H₂O₂-induced ROS levelsPC12 cells[4]
Malondialdehyde (MDA) Reductionnmol/mg proteinSignificant reduction in H₂O₂-induced MDA levelsPC12 cells[4]
Glutathione Peroxidase (GSH-Px) ActivityU/mg proteinIncreased activity in H₂O₂-treated cellsPC12 cells[4]
Superoxide Dismutase (SOD) ActivityU/mg proteinIncreased activity in H₂O₂-treated cellsPC12 cells[4]
Catalase (CAT) ActivityU/mg proteinIncreased activity in H₂O₂-treated cellsPC12 cells[4]
Experimental Protocols

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (typically 0.1 mM) in methanol or ethanol. Store in a dark, airtight container.

    • Prepare a working solution of DPPH by diluting the stock solution to achieve an absorbance of approximately 1.0 at 517 nm.

    • Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the this compound dilutions or control to each well.

    • Add an equal volume of the DPPH working solution to each well to initiate the reaction.

    • Include a blank control containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the sample.

    • Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[5][6][7][8][9][10]

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein (e.g., 4 µM) in a phosphate buffer (e.g., 75 mM, pH 7.4).

    • Prepare a solution of a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) (e.g., 75 mM), in the same buffer. This solution should be prepared fresh daily.

    • Prepare a series of Trolox standards to create a standard curve.

    • Prepare this compound samples at various concentrations.

  • Assay Procedure:

    • In a 96-well black microplate, add the fluorescein working solution to each well.

    • Add the Trolox standards, this compound samples, or a blank (buffer) to the appropriate wells.

    • Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes).

    • Initiate the reaction by adding the AAPH solution to all wells.

  • Measurement:

    • Immediately begin measuring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are typically taken every 1-2 minutes for 60-90 minutes.

  • Calculation:

    • Calculate the area under the curve (AUC) for each sample, standard, and blank.

    • Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.

    • Plot the net AUC of the Trolox standards against their concentrations to generate a standard curve.

    • Determine the ORAC value of the this compound samples by comparing their net AUC to the Trolox standard curve. Results are expressed as Trolox equivalents (TE).[2][11][12][13][14][15][16][17]

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties, making it a compound of interest for neurodegenerative diseases.[18] Its neuroprotective mechanisms involve the activation of antioxidant defense pathways and the inhibition of inflammatory signaling in neuronal cells.[18]

Quantitative Data: Neuroprotective Efficacy of this compound
AssayMetricResultCell Line/ModelCitation
Glutamate-Induced Cell DeathCell Viability (%)~80% viability at 5 µM; ~95% viability at 10 µMHT22 cells[18]
H₂O₂-Induced Oxidative StressCell Viability (%)Increased survival of PC12 cells at 5 µMPC12 cells[4]
H₂O₂-Induced Oxidative StressMotor BehaviorImproved motor behavior in zebrafish larvae at 25 µMZebrafish larvae[4]
H₂O₂-Induced Oxidative StressROS Level (Fold Change)Significant reduction compared to H₂O₂ alonePC12 cells[19]
H₂O₂-Induced Oxidative StressMDA LevelSignificant reduction compared to H₂O₂ alonePC12 cells[19]
Signaling Pathways in Neuroprotection

This compound exerts its neuroprotective effects primarily through the activation of the Nrf2/ARE pathway and the inhibition of MAPK signaling.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus PCC1 This compound Keap1 Keap1 PCC1->Keap1 inhibits dissociation ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1 induces Nrf2 Nrf2 Keap1->Nrf2 sequesters Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE HO1 HO-1 ARE->HO1 activates NQO1 NQO1 ARE->NQO1 activates GCLM GCLM ARE->GCLM activates GCLC GCLC ARE->GCLC activates Neuroprotection Neuroprotection HO1->Neuroprotection NQO1->Neuroprotection GCLM->Neuroprotection GCLC->Neuroprotection

Experimental Protocols

This assay assesses the metabolic activity of cells as an indicator of their viability following treatment with a neurotoxin and/or a neuroprotective agent.

Protocol:

  • Cell Seeding:

    • Seed neuronal cells (e.g., PC12 or HT22) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

    • Induce neurotoxicity by adding a neurotoxin such as hydrogen peroxide (H₂O₂) or glutamate for a further incubation period (e.g., 24 hours). Include control wells (untreated cells) and neurotoxin-only wells.

  • MTT Incubation:

    • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Measurement:

    • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of ~630 nm can be used to subtract background absorbance.

  • Calculation:

    • Calculate cell viability as a percentage of the control (untreated) cells.[1][20][21][22][23][24]

This technique is used to detect the translocation of the transcription factor Nrf2 from the cytoplasm to the nucleus, a key step in its activation.

Protocol:

  • Cell Culture and Treatment:

    • Culture neuronal cells and treat them with this compound and/or a neurotoxin as described for the MTT assay.

  • Protein Extraction (Nuclear and Cytoplasmic Fractionation):

    • Wash cells with ice-cold PBS.

    • Lyse the cells using a hypotonic buffer to release cytoplasmic proteins. Centrifuge to pellet the nuclei.

    • Extract nuclear proteins from the pellet using a high-salt nuclear extraction buffer.

  • Protein Quantification:

    • Determine the protein concentration of both the cytoplasmic and nuclear fractions using a protein assay such as the BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each fraction by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C. Also, probe for loading controls for the cytoplasmic (e.g., β-actin) and nuclear (e.g., Lamin B) fractions.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a digital imager or X-ray film.

  • Analysis:

    • Quantify the band intensities and normalize the Nrf2 signal to the respective loading control. An increase in the nuclear Nrf2 fraction indicates activation.[25][26][27][28][29][30]

Senolytic and Senomorphic Activity

This compound has been identified as a senotherapeutic agent, meaning it can selectively eliminate senescent cells (senolytic activity) or suppress their harmful secretory phenotype (senomorphic activity).[24] This makes it a promising candidate for targeting age-related diseases.

Quantitative Data: Senolytic and Senomorphic Effects of this compound
ActivityMetricResultCell Line/ModelCitation
SenomorphicEffective ConcentrationSuppression of Senescence-Associated Secretory Phenotype (SASP) at 0.1875 µg/mlHuman primary stromal cells[31]
SenolyticEffective ConcentrationSelective killing of senescent cells at higher concentrationsHuman primary stromal cells[24]
SenolyticIn vivo effectDepletion of senescent cells in aged miceAged mice[24]
Signaling in Senolytic Activity

Senolytic_Pathway PCC1 This compound (High Concentration) SenescentCell Senescent Cell ROS_increase Increased ROS Production SenescentCell->ROS_increase induces Mito_dysfunction Mitochondrial Dysfunction SenescentCell->Mito_dysfunction induces Bcl2_family Upregulation of pro-apoptotic Bcl-2 family proteins (Puma, Noxa) ROS_increase->Bcl2_family Mito_dysfunction->Bcl2_family Apoptosis Apoptosis Bcl2_family->Apoptosis

Anticancer Activity

This compound has demonstrated significant anticancer properties against various cancer cell lines.[32][33] Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis-related processes.[32][33]

Quantitative Data: Anticancer Efficacy of this compound
Cancer TypeCell LineMetricResultCitation
Breast Cancer (TNBC)MDA-MB-231IC50Comparable to Tamoxifen[32]
Breast Cancer (Hormone Positive)MCF-7IC50Higher than Tamoxifen[32]
Colon CancerDLD1, HCT116Cell ProliferationDose- and time-dependent inhibition[33]
Colon CancerDLD1, HCT116Migration & InvasionInhibition[33]
Signaling in Anticancer Activity

Anticancer_Pathway PCC1 This compound CancerCell Cancer Cell DNA_damage DNA Damage CancerCell->DNA_damage induces Bcl2_Bax Decreased Bcl-2 Increased BAX CancerCell->Bcl2_Bax modulates miR501 Inhibition of miR-501-3p CancerCell->miR501 inhibits CheckpointKinases Activation of Checkpoint Kinases (Chk1, Chk2) DNA_damage->CheckpointKinases CellCycleArrest Cell Cycle Arrest (S-phase) CheckpointKinases->CellCycleArrest Apoptosis Apoptosis Caspases Activation of Caspase-3 & -9 Bcl2_Bax->Caspases Caspases->Apoptosis Metastasis Inhibition of Metastasis HIGD1A Upregulation of HIGD1A miR501->HIGD1A regulates HIGD1A->Metastasis

Anti-inflammatory Activity

This compound exhibits anti-inflammatory effects by modulating key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[3] This activity contributes to its protective effects in various pathological conditions.

Quantitative Data: Anti-inflammatory Effects of this compound
Inflammatory MediatorEffectCell Line/ModelCitation
Prostaglandin E2 (PGE2)ReductionMacrophages[3]
Cyclooxygenase-2 (COX-2)ReductionMacrophages[3]
CD80, CD86, MHC class IIReduced expressionMacrophages[3]
Anti-inflammatory Signaling Pathways

Anti_inflammatory_Pathway PCC1 This compound MAPK MAPK Pathway (ERK, p38, JNK) PCC1->MAPK inhibits NFkB NF-κB Pathway PCC1->NFkB inhibits InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) InflammatoryStimuli->MAPK InflammatoryStimuli->NFkB ProInflammatory Pro-inflammatory Gene Expression (PGE2, COX-2, Cytokines) MAPK->ProInflammatory NFkB->ProInflammatory Inflammation Inflammation ProInflammatory->Inflammation

Cardioprotective Effects

This compound has shown potential in protecting the cardiovascular system. Its cardioprotective mechanisms are linked to its ability to enhance endothelial function and combat oxidative stress.

Quantitative Data: Cardioprotective Activity of this compound
EffectMetricResultCell Line/ModelCitation
Endothelial FunctionNitric Oxide (NO) ProductionSignificant increaseRat Aortic Endothelial Cells (RAECs)[34]
Endothelial FunctionIntracellular Ca²⁺ InfluxElevationRat Aortic Endothelial Cells (RAECs)[34]
Doxorubicin-induced cardiotoxicityMyocardial injuryAttenuationRats[35]
Isoproterenol-induced myocardial injuryMarker enzymes (AST, ALT, LDH, CK)Maintained near normal levelsRats[36]
Cardioprotective Signaling

Cardioprotective_Pathway PCC1 This compound EndothelialCell Endothelial Cell Ca2_influx Increased Intracellular Ca²⁺ EndothelialCell->Ca2_influx promotes eNOS eNOS Activation Ca2_influx->eNOS NO_production Increased Nitric Oxide (NO) Production eNOS->NO_production Vasodilation Vasodilation NO_production->Vasodilation Cardioprotection Cardioprotection Vasodilation->Cardioprotection

Conclusion

This compound is a multifaceted natural compound with a broad spectrum of biological activities that hold significant therapeutic promise. Its potent antioxidant, neuroprotective, senolytic, anticancer, anti-inflammatory, and cardioprotective effects are supported by a growing body of scientific evidence. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to facilitate further research and development of this compound as a novel therapeutic agent for a range of human diseases. Continued investigation into its mechanisms of action and in vivo efficacy is warranted to fully realize its clinical potential.

References

Procyanidin C1: A Technical Guide to its Antioxidant and Anti-inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Procyanidin C1 (PCC1), a naturally occurring polyphenolic compound found in sources such as grape seeds, apples, and cocoa, has garnered significant scientific interest for its potent therapeutic properties.[1] As a trimer of epicatechin, PCC1 exhibits a dual mechanism of action, functioning as both a powerful antioxidant and a robust anti-inflammatory agent.[2] Its bioactivity stems from its ability to directly scavenge reactive oxygen species (ROS) and modulate key cellular signaling pathways.[1][3] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning PCC1's effects, focusing on its role in the Keap1-Nrf2 antioxidant response pathway and its inhibition of pro-inflammatory cascades, including the NF-κB and MAPK signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of its core mechanisms.

Antioxidant Mechanisms of this compound

PCC1 combats oxidative stress through a two-pronged approach: direct neutralization of harmful free radicals and upregulation of the body's endogenous antioxidant defense systems. Oxidative stress, an imbalance between ROS production and the biological system's ability to detoxify them, is implicated in the pathogenesis of numerous chronic diseases.[4][5]

Direct Radical Scavenging

Procyanidins are potent antioxidants, with some studies suggesting their capacity is significantly higher than that of Vitamin C and Vitamin E.[1] This activity is attributed to their chemical structure, which allows them to donate hydrogen atoms or electrons to neutralize unstable free radicals like superoxide radicals and nitric oxide, thereby disrupting oxidative chain reactions.[1][3] PCC1's ability to scavenge ROS has been demonstrated to reduce oxidative damage to critical macromolecules, including DNA, lipids, and proteins.[1][4]

Activation of the Keap1-Nrf2/ARE Pathway

A primary mechanism of PCC1's antioxidant action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular resistance to oxidative stress.[6][7] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[8][9]

PCC1 intervenes in this process by disrupting the Nrf2-Keap1 interaction.[9][10] This inhibition of Keap1-mediated degradation allows Nrf2 to stabilize and translocate into the nucleus.[7][8] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes, initiating the transcription of a suite of protective enzymes.[8][9] These include heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which play vital roles in cellular detoxification and maintaining redox homeostasis.[6][7][10]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PCC1 This compound Keap1 Keap1 PCC1->Keap1 inhibits ROS Oxidative Stress (ROS) ROS->Keap1 induces dissociation Nrf2 Nrf2 Keap1->Nrf2 Cul3 Cul3-E3 Ligase Keap1->Cul3 recruits Nrf2->Cul3 targeted by Proteasome Proteasome Degradation Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Cul3->Ub adds ARE ARE Nrf2_n->ARE binds to Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes activates transcription

Caption: this compound activates the Keap1-Nrf2/ARE antioxidant pathway.

Anti-inflammatory Mechanisms of this compound

PCC1 exerts significant anti-inflammatory effects by targeting and inhibiting key signaling pathways that orchestrate the inflammatory response, particularly in the context of stimuli like lipopolysaccharide (LPS).[11][12]

Inhibition of NF-κB and MAPK Signaling Pathways

The anti-inflammatory properties of PCC1 are largely mediated through its potent inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][11]

  • NF-κB Pathway: In LPS-stimulated macrophages, PCC1 has been shown to prevent the activation of the IKK complex. This action inhibits the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB (p65/p50 dimer) in the cytoplasm. By preserving IκBα, PCC1 effectively blocks the nuclear translocation of the NF-κB p65 subunit, thereby preventing the transcription of numerous pro-inflammatory genes.[11][13]

  • MAPK Pathway: PCC1 significantly attenuates the phosphorylation of key MAPK members, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[7][11][13] These kinases are crucial for transducing inflammatory signals and activating transcription factors like AP-1, which work in concert with NF-κB to amplify the inflammatory response.

This multi-pathway inhibition is initiated upstream, with evidence suggesting PCC1 interferes with the signaling cascade originating from Toll-like receptor 4 (TLR4), the primary receptor for LPS.[11]

cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1_mapk TAK1 TLR4->TAK1_mapk TAK1_nfkB TAK1 TLR4->TAK1_nfkB PCC1 This compound p38 p38 PCC1->p38 inhibits phosphorylation JNK JNK PCC1->JNK ERK ERK PCC1->ERK IKK IKK Complex PCC1->IKK inhibits MKKs MKKs TAK1_mapk->MKKs MKKs->p38 MKKs->JNK MKKs->ERK AP1 AP-1 p38->AP1 activate JNK->AP1 activate ERK->AP1 activate AP1_n AP-1 AP1->AP1_n Translocation TAK1_nfkB->IKK IkBa p65/p50-IκBα (Inactive) IKK->IkBa phosphorylates IκBα for degradation NFkB p65/p50 (Active NF-κB) IkBa->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) AP1_n->Genes NFkB_n->Genes

Caption: this compound inhibits LPS-induced NF-κB and MAPK signaling.
Downstream Consequences of Pathway Inhibition

By blocking the NF-κB and MAPK pathways, PCC1 effectively suppresses the production and expression of a wide array of inflammatory molecules.[1] This includes:

  • Pro-inflammatory Enzymes: A significant reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11][13][14]

  • Inflammatory Mediators: A decrease in the synthesis of nitric oxide (NO) and prostaglandin E2 (PGE2).[11][13]

  • Pro-inflammatory Cytokines: A marked inhibition in the release of key cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[11][13]

  • Cell Surface Molecules: Reduced expression of co-stimulatory molecules like CD80 and CD86, and MHC class II molecules on macrophages, which can modulate the adaptive immune response.[1][11]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in various in vitro and in vivo studies.

Table 1: Quantitative Antioxidant Activity of this compound

Parameter Measured Experimental System Concentration of PCC1 Result Reference
Nrf2 Nuclear Translocation Mouse hippocampal HT22 cells 5–10 µM Increased Nrf2 nuclear presence [8]
Heme Oxygenase-1 (HO-1) Mouse hippocampal HT22 cells 5–10 µM Increased HO-1 protein expression [8]
DPPH Radical Scavenging In vitro chemical assay Not specified Possesses strong scavenging activity [7]
Intracellular ROS Glutamate-induced HT22 cells Not specified Inhibited accumulation of ROS [7]
Protein Carbonylation Glutamate-induced HT22 cells Not specified Inhibited protein carbonylation [7]

| Cell Viability (vs. H₂O₂) | RAW 264.7 & DC2.4 cells | 50-500 µg/mL (capsules) | Significantly improved cell viability |[15] |

Table 2: Quantitative Anti-inflammatory Effects of this compound

Parameter Measured Experimental System Concentration of PCC1 Result Reference
Nitric Oxide (NO) Production LPS-induced macrophages Not specified Inhibited iNOS-mediated NO production [11]
Pro-inflammatory Cytokines LPS-induced macrophages Not specified Inhibited release of IL-6 and TNF-α [11]
Prostaglandin E2 (PGE2) LPS-induced macrophages Not specified Significant decrease in PGE2 levels [11]
COX-2 Expression LPS-induced macrophages Not specified Significant decrease in COX-2 levels [11]
p38 & JNK Phosphorylation LPS-induced macrophages Not specified Inhibited phosphorylation [11]
ERK1/2 Phosphorylation Glutamate-induced HT22 cells Not specified Decreased phosphorylation [7]

| Cytotoxicity (viability) | Macrophage cells | 7.8 to 62.5 µg/mL | No cytotoxicity observed |[16] |

Key Experimental Protocols

DPPH Radical Scavenging Assay

This assay is a common in vitro method to determine the free-radical scavenging capacity of a compound.

Methodology:

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol or ethanol (e.g., 0.1 mM).[17] Prepare a series of dilutions of PCC1.

  • Reaction Setup: In a 96-well plate or cuvettes, add a defined volume of the PCC1 sample dilutions. Include a positive control (e.g., ascorbic acid) and a blank (solvent only).[17]

  • Initiation: Add the DPPH working solution to all wells except a blank for the spectrophotometer.[18]

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (typically 30 minutes).[17][19]

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[17][19]

  • Calculation: The scavenging activity is calculated as a percentage of DPPH discoloration using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100, where A_control is the absorbance of the DPPH solution without the sample.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare 0.1mM DPPH in Methanol r1 Mix PCC1 + DPPH Solution in 96-well Plate p1->r1 p2 Prepare Serial Dilutions of this compound p2->r1 r2 Incubate 30 min in Dark at RT r1->r2 a1 Measure Absorbance at 517 nm r2->a1 a2 Calculate % Inhibition a1->a2

Caption: Standard workflow for the DPPH antioxidant assay.
Cellular Inflammation Model (LPS-stimulated Macrophages)

This in vitro model is widely used to assess the anti-inflammatory properties of compounds.

Methodology:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media until they reach desired confluency.

  • Pre-treatment: Pre-treat the cells with various concentrations of PCC1 for a specified time (e.g., 1-2 hours).

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS, e.g., 1 µg/mL) to the media and incubate for a defined period (e.g., 18-24 hours).[13]

  • Supernatant Collection: Collect the cell culture supernatant for analysis of secreted mediators.

  • Analysis:

    • Nitric Oxide (NO): Measure nitrite concentration in the supernatant using the Griess assay.

    • Cytokines (TNF-α, IL-6): Quantify cytokine levels using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[20]

    • Prostaglandin E2 (PGE2): Measure PGE2 levels using a specific ELISA kit.

  • Cell Lysis: Lyse the remaining cells to extract proteins for Western blot analysis.

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify the expression or phosphorylation status of specific proteins.

Methodology:

  • Protein Extraction: Lyse cells from the inflammation model (Section 4.2) using a lysis buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • Electrophoresis: Separate proteins by size by loading equal amounts of protein onto an SDS-polyacrylamide gel (SDS-PAGE).

  • Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p38, anti-COX-2, anti-NF-κB p65). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with HRP to produce light, which is captured by a detection system. The intensity of the light signal is proportional to the amount of target protein.

A 1. Cell Lysis & Protein Extraction B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Transfer to PVDF Membrane C->D E 5. Blocking (5% BSA) D->E F 6. Primary Antibody Incubation (e.g., anti-p-p38) E->F G 7. Secondary Antibody (HRP-conjugated) Incubation F->G H 8. Chemiluminescent Detection G->H I 9. Data Analysis H->I

Caption: General experimental workflow for Western blot analysis.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent through its well-defined antioxidant and anti-inflammatory mechanisms. Its ability to activate the protective Nrf2 pathway while simultaneously inhibiting the pro-inflammatory NF-κB and MAPK cascades provides a powerful, multi-pronged approach to mitigating the cellular damage associated with oxidative stress and chronic inflammation.[1][4][6] The data clearly indicate that PCC1 can reduce the production of a host of inflammatory mediators, including cytokines, NO, and PGE2.[11]

While preclinical data are robust, the translation of these findings into clinical applications requires further investigation.[21] Future research should focus on large-scale human clinical trials to establish the safety, efficacy, and optimal dosage of PCC1 for various age-related and inflammatory diseases.[22] Furthermore, exploring advanced drug delivery systems could enhance the bioavailability of PCC1, maximizing its therapeutic potential.[23] Given its natural origin and potent bioactivity, this compound stands as a promising candidate for the development of novel treatments and preventative strategies for a range of human pathologies.

References

Procyanidin C1 from Grape Seed Extract: A Technical Guide to its Senolytic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging and a variety of age-related diseases. Senescent cells accumulate in tissues over time, contributing to chronic inflammation and tissue dysfunction through the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and proteases, collectively known as the Senescence-Associated Secretory Phenotype (SASP). The selective elimination of these senescent cells, a therapeutic strategy termed "senolysis," has emerged as a promising approach to mitigate age-related pathologies and improve healthspan.

Procyanidin C1 (PCC1), a polyphenolic flavonoid found in grape seed extract, has been identified as a potent natural senotherapeutic agent.[1][2][3][4][5] It exhibits a dual role, acting as a senomorphic agent at low concentrations by suppressing the SASP, and as a senolytic agent at higher concentrations by selectively inducing apoptosis in senescent cells.[4][5][6] This technical guide provides an in-depth overview of the senolytic properties of PCC1, detailing its mechanism of action, quantitative effects, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound's senolytic activity is multifaceted, primarily targeting the vulnerabilities of senescent cells to induce programmed cell death. The core mechanisms involve the induction of oxidative stress and the modulation of key signaling pathways that govern cell survival and apoptosis.

At higher concentrations, PCC1 selectively triggers an increase in reactive oxygen species (ROS) within senescent cells, leading to mitochondrial dysfunction.[5][6] This is accompanied by the upregulation of pro-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family, such as Puma and Noxa, which ultimately leads to the activation of the caspase cascade and apoptotic cell death.[7]

Furthermore, PCC1 has been shown to modulate several signaling pathways implicated in senescence and cell survival:

  • NF-κB and p38 MAPK Signaling: At lower, senomorphic concentrations, PCC1 can suppress the SASP by inhibiting the NF-κB and p38 mitogen-activated protein kinase (p38MAPK) signaling pathways, both of which are key regulators of pro-inflammatory gene expression.[8]

  • EGFR/TGFβ/SMAD Pathway: In the context of skin fibrosis and senescence, PCC1 has been demonstrated to directly target the Epidermal Growth Factor Receptor (EGFR), inhibiting its phosphorylation and subsequently suppressing the downstream Transforming Growth Factor-beta (TGFβ)/SMAD signaling pathway.

While the FOXO4-p53 interaction is a critical survival pathway for senescent cells, a direct link between PCC1 and the modulation of this specific pathway has yet to be definitively established.[9][10][11][12][13] However, PCC1's ability to induce apoptosis through parallel pathways effectively circumvents this pro-survival mechanism.

Quantitative Data on the Senolytic Effects of this compound

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the efficacy of PCC1 as a senolytic agent.

Table 1: In Vitro Senolytic Activity of this compound

Cell LineSenescence InducerPCC1 ConcentrationEffectQuantitative MeasurementReference(s)
Human Retinal Pigment Epithelial (ARPE-19)Doxorubicin50 µMCytotoxicity in senescent cellsSignificant decrease in cell viability[8]
Human Retinal Pigment Epithelial (ARPE-19)Doxorubicin50 µMInduction of apoptosisSignificant increase in Annexin V+/PI+ cells[8]
Mouse Photoreceptor (661W)Doxorubicin≥ 50 µMCytotoxicity in senescent cellsDose-dependent decrease in cell viability[8]
Mouse Microglia (BV2)Doxorubicin≥ 50 µMCytotoxicity in senescent cellsDose-dependent decrease in cell viability[8]
Human Fetal Lung Fibroblasts (WI38)Replicative Senescence100 µMSelective killing of senescent cellsSignificant reduction in senescent cell viability[3][14]
Human Umbilical Vein Endothelial Cells (HUVEC)Replicative Senescence100 µMSelective killing of senescent cellsSignificant reduction in senescent cell viability[3][14]
Human Mesenchymal Stem Cells (MSC)Replicative Senescence100 µMSelective killing of senescent cellsSignificant reduction in senescent cell viability[3][14]

Table 2: In Vivo Senolytic and Healthspan Effects of this compound in Mice

Mouse ModelTreatment DetailsEffectQuantitative MeasurementReference(s)
Naturally Aged MiceIntermittent administrationAlleviation of physical dysfunctionImprovement in physical function tests[1][6]
Naturally Aged MiceIntermittent administrationProlonged post-treatment survivalOver 60% longer median post-treatment lifespan[4]
Irradiated MiceIntermittent administrationReversal of age-related phenotypesReduction in graying hair
Senescent Cell-Implanted MiceSingle 5-day courseImproved physical functionSustained improvement in physical function tests[14]

Table 3: Effect of this compound on the Senescence-Associated Secretory Phenotype (SASP)

Model SystemPCC1 Concentration/DoseEffectKey SASP Factors MeasuredQuantitative ChangeReference(s)
Senescent Human Stromal Cells (in vitro)Low concentrationsInhibition of SASP expressionVarious SASP factorsSignificant downregulation[4][5][6]
Aged Mice (in vivo)Intermittent administrationReduction of circulating SASP factorsIL-6, IL-1β, TNF-αSignificant decrease in plasma levels[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the senolytic properties of this compound.

Induction of Cellular Senescence with Doxorubicin

This protocol describes the induction of premature senescence in primary human fibroblasts using the chemotherapeutic agent doxorubicin.[7][15][16][17]

Materials:

  • Primary human fibroblasts (e.g., IMR-90, WI-38)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Doxorubicin hydrochloride (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture flasks/plates

Procedure:

  • Seed primary human fibroblasts at a low density in a T75 flask.

  • Allow cells to attach and grow overnight.

  • Treat the cells with doxorubicin at a final concentration of 100-250 nM in complete culture medium for 24-48 hours.

  • After the incubation period, remove the doxorubicin-containing medium and wash the cells twice with sterile PBS.

  • Add fresh, drug-free complete culture medium to the cells.

  • Culture the cells for an additional 7-10 days to allow for the full development of the senescent phenotype, changing the medium every 2-3 days.

  • Confirm the senescent phenotype using markers such as SA-β-gal staining, and analysis of p53 and p21 expression.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This cytochemical assay is a widely used biomarker to identify senescent cells.[18][19][20][21][22]

Materials:

  • Fixative solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)

  • Wash buffer (PBS)

  • SA-β-gal staining solution:

    • 1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

    • 40 mM citric acid/sodium phosphate buffer, pH 6.0

    • 5 mM potassium ferrocyanide

    • 5 mM potassium ferricyanide

    • 150 mM NaCl

    • 2 mM MgCl₂

Procedure:

  • Wash cultured cells twice with PBS.

  • Fix the cells with the fixative solution for 3-5 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Add the SA-β-gal staining solution to the cells, ensuring the cells are completely covered.

  • Incubate the cells at 37°C in a dry incubator (no CO₂) for 12-16 hours, or until a blue color develops in senescent cells. Protect the plate from light.

  • Aspirate the staining solution and wash the cells with PBS.

  • Visualize and quantify the percentage of blue-stained cells using a bright-field microscope.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization solution

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of PCC1 for the desired duration.

  • Add 10 µL of MTT solution to each well and incubate at 37°C for 2-4 hours, or until a purple precipitate is visible.

  • Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or another fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

  • Flow cytometer

Procedure:

  • Induce senescence and treat cells with PCC1 as desired.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells once with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-2 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin-binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for evaluating its senolytic activity.

PCC1_Senolytic_Mechanism cluster_PCC1 This compound (PCC1) cluster_Senescent_Cell Senescent Cell PCC1 This compound ROS ↑ Reactive Oxygen Species (ROS) PCC1->ROS High Concentration EGFR EGFR Inhibition PCC1->EGFR NFkB ↓ NF-κB Signaling PCC1->NFkB Low Concentration p38 ↓ p38 MAPK Signaling PCC1->p38 Low Concentration Mito Mitochondrial Dysfunction ROS->Mito Bcl2 Bcl-2 Family (Puma, Noxa ↑) Mito->Bcl2 Caspase Caspase Activation Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis TGFb ↓ TGFβ/SMAD Pathway EGFR->TGFb SASP ↓ SASP (Senomorphic Effect) NFkB->SASP p38->SASP

Caption: Mechanism of this compound's senotherapeutic action.

Senolytic_Workflow cluster_Induction Senescence Induction cluster_Treatment Treatment cluster_Analysis Analysis Induction Induce Senescence (e.g., Doxorubicin) Treatment Treat with this compound (Varying Concentrations) Induction->Treatment SA_beta_gal SA-β-gal Staining Treatment->SA_beta_gal Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis SASP SASP Analysis (ELISA, qPCR) Treatment->SASP

Caption: Experimental workflow for evaluating PCC1's senolytic activity.

FOXO4_p53_Pathway cluster_Senescence_Stress Senescence-Inducing Stress cluster_Survival_Pathway Senescent Cell Survival Pathway Stress DNA Damage, Telomere Attrition, etc. p53 p53 Activation Stress->p53 FOXO4 FOXO4 p53->FOXO4 Interaction p21 p21 Expression p53->p21 FOXO4->p21 Apoptosis_Resistance Resistance to Apoptosis p21->Apoptosis_Resistance

Caption: The FOXO4-p53 survival pathway in senescent cells.

Conclusion

This compound, a natural compound derived from grape seed extract, demonstrates significant potential as a senotherapeutic agent. Its dual-action mechanism, functioning as a senomorphic at low concentrations and a potent senolytic at higher concentrations, offers a promising avenue for the development of novel therapies targeting cellular senescence. The data presented in this guide highlight its efficacy in selectively eliminating senescent cells and improving healthspan in preclinical models. The detailed experimental protocols provide a foundation for researchers to further investigate and validate the senolytic properties of PCC1 and other potential senotherapeutic compounds. As research in this field progresses, this compound stands out as a compelling candidate for translation into clinical applications for the treatment of age-related diseases.

References

Procyanidin C1: A Technical Guide to its Senotherapeutic Potential in Aging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental driver of aging and age-related diseases. The accumulation of senescent cells, which secrete a pro-inflammatory cocktail of molecules known as the Senescence-Associated Secretory Phenotype (SASP), contributes to chronic inflammation, tissue dysfunction, and the pathogenesis of numerous pathologies. Senotherapeutics, a class of drugs targeting senescent cells, represent a promising therapeutic strategy to mitigate the detrimental effects of aging. Procyanidin C1 (PCC1), a naturally occurring polyphenolic compound found in grape seed extract, has emerged as a potent senotherapeutic agent with a dual mode of action. At lower concentrations, PCC1 acts as a senomorphic, suppressing the SASP. At higher concentrations, it functions as a senolytic, selectively inducing apoptosis in senescent cells. This technical guide provides an in-depth overview of the mechanisms of action, experimental validation, and therapeutic potential of this compound as a senotherapeutic for aging.

Mechanism of Action: A Dual-Pronged Approach to Combat Cellular Senescence

This compound exhibits a dose-dependent dual mechanism of action, functioning as both a senomorphic and a senolytic agent.[1][2]

1.1. Senomorphic Activity: Suppression of the Senescence-Associated Secretory Phenotype (SASP)

At low concentrations (approximately 1–20 μM), PCC1 acts as a senomorphic agent, mitigating the harmful effects of senescent cells by inhibiting the SASP.[1][2] The SASP is a complex secretome of pro-inflammatory cytokines, chemokines, growth factors, and proteases that contributes to the chronic, low-grade inflammation characteristic of aging ("inflammaging"). By suppressing the SASP, PCC1 can reduce tissue-damaging inflammation and modulate the tumor microenvironment.[1]

1.2. Senolytic Activity: Selective Elimination of Senescent Cells

At higher concentrations (≥50 μM), PCC1 transitions to a senolytic agent, selectively inducing apoptosis in senescent cells while leaving healthy, proliferating cells unharmed.[1][2] This selective cytotoxicity is a critical feature of an effective senolytic. The proposed mechanism for this senolytic activity involves:

  • Induction of Reactive Oxygen Species (ROS): PCC1 promotes the production of ROS within senescent cells.[3][4][5][6] This increase in oxidative stress pushes the already stressed senescent cells towards apoptosis.

  • Mitochondrial Dysfunction: The elevated ROS levels contribute to mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway.[3][4][5][6]

  • Upregulation of Pro-Apoptotic Factors: PCC1 treatment leads to the upregulation of the Bcl-2 family pro-apoptotic factors Puma and Noxa in senescent cells.[3][6] These proteins play a crucial role in initiating the apoptotic cascade.

Signaling Pathways Modulated by this compound

The senotherapeutic effects of this compound are mediated through the modulation of several key signaling pathways. The upregulation of Puma and Noxa appears to be a central event, influenced by the Akt, JAK, and p38 MAPK pathways.

Procyanidin_C1_Signaling_Pathway PCC1 This compound (High Concentration) Senescent_Cell Senescent Cell PCC1->Senescent_Cell Targets Akt Akt PCC1->Akt Inhibits? JAK JAK PCC1->JAK Inhibits? p38 p38 MAPK PCC1->p38 Inhibits? ROS ↑ ROS Senescent_Cell->ROS Induces Puma Puma Akt->Puma Regulates Noxa Noxa Akt->Noxa Regulates JAK->Puma Regulates JAK->Noxa Regulates p38->Puma Regulates p38->Noxa Regulates Mitochondria Mitochondrial Dysfunction Puma->Mitochondria Noxa->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis ROS->Mitochondria

Figure 1: Proposed signaling pathway for this compound-induced senolysis.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound.

Parameter Cell Type Concentration Effect Reference
Senomorphic Activity Human Primary Stromal Cells0.1875 µg/mlMaximal suppression of SASP[7]
Various1 - 20 µMSASP Inhibition[1][2]
Senolytic Activity Human Primary Stromal Cells≥ 50 µMSelective killing of senescent cells[7]
Human Embryonic Lung Fibroblasts (WI38)Not specifiedSelective killing of senescent cells[1]
Human Umbilical Vein Endothelial Cells (HUVECs)Not specifiedSelective killing of senescent cells[7]
Human Mesenchymal Stem Cells (MSCs)Not specifiedSelective killing of senescent cells[7]
Retinal Cell Lines≥ 50 µMCytotoxicity in senescent cells[8]
In Vivo Efficacy Mouse Model20 mg/kgDepletion of senescent cells[1]

Table 1: In Vitro and In Vivo Efficacy of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the senotherapeutic properties of this compound.

4.1. Induction of Cellular Senescence

Cellular senescence can be induced in vitro through various methods to model different aspects of the aging process.

  • Replicative Senescence (RS): Achieved by serially passaging primary cells until they reach the Hayflick limit and cease to divide.

  • Therapy-Induced Senescence (TIS): Induced by treating cells with sub-lethal doses of chemotherapeutic agents, such as bleomycin (50 µg/ml).[7]

  • Oncogene-Induced Senescence (OIS): Triggered by the overexpression of an oncogene, such as H-RasV12.

  • Stress-Induced Premature Senescence (SIPS): Can be induced by exposure to stressors like hydrogen peroxide (H₂O₂) or high glucose.

4.2. Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

SA-β-Gal staining is a widely used biomarker for senescent cells, which exhibit increased lysosomal β-galactosidase activity at a suboptimal pH of 6.0.

SA_Beta_Gal_Staining_Workflow start Seed cells in a multi-well plate induce_senescence Induce senescence (e.g., Bleomycin treatment) start->induce_senescence pcc1_treatment Treat with this compound or vehicle control induce_senescence->pcc1_treatment wash_pbs1 Wash cells with PBS (2x) pcc1_treatment->wash_pbs1 fixation Fix with 2% formaldehyde + 0.2% glutaraldehyde (3-5 min at room temperature) wash_pbs1->fixation wash_pbs2 Wash cells with PBS (2-3x) fixation->wash_pbs2 staining Add SA-β-Gal staining solution (pH 6.0) wash_pbs2->staining incubation Incubate at 37°C (no CO₂) for 12-16 hours staining->incubation imaging Image and quantify blue-stained cells using a light microscope incubation->imaging end Analysis of senescent cell percentage imaging->end

Figure 2: Experimental workflow for SA-β-Gal staining.

Detailed Protocol:

  • Cell Culture: Plate cells in a suitable multi-well format and induce senescence as described in section 4.1.

  • PCC1 Treatment: Treat senescent and non-senescent control cells with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 3 days).[7]

  • Washing: Gently wash the cells twice with Phosphate-Buffered Saline (PBS).

  • Fixation: Fix the cells for 3-5 minutes at room temperature with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS.[9]

  • Washing: Wash the cells two to three times with PBS.

  • Staining: Add the SA-β-Gal staining solution to the cells. The staining solution typically contains X-gal (1 mg/ml), potassium ferrocyanide (5 mM), potassium ferricyanide (5 mM), sodium chloride (150 mM), and magnesium chloride (2 mM) in a citric acid/sodium phosphate buffer at pH 6.0.[9][10]

  • Incubation: Incubate the plate at 37°C in a non-CO₂ incubator for 12-16 hours, or until a blue color develops in the senescent cells.[9]

  • Quantification: Count the number of blue-stained (senescent) cells and the total number of cells in multiple fields of view using a light microscope to determine the percentage of senescent cells.

4.3. Caspase-3/7 Activity Assay

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activity can be measured to quantify the extent of apoptosis induced by a compound.

Caspase_Activity_Assay_Workflow start Seed cells in a white-walled multi-well plate induce_senescence Induce senescence and treat with this compound start->induce_senescence reagent_prep Prepare Caspase-Glo® 3/7 Reagent add_reagent Add Caspase-Glo® 3/7 Reagent to each well induce_senescence->add_reagent reagent_prep->add_reagent incubation Incubate at room temperature (e.g., 1-2 hours) add_reagent->incubation read_luminescence Measure luminescence using a plate reader incubation->read_luminescence end Analyze caspase activity read_luminescence->end

Figure 3: Workflow for Caspase-3/7 activity assay.

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells in a white-walled multi-well plate suitable for luminescence assays. Induce senescence and treat with this compound as described previously.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.[11]

  • Reagent Addition: Add the prepared Caspase-Glo® 3/7 Reagent to each well of the plate. The volume added is typically equal to the volume of cell culture medium in the well.

  • Incubation: Incubate the plate at room temperature for a period specified by the manufacturer (e.g., 1 to 2 hours) to allow for cell lysis and the caspase reaction to occur.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.

4.4. Quantification of SASP Factors by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and specific method for quantifying the levels of individual SASP components (e.g., IL-6, IL-8) in conditioned media from cell cultures.

Detailed Protocol:

  • Conditioned Media Collection: After treating senescent cells with this compound, replace the culture medium with serum-free medium and incubate for 24 hours. Collect the conditioned medium and centrifuge to remove cellular debris.

  • ELISA Procedure: Perform the ELISA for the specific SASP factor of interest according to the manufacturer's protocol. This typically involves the following steps:

    • Coating a multi-well plate with a capture antibody specific for the target protein.

    • Adding the conditioned media samples and standards to the wells.

    • Incubating to allow the target protein to bind to the capture antibody.

    • Washing the plate to remove unbound substances.

    • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Incubating to allow the detection antibody to bind to the captured protein.

    • Washing the plate again.

    • Adding a substrate that is converted by the enzyme into a detectable signal (e.g., a color change).

    • Stopping the reaction and measuring the signal intensity using a plate reader.

  • Data Analysis: Calculate the concentration of the SASP factor in the samples by comparing their signal to a standard curve generated from known concentrations of the recombinant protein.

In Vivo Studies and Therapeutic Potential

Preclinical studies in mice have demonstrated the promising therapeutic potential of this compound in the context of aging. Intermittent administration of PCC1 to aged mice has been shown to:

  • Alleviate physical dysfunction.[5][12]

  • Prolong survival.[5][12]

  • Deplete senescent cells in a treatment-damaged tumor microenvironment, enhancing the efficacy of chemotherapy.[5][12]

These findings suggest that this compound has the potential to be developed as a clinical intervention to delay, alleviate, or prevent a range of age-related pathologies.

Conclusion and Future Directions

This compound is a compelling natural product with significant potential as a senotherapeutic agent for promoting healthy aging. Its dual-mode of action, targeting both the pro-inflammatory phenotype and the viability of senescent cells, offers a comprehensive approach to mitigating the detrimental effects of cellular senescence. The in vitro and in vivo data accumulated to date provide a strong rationale for further investigation and development.

Future research should focus on:

  • Clinical Trials: Rigorous clinical trials are necessary to establish the safety and efficacy of this compound in humans for various age-related conditions.

  • Pharmacokinetics and Bioavailability: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) of PCC1 in humans is crucial for optimizing dosing and delivery.

  • Biomarker Development: The identification and validation of robust biomarkers of senescent cell burden and SASP activity will be essential for monitoring therapeutic response in clinical settings.

  • Combination Therapies: Investigating the synergistic effects of this compound with other senotherapeutics or geroprotective interventions could lead to more effective anti-aging strategies.

References

Procyanidin C1: A Technical Guide to its Neuroprotective Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin C1 (PCC1), a natural polyphenolic compound predominantly found in grape seed extract, has emerged as a promising agent for neuroprotection.[1] Extensive preclinical research highlights its potent efficacy in mitigating neuronal cell death and oxidative stress, positioning it as a compelling candidate for the development of novel therapies for neurodegenerative disorders.[1] This technical guide provides an in-depth overview of the neuroprotective effects of this compound, focusing on its core mechanisms of action, quantitative experimental data, and detailed experimental protocols.

Core Neuroprotective Mechanisms

This compound exerts its neuroprotective effects through a multi-faceted approach, primarily by modulating key signaling pathways involved in cellular stress response and survival.

Activation of the Nrf2/HO-1 Signaling Pathway

A primary mechanism of PCC1-mediated neuroprotection is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[1][2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, PCC1 facilitates the nuclear translocation of Nrf2, leading to the upregulation of downstream targets, most notably HO-1.[2][3] HO-1 plays a critical role in cellular defense against oxidative damage.[3] This activation of the Nrf2/ARE (antioxidant response element) pathway contributes significantly to the neuroprotective effects of procyanidins.[4]

Inhibition of MAPK Signaling Pathways

This compound has been shown to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), including ERK1/2 and p38.[2] The MAPK signaling pathways are intricately involved in cellular processes such as inflammation, apoptosis, and stress responses. By blocking the excessive phosphorylation of these kinases, particularly in response to neurotoxic stimuli like glutamate, PCC1 can effectively reduce neuronal damage.[2]

Attenuation of Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key contributor to neurodegeneration.[2] this compound demonstrates potent antioxidant activity by directly scavenging free radicals and by reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[4][5] Studies have consistently shown that PCC1 is more effective at reducing ROS and MDA levels compared to its monomeric and dimeric counterparts, suggesting that its trimeric structure is crucial for its superior antioxidant and neuroprotective activity.[1][5]

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro studies, demonstrating the neuroprotective efficacy of this compound.

Table 1: Effect of this compound on Cell Viability in Neuronal Cell Lines

Cell LineInsultTreatmentConcentration (µM)Cell Viability (%)Reference
HT22Glutamate (5 mM)Control-~50[5]
This compound5~80[5]
This compound10~95[5]
PC12H₂O₂ (200 µM)Control-56.5[6]
Procyanidins1 µg/mLSignificantly Increased[6]
Procyanidins2 µg/mLSignificantly Increased[6]
Procyanidins4 µg/mLSignificantly Increased[6]
PC12MPP+ (1.5 mM)Control-58.88[1]
Procyanidins4 µg/mLSignificantly Increased[1]

Table 2: Effect of this compound on Markers of Oxidative Stress

Cell LineInsultTreatmentConcentrationEffect on ROS LevelsEffect on MDA LevelsReference
PC12H₂O₂This compoundNot SpecifiedReducedReduced[5]
PC12MPP+ProcyanidinsNot SpecifiedDecreasedDecreased[1]
HT22GlutamateThis compound5 µMInhibited AccumulationNot Specified[2]
This compound10 µMInhibited AccumulationNot Specified[2]

Signaling Pathways and Experimental Workflow Visualizations

To further elucidate the mechanisms of this compound, the following diagrams visualize the key signaling pathways and a typical experimental workflow.

G cluster_stress Oxidative Stress cluster_pcc1 This compound Action cluster_mapk MAPK Pathway cluster_nrf2 Nrf2/HO-1 Pathway cluster_outcome Cellular Outcome Glutamate Glutamate MAPK MAPK (ERK1/2, p38) Glutamate->MAPK H2O2 H2O2 H2O2->MAPK PCC1 PCC1 pMAPK p-MAPK PCC1->pMAPK Inhibits Keap1_Nrf2 Keap1-Nrf2 Complex PCC1->Keap1_Nrf2 Activates MAPK->pMAPK Phosphorylation Apoptosis Apoptosis pMAPK->Apoptosis Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation ARE ARE Nrf2->ARE Translocation to Nucleus HO1 HO-1 ARE->HO1 Gene Transcription HO1->Apoptosis Inhibits Cell_Survival Neuronal Survival G cluster_setup Experimental Setup cluster_assays Assessment cluster_analysis Data Analysis Cell_Culture Neuronal Cell Culture (e.g., PC12, HT22) PCC1_Treatment Pre-treatment with This compound Cell_Culture->PCC1_Treatment Induce_Stress Induce Oxidative Stress (e.g., Glutamate, H2O2) PCC1_Treatment->Induce_Stress Viability_Assay Cell Viability Assay (MTT) Induce_Stress->Viability_Assay ROS_Assay ROS Measurement (DCFH-DA) Induce_Stress->ROS_Assay MDA_Assay Lipid Peroxidation Assay (TBARS) Induce_Stress->MDA_Assay Western_Blot Western Blot Analysis (Nrf2, HO-1, p-MAPKs) Induce_Stress->Western_Blot Data_Quantification Quantification and Statistical Analysis Viability_Assay->Data_Quantification ROS_Assay->Data_Quantification MDA_Assay->Data_Quantification Western_Blot->Data_Quantification

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin C1 (PCC1), a trimeric epicatechin flavonoid found in high concentrations in grape seed extract, is emerging as a potent natural compound in the study of age-related diseases.[1][2] Its primary mechanism of action is linked to its "senotherapeutic" properties, encompassing both senomorphic (inhibiting the harmful secretions of senescent cells) and senolytic (selectively killing senescent cells) activities.[3][4] The accumulation of senescent cells is a key driver of aging and numerous age-related pathologies, including neurodegenerative diseases, osteoarthritis, and cardiovascular aging.[5][6] PCC1's ability to modulate cellular senescence presents a promising therapeutic avenue to extend healthspan and mitigate the functional decline associated with aging.[7][8]

This technical guide provides a comprehensive overview of the current research on this compound in various preclinical models of age-related diseases. It details the molecular mechanisms, summarizes quantitative outcomes, outlines experimental protocols, and visualizes key pathways to support further research and development in this field.

Core Mechanism of Action: Senotherapeutic Activity

PCC1 exhibits a dual, concentration-dependent effect on senescent cells. At lower concentrations, it acts as a senomorphic agent, inhibiting the Senescence-Associated Secretory Phenotype (SASP), which is a collection of pro-inflammatory cytokines, chemokines, and proteases secreted by senescent cells that contribute to chronic inflammation and tissue damage.[7][9] At higher concentrations, PCC1 functions as a senolytic agent, selectively inducing apoptosis in senescent cells while leaving healthy, proliferating cells unharmed.[2][9]

The senolytic action of PCC1 is primarily mediated through the induction of oxidative stress and mitochondrial dysfunction specifically within senescent cells.[3][9] This leads to the upregulation of pro-apoptotic proteins from the Bcl-2 family, notably Puma and Noxa, which in turn triggers the caspase cascade and programmed cell death.[2][9] Studies suggest that this process involves the Akt, JAK1/2, and p38 signaling pathways.[2]

PCC1 This compound (High Concentration) SenescentCell Senescent Cell PCC1->SenescentCell Targets ROS ↑ ROS Production SenescentCell->ROS Signaling Akt, JAK1/2, p38 Signaling Mito Mitochondrial Dysfunction ROS->Mito Bcl2 ↑ Pro-apoptotic Bcl-2 Family (Puma, Noxa) Mito->Bcl2 Signaling->Bcl2 Caspases Caspase Activation Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: PCC1's senolytic mechanism in senescent cells.

Efficacy in Preclinical Age-Related Disease Models

PCC1 has demonstrated significant therapeutic potential across a range of preclinical models, targeting the root cause of cellular senescence in different pathologies.

General Aging and Longevity

In studies using naturally aged mice, intermittent administration of PCC1 has been shown to extend healthspan and lifespan.[7][8] It alleviates physical dysfunction, improves metabolic parameters, and reduces the burden of senescent cells in various tissues, thereby mitigating age-related frailty.[3]

Table 1: Effects of PCC1 on General Aging Models

Model Treatment Regimen Key Quantitative Outcomes Reference(s)
Naturally Aged Mice (24-27 months) 20 mg/kg PCC1, intermittent >60% longer median post-treatment lifespan; ~10% longer overall lifespan; 65% lower mortality hazard. [3][10]
Whole-Body Irradiated Mice 20 mg/kg PCC1, intermittent Alleviated physical dysfunction and prolonged post-treatment survival. [3][10]

| Senescent Cell-Implanted Mice | 20 mg/kg PCC1, intermittent | Reduced number of senescent cells and alleviated physical dysfunction. |[3][7] |

Neurodegenerative Disease Models

PCC1 exhibits potent neuroprotective effects, proving superior to monomeric and dimeric procyanidins.[11][12] Its mechanism involves protecting neuronal cells from oxidative stress-induced death by activating the Nrf2/HO-1 antioxidant response pathway and inhibiting MAPK signaling.[11]

Table 2: Effects of PCC1 in Neurodegenerative Disease Models

Model Treatment Key Quantitative Outcomes Reference(s)
PC12 Cells (H₂O₂-induced oxidative stress) Procyanidin Trimer C1 Greater enhancement of cell survival vs. monomers/dimers; Reduced ROS and MDA levels. [11][12]
Zebrafish (H₂O₂-induced oxidative damage) Procyanidin Trimer C1 More effective at improving motor behavior and reducing oxidative damage vs. other procyanidins. [11]

| PC12 Cells & Zebrafish (Parkinson's Disease model) | Procyanidin Trimer C1 | Decreased ROS and MDA; Increased antioxidant enzymes (GSH-Px, CAT, SOD); Upregulated Nrf2, NQO1, and HO-1. |[13] |

Osteoarthritis (OA) Models

In the context of OA, PCC1 protects chondrocytes and improves the joint microenvironment. It works by epigenetically suppressing the Receptor for Advanced Glycation End products (RAGE) and inhibiting Vascular Endothelial Growth Factor (VEGF) signaling, which are key pathways in OA pathogenesis.[14][15]

Table 3: Effects of PCC1 in Osteoarthritis Models

Model Treatment Key Quantitative Outcomes Reference(s)
Human OA Primary Chondrocytes 50-100 µg/mL PCC1 Dose-dependent decrease in RAGE expression; Reduced ROS production and NF-κB activity. [14][16][17]
Human OA Primary Chondrocytes 50-100 µg/mL PCC1 Significantly reduced VEGF mRNA and protein expression; Suppressed phosphorylation of VEGFR-2. [15]

| Chondrocyte Cell Line | PCC1 (dose-dependent) | Increased chondrogenic markers; Decreased inflammatory markers; Rebalanced mitochondrial respiration and glycolysis. |[14] |

Ocular and Skin Aging Models

PCC1 has been shown to alleviate the functional and structural decline in the aged retina by clearing senescent cells.[4] Furthermore, it is being investigated as a therapeutic for aging-related skin fibrosis by targeting the EGFR to inhibit the pro-fibrotic TGFβ/SMAD pathway.[18]

Table 4: Effects of PCC1 in Ocular and Skin Aging Models

Model Treatment Key Quantitative Outcomes Reference(s)
Natural Aging Mouse Retina Systemic PCC1 Attenuated the accumulation of senescent cells and SASP factors; Ameliorated age-related retinal impairment. [4]

| Bleomycin-induced Skin Fibrosis Mice | PCC1 | Attenuated epidermal hyperplasia; Improved collagen structure and I/III ratio; Reduced EGFR phosphorylation and TGFβ1 expression. |[18] |

Experimental Protocols

Reproducibility is key in scientific research. This section outlines common methodologies used to investigate the effects of PCC1.

In Vitro Senescence and PCC1 Treatment
  • Cell Culture and Senescence Induction:

    • Culture human primary cells, such as stromal cells (e.g., PSC27), in appropriate media.[9]

    • Induce senescence via methods like replicative exhaustion (passaging until growth arrest), DNA damage (e.g., 10 µM Bleomycin for 24h), or irradiation.[2]

    • Confirm senescence by staining for Senescence-Associated β-galactosidase (SA-β-Gal) activity.[2]

  • PCC1 Treatment and Viability Assays:

    • Prepare a stock solution of PCC1 in DMSO.[19]

    • Treat both senescent and non-senescent (control) cells with varying concentrations of PCC1 (e.g., 0-100 µM) for a specified duration (e.g., 48-72 hours).[19]

    • Assess cell viability using assays such as MTT or CCK-8 to determine the selective effect on senescent cells.[20]

  • Apoptosis and Protein Analysis:

    • Measure apoptosis using a Caspase 3/7 activity assay or by flow cytometry with Annexin V/PI staining.[2][21]

    • Perform Western blotting to quantify the expression of key signaling proteins (e.g., Puma, Noxa, p-Akt, p-p38, Nrf2) using specific primary antibodies and HRP-conjugated secondary antibodies.[11][21]

In Vivo Animal Studies
  • Animal Models:

    • Naturally Aged: Use old mice (e.g., C57BL/6J, 24+ months of age).[3]

    • Induced Senescence: Expose young adult mice to a sub-lethal dose of whole-body irradiation (e.g., 5 Gy) to induce systemic senescence.[2][22]

  • PCC1 Administration:

    • Administer PCC1 typically via intraperitoneal (i.p.) injection. A common dose is 20 mg/kg.[19][20]

    • Treatment is often intermittent (e.g., once every 3 days or for 5 consecutive days followed by a rest period) to maximize senolytic effects while minimizing potential side effects.[3][20]

    • A vehicle control group (e.g., saline, or a solution of DMSO/PEG300/Tween80/ddH₂O) should always be included.[19]

  • Outcome Assessment:

    • Functional Tests: Monitor physical function through tests like grip strength, treadmill endurance, and hanging tests.

    • Biochemical Analysis: Collect blood serum to analyze markers of organ function such as creatinine, urea, ALP, and ALT.[2]

    • Histology: At the end of the study, harvest tissues (e.g., liver, kidney, lung), fix in formalin, and perform SA-β-Gal staining to quantify the senescent cell burden.

start Start: Select Disease Model (e.g., Aged Mice) baseline Baseline Assessment (Physical Function, Biomarkers) start->baseline random Randomization baseline->random pcc1_group Treatment Group: Intermittent PCC1 (e.g., 20 mg/kg i.p.) random->pcc1_group vehicle_group Control Group: Vehicle Administration random->vehicle_group monitoring Longitudinal Monitoring (Healthspan, Function) pcc1_group->monitoring vehicle_group->monitoring endpoint Endpoint: Tissue & Blood Collection monitoring->endpoint analysis Analysis: - Senescent Cell Burden (SA-β-Gal) - Histopathology - Serum Biomarkers - Protein/Gene Expression endpoint->analysis

Caption: General workflow for in vivo studies of PCC1.

Analysis and Quantification of this compound

Accurate analysis of PCC1 in extracts or biological samples is crucial for research. The primary methods employed are:

  • High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of PCC1 and other procyanidins.[1] Reverse-phase HPLC is a common approach.[23]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS provides molecular weight and structural information, confirming the identity of PCC1.[1][23]

  • Nuclear Magnetic Resonance (NMR): Provides detailed molecular structure analysis but requires larger, highly pure samples compared to MS.[1][23]

Conclusion and Future Directions

This compound has demonstrated robust efficacy as a senotherapeutic agent in a variety of preclinical models of aging and age-related diseases. Its ability to selectively clear senescent cells addresses a fundamental mechanism of aging, offering a powerful strategy to potentially delay, alleviate, or prevent these conditions.[3][10] As a natural product with a history of use in supplements, PCC1 has a promising safety profile, though this needs to be confirmed in human trials.[3]

Future research should focus on optimizing dosing strategies, further elucidating its molecular targets, and exploring its efficacy in combination with other therapies.[8] The transition from these compelling preclinical findings to well-designed clinical trials will be essential to validate the potential of this compound as a cornerstone of geriatric medicine and healthspan extension.

References

Procyanidin C1: A Technical Guide to Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin C1, a trimeric proanthocyanidin composed of three epicatechin units, is a naturally occurring flavonoid found in various plant sources.[1][2] This polyphenolic compound has garnered significant attention within the scientific community for its potent antioxidant, anti-inflammatory, and senolytic properties, making it a promising candidate for therapeutic development.[3][4] This technical guide provides an in-depth overview of the discovery and isolation of this compound from key plant sources. It details comprehensive experimental protocols for extraction, purification, and quantification, and presents quantitative data to compare yields across sources and methodologies. Furthermore, this guide elucidates the key signaling pathways modulated by this compound, offering insights into its mechanism of action.

Natural Sources of this compound

This compound is predominantly found in a variety of fruits, seeds, and barks. The most notable and commercially viable sources include grape seeds (Vitis vinifera), unripe apples (Malus domestica), and cinnamon (Cinnamomum verum).[1][2] The concentration of this compound can vary significantly depending on the plant species, cultivar, maturity, and growing conditions.[5]

Isolation and Purification of this compound: A Step-by-Step Approach

The isolation of this compound from plant matrices is a multi-step process involving extraction, purification, and final isolation. The general workflow is depicted below.

G cluster_0 Extraction cluster_1 Purification cluster_2 Isolation & Analysis Start Plant Material (e.g., Grape Seeds, Apple Pomace) Prep Grinding & Defatting Start->Prep Extraction Solvent Extraction Prep->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Procyanidin Extract Filtration->Crude_Extract Enrichment Macroporous Resin Chromatography Crude_Extract->Enrichment Fractionation Sephadex LH-20 Chromatography Enrichment->Fractionation Isolation Preparative HPLC Fractionation->Isolation Pure_PC1 Pure this compound Isolation->Pure_PC1 Analysis Analytical HPLC-MS/NMR Pure_PC1->Analysis

Caption: General workflow for the isolation of this compound.

Experimental Protocols

2.1.1. Extraction of Procyanidins from Grape Seeds

This protocol outlines a common method for obtaining a crude proanthocyanidin extract from grape seeds.

  • Preparation of Plant Material:

    • Source commercially available grape seeds or prepare from fresh grapes.

    • Dry the seeds thoroughly at a temperature below 50°C to prevent degradation of phenolic compounds.

    • Grind the dried seeds into a fine powder using a high-speed blender or mill.

    • Defat the grape seed powder by Soxhlet extraction or maceration with n-hexane or petroleum ether for 6-8 hours to remove lipids.[6] Air-dry the defatted powder.

  • Solvent Extraction:

    • Mix the defatted grape seed powder with a 60% aqueous ethanol solution at a solid-to-liquid ratio of 1:4 (g:mL).[6]

    • Continuously stir the mixture for 90 minutes at 75°C.[6]

    • After extraction, filter the mixture through cheesecloth and then filter paper to separate the liquid extract from the solid residue.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to remove the ethanol.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain a crude proanthocyanidin powder.

2.1.2. Extraction of Procyanidins from Unripe Apples

This protocol is adapted for the extraction of procyanidins from unripe apples, which are a particularly rich source.

  • Preparation of Plant Material:

    • Select unripe "Granny Smith" or other cider apple varieties.[1][7]

    • Wash, core, and slice the apples.

    • Homogenize the apple slices in a blender with boiled water.[1]

    • Filter the homogenate through cheesecloth to obtain the juice.

  • Solvent Extraction:

    • Centrifuge the juice at 8000 rpm for 10 minutes to remove solids.[1]

    • The resulting supernatant is the crude aqueous extract.

2.1.3. Purification using Column Chromatography

Crude extracts are complex mixtures and require further purification. A two-step column chromatography process is often employed.

  • Step 1: Macroporous Resin Chromatography (Enrichment)

    • Dissolve the crude extract in deionized water.

    • Pack a column with AB-8 or ADS-17 macroporous resin and equilibrate with deionized water.[1][6]

    • Load the aqueous extract onto the column.

    • Wash the column with several bed volumes of deionized water to remove sugars and other polar compounds.[1]

    • Elute the proanthocyanidins with 70% aqueous ethanol.[1]

    • Collect the eluate and concentrate it under reduced pressure.

  • Step 2: Sephadex LH-20 Chromatography (Fractionation)

    • Swell Sephadex LH-20 gel in the elution solvent (e.g., 50% methanol).

    • Pack a column with the swollen gel and equilibrate.

    • Dissolve the enriched procyanidin fraction from the previous step in a minimal amount of the elution solvent and load it onto the column.

    • Elute with a gradient of aqueous ethanol (e.g., starting with 50% methanol) to separate the procyanidins based on their degree of polymerization.[6]

    • Collect fractions and monitor with a UV detector at 280 nm.

    • Analyze the fractions using analytical HPLC to identify those containing this compound.

2.1.4. Isolation by Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining high-purity this compound, preparative HPLC is the final step.

  • Chromatographic Conditions:

    • Column: A preparative normal-phase silica column or a reversed-phase C18 column can be used.[4]

    • Mobile Phase (Normal Phase): A gradient system of solvents like hexane-methanol-ethyl acetate is effective for separating procyanidin oligomers.[8]

    • Mobile Phase (Reversed Phase): A common mobile phase consists of (A) water with 0.5-2% formic acid and (B) a mixture of water and acetonitrile (e.g., 49.75:49.75 v/v) with 0.5% formic acid.[2]

    • Flow Rate: Adjust based on the column dimensions, typically in the range of 5-20 mL/min.

    • Detection: UV detection at 280 nm.

  • Procedure:

    • Pool and concentrate the this compound-rich fractions from the Sephadex LH-20 chromatography.

    • Inject the concentrated sample onto the preparative HPLC system.

    • Collect the peak corresponding to this compound based on the retention time of a standard or previous analytical runs.

    • Lyophilize the collected fraction to obtain pure this compound.

2.1.5. Analytical Quantification by HPLC

Accurate quantification of this compound in extracts and purified fractions is crucial.

  • Chromatographic Conditions:

    • Column: A C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm).[2]

    • Mobile Phase: As described for preparative reversed-phase HPLC, with a typical gradient elution.[2]

    • Flow Rate: 1 mL/min.[2]

    • Column Temperature: 30°C.[2]

    • Injection Volume: 20 µL.[2]

    • Detection: Fluorescence detection (Excitation: 276 nm, Emission: 316 nm) offers higher sensitivity and selectivity for procyanidins compared to UV detection.[9] Alternatively, UV detection at 280 nm can be used.[10]

  • Quantification:

    • Prepare a calibration curve using a purified this compound standard.

    • Calculate the concentration in the samples by comparing the peak area with the calibration curve.

Quantitative Data on this compound

The yield of this compound varies based on the plant source and the extraction and purification methods employed. The following tables summarize available quantitative data.

Table 1: this compound Content in Various Plant Sources

Plant SourceCultivar/VarietyPart AnalyzedThis compound Content (mg/100g FW)Reference(s)
Apple'Galaval'Peel51.2[5]
Apple'Galaval'FleshVaries by rootstock (e.g., ~17 on G.935)[5]
Red WineN/AN/A0.256 mg/100mL (mean)[8]
Rosé WineN/AN/A0.000273 mg/100mL (mean)[8]
Apple JuiceCiderN/A0.171 mg/100mL (mean)[8]
Apple JuiceDessertN/A2.997 mg/100mL (mean)[8]
Black Tea InfusionN/AN/A0.076 mg/100mL (mean)[8]

Table 2: Yield and Purity of Proanthocyanidins from Grape Seed

Extraction MethodPurification MethodYield of Total ProanthocyanidinsPurity of Final ProductReference(s)
60% Ethanol, 75°C, 90 minAB-8 Macroporous Resin & Sephadex LH-2010.2%92.53%[6]
70% Aqueous AcetoneN/A17.5%N/A[11]
47% Ethanol, SonicationN/A~1.6% (16.11 mg/g FW)N/A[12]

Note: Data in Table 2 refers to total proanthocyanidins, of which this compound is a component. Specific yield and purity for this compound after preparative HPLC are often not reported but are expected to be high (>95%).

Biological Activity and Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways. Its anticancer and neuroprotective activities are of particular interest.

4.1. Induction of Apoptosis in Cancer Cells

This compound has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer.[1][10] This is primarily achieved through the intrinsic apoptosis pathway.

G PC1 This compound Bcl2 Bcl-2 (Anti-apoptotic) PC1->Bcl2 Inhibits Bax Bax (Pro-apoptotic) PC1->Bax Promotes Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

This compound decreases the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.[3][10] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3, culminating in programmed cell death.[10]

4.2. Neuroprotection via Nrf2/HO-1 and MAPK Pathways

In neuronal cells, this compound has demonstrated protective effects against glutamate-induced oxidative stress and apoptosis.[4][9] This is mediated through the activation of the Nrf2/HO-1 pathway and the inhibition of specific MAPKs.

G PC1 This compound Nrf2 Nrf2 Translocation to Nucleus PC1->Nrf2 Promotes ERK ERK1/2 Phosphorylation PC1->ERK Inhibits p38 p38 Phosphorylation PC1->p38 Inhibits ROS Oxidative Stress (e.g., from Glutamate) ROS->ERK ROS->p38 HO1 HO-1 Expression Nrf2->HO1 HO1->ROS Reduces Cell_Death Apoptotic Cell Death ERK->Cell_Death p38->Cell_Death

Caption: Neuroprotective signaling pathways of this compound.

This compound promotes the nuclear translocation of Nrf2, a key transcription factor that upregulates antioxidant genes like heme oxygenase-1 (HO-1).[4][9] This enhances the cell's ability to combat oxidative stress. Concurrently, this compound inhibits the stress-activated phosphorylation of MAPKs such as ERK1/2 and p38, which are involved in apoptotic signaling.[4][9]

4.3. Other Notable Signaling Pathways

  • Melanoma: this compound inhibits melanoma cell growth by binding to the 67-kDa laminin receptor (67LR) and activating the PKA/PP2A pathway, leading to actin cytoskeleton remodeling.[13]

  • Colon Cancer: It can inhibit tumor growth and metastasis by acting as a miR-501-3p inhibitor, thereby upregulating HIGD1A.[1]

  • Insulin Sensitivity: In adipocytes, this compound has been shown to enhance insulin sensitivity and glucose uptake through the activation of the AKT-eNOS pathway.[14][15]

Conclusion

This compound is a bioactive compound with significant therapeutic potential, found in common dietary sources like grapes, apples, and cinnamon. This guide has provided a comprehensive overview of the methodologies for its discovery and isolation, from initial solvent extraction to final purification by preparative HPLC. The quantitative data presented highlights the variability in this compound content across different plant materials. The elucidation of its mechanisms of action, particularly its ability to induce apoptosis in cancer cells and protect neuronal cells through the modulation of key signaling pathways like the intrinsic apoptosis, Nrf2/HO-1, and MAPK pathways, underscores its importance for further research and development in the pharmaceutical and nutraceutical industries. The detailed protocols and compiled data herein serve as a valuable resource for scientists dedicated to harnessing the therapeutic benefits of this promising natural compound.

References

Procyanidin C1: A Dual-Mode Senotherapeutic Agent for Cellular Senescence

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental driver of aging and age-related diseases. The accumulation of senescent cells, which secrete a pro-inflammatory milieu known as the Senescence-Associated Secretory Phenotype (SASP), contributes to chronic inflammation and tissue dysfunction. Procyanidin C1 (PCC1), a natural polyphenolic compound found in grape seed extract, has emerged as a promising senotherapeutic agent with a unique dual-mode of action. At low concentrations, PCC1 acts as a senomorphic agent, suppressing the SASP. At higher concentrations, it functions as a senolytic , selectively inducing apoptosis in senescent cells. This technical guide provides an in-depth overview of the mechanisms of action of PCC1 in cellular senescence, detailed experimental protocols for its study, and a summary of key quantitative data.

Introduction to this compound and Cellular Senescence

Cellular senescence is a complex cellular response to various stressors, including DNA damage, oncogene activation, and telomere attrition. Senescent cells are characterized by a stable growth arrest, morphological changes, and the secretion of a complex mixture of cytokines, chemokines, and growth factors, collectively termed the SASP. The SASP can have detrimental effects on the tissue microenvironment, promoting inflammation and contributing to the progression of numerous age-related pathologies.

This compound is a trimeric proanthocyanidin composed of three epicatechin units. It has garnered significant interest for its potent antioxidant and anti-inflammatory properties. Recent research has highlighted its specific and potent effects on senescent cells, positioning it as a strong candidate for senotherapeutic interventions.

Mechanism of Action of this compound in Cellular Senescence

PCC1 exhibits a dose-dependent dual mechanism of action against senescent cells:

  • Senomorphic Activity (Low Concentrations): At low micromolar concentrations (approximately 1–20 μM), PCC1 effectively suppresses the SASP without inducing cell death.[1] This is primarily achieved through the inhibition of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.[2][3] By downregulating NF-κB activity, PCC1 reduces the transcription and secretion of major SASP components, including interleukins (IL-6, IL-1β) and tumor necrosis factor-alpha (TNF-α).[1]

  • Senolytic Activity (High Concentrations): At higher concentrations (≥50 μM), PCC1 selectively induces apoptosis in senescent cells while sparing healthy, proliferating cells.[1] This senolytic effect is mediated by the promotion of reactive oxygen species (ROS) production and subsequent mitochondrial dysfunction in senescent cells. This leads to the upregulation of the pro-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins Puma and Noxa, which ultimately triggers the caspase cascade and programmed cell death.[4]

Signaling Pathways Modulated by this compound

The senotherapeutic effects of PCC1 are orchestrated through the modulation of several key signaling pathways:

  • NF-κB Signaling: PCC1 inhibits the nuclear translocation of NF-κB, thereby preventing the transcription of numerous SASP factors.[3]

  • MAPK Signaling: PCC1 has been shown to downregulate the MAPK signaling pathway, which is also implicated in the regulation of the SASP.

  • Apoptosis Pathway: PCC1 promotes the intrinsic apoptosis pathway in senescent cells by increasing the expression of the pro-apoptotic proteins Puma and Noxa.[4]

While some evidence suggests a potential interplay between PCC1 and the SIRT1 and AMPK pathways, which are critical regulators of cellular metabolism and aging, direct activation of these pathways by PCC1 in the context of cellular senescence requires further investigation.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative data on the effects of this compound on cellular senescence.

ParameterCell TypeSenescence InducerPCC1 ConcentrationEffectReference
Senomorphic Activity Human Primary Stromal CellsBleomycin1–20 µMInhibition of SASP factor expression (e.g., IL-6, IL-1β, TNF-α)[1]
Senolytic Activity Human Retinal MicrovascularHigh Glucose≥50 µMSelective induction of apoptosis in senescent cells[1]
Endothelial Cells
SASP Factor Reduction Aged Mouse RetinaNatural AgingNot SpecifiedDecreased protein levels of IL-6, IL-1β, and TNF-α[1]
Senescence Marker Aged Mouse RetinaNatural AgingNot SpecifiedReduction in the number of p16 and p21 positive cells[1]
Reduction
Pro-apoptotic Protein Human Primary Stromal CellsBleomycinHigh ConcentrationUpregulation of Puma and Noxa protein expression[4]
Upregulation

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the role of this compound in cellular senescence.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This assay is a widely used biomarker for identifying senescent cells.

Materials:

  • Fixation Solution: 2% formaldehyde and 0.2% glutaraldehyde in PBS.

  • Staining Solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2.

Procedure:

  • Wash cultured cells twice with PBS.

  • Fix cells with Fixation Solution for 5 minutes at room temperature.

  • Wash cells three times with PBS.

  • Add Staining Solution to the cells and incubate at 37°C (without CO2) for 12-16 hours.

  • Observe cells under a microscope for the development of a blue color, indicative of SA-β-Gal activity.

Immunofluorescence for γ-H2AX Foci

This protocol is for detecting DNA double-strand breaks, a common feature of senescent cells.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.3% Triton X-100 in PBS

  • Blocking Buffer: 5% BSA in PBS

  • Primary Antibody: Anti-γ-H2AX antibody

  • Secondary Antibody: Fluorophore-conjugated secondary antibody

  • DAPI (for nuclear counterstaining)

Procedure:

  • Fix cells with 4% PFA for 15 minutes at room temperature.

  • Wash cells three times with PBS.

  • Permeabilize cells with Permeabilization Buffer for 10 minutes.

  • Wash cells three times with PBS.

  • Block non-specific antibody binding with Blocking Buffer for 1 hour.

  • Incubate cells with the primary anti-γ-H2AX antibody overnight at 4°C.

  • Wash cells three times with PBS.

  • Incubate cells with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Wash cells three times with PBS.

  • Counterstain nuclei with DAPI.

  • Mount coverslips and visualize foci using a fluorescence microscope.

Western Blot for p16INK4a and p21Cip1

This protocol details the detection of key senescence-associated proteins.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking Buffer: 5% non-fat dry milk in TBST

  • Primary Antibodies: Anti-p16INK4a and Anti-p21Cip1 antibodies

  • Secondary Antibody: HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p16INK4a and p21Cip1 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect protein bands using an ECL substrate and an imaging system.

SIRT1 Activity Assay (Fluorometric)

This assay measures the deacetylase activity of SIRT1.

Materials:

  • SIRT1 Assay Kit (e.g., from Cayman Chemical or similar)

  • Fluorometric substrate (e.g., containing an acetylated lysine)

  • NAD+

  • Developer solution

  • 96-well black plates

  • Fluorometric plate reader

Procedure:

  • Prepare the reaction mixture containing the fluorometric substrate and NAD+.

  • Add purified SIRT1 enzyme or cell lysate to the wells.

  • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and add the developer solution.

  • Incubate for a further period to allow for the development of the fluorescent signal.

  • Measure fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

AMPK Activity Assay

This protocol is for measuring the kinase activity of AMPK.

Materials:

  • AMPK Assay Kit (e.g., ADP-Glo™ Kinase Assay from Promega or similar)

  • AMPK substrate peptide (e.g., SAMS peptide)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 96-well white plates

  • Luminometer

Procedure:

  • Set up the kinase reaction with AMPK enzyme or cell lysate, substrate peptide, and ATP.

  • Incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure luminescence using a luminometer.

Visualizations

Signaling Pathways

Procyanidin_C1_Signaling cluster_PCC1 This compound cluster_Senescent_Cell Senescent Cell PCC1_low Low Concentration (1-20 µM) NFkB NF-κB PCC1_low->NFkB Inhibits PCC1_high High Concentration (≥50 µM) ROS ROS Production PCC1_high->ROS Promotes SASP SASP Secretion (IL-6, IL-1β, TNF-α) NFkB->SASP Promotes Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Puma_Noxa Puma / Noxa Upregulation Mito_Dys->Puma_Noxa Apoptosis Apoptosis Puma_Noxa->Apoptosis

Caption: this compound's dual-mode signaling in senescent cells.

Experimental Workflow

Experimental_Workflow cluster_Induction Senescence Induction cluster_Treatment PCC1 Treatment cluster_Analysis Analysis of Senescence Phenotype Induce Induce Senescence in Cell Culture (e.g., Bleomycin, Radiation) Treat Treat Cells with this compound (Dose-Response) Induce->Treat SA_beta_Gal SA-β-Gal Staining Treat->SA_beta_Gal IF_gammaH2AX Immunofluorescence (γ-H2AX) Treat->IF_gammaH2AX WB_p16_p21 Western Blot (p16, p21) Treat->WB_p16_p21 SASP_ELISA SASP Quantification (ELISA) Treat->SASP_ELISA

Caption: Workflow for studying PCC1's effects on cellular senescence.

Conclusion and Future Directions

This compound is a potent natural compound with a sophisticated, dual-mode action against cellular senescence. Its ability to act as both a senomorphic and a senolytic agent makes it an attractive candidate for therapeutic development targeting age-related diseases. The data presented in this guide highlight the significant potential of PCC1 in modulating key pathways that drive the detrimental effects of senescent cells.

Future research should focus on:

  • Elucidating the precise molecular targets of PCC1 within senescent cells.

  • Further investigating the potential role of SIRT1 and AMPK signaling in mediating the effects of PCC1.

  • Conducting preclinical and clinical studies to evaluate the safety and efficacy of PCC1 in various age-related disease models.

  • Optimizing delivery strategies to enhance the bioavailability and targeted action of PCC1 in vivo.

This technical guide provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound in the rapidly evolving field of geroscience.

References

Methodological & Application

Application Notes and Protocols for Procyanidin C1 Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Procyanidin C1 is a B-type proanthocyanidin, specifically a trimer composed of three (−)-epicatechin units linked by C4-C8 bonds.[1] This complex polyphenol is of significant interest to researchers in the pharmaceutical, nutraceutical, and food industries due to its potent antioxidant, anti-inflammatory, and potential senolytic properties.[1][2] this compound is naturally present in a variety of plant sources, including grape seeds, unripe apples, cocoa, and cinnamon.[1][2][3] The structural complexity and presence of numerous related compounds in crude plant extracts necessitate efficient and robust extraction and purification techniques to isolate this compound for research and development.

These application notes provide detailed protocols and comparative data for the extraction, purification, and quantification of this compound, intended for researchers, scientists, and drug development professionals.

Application Note 1: Extraction of this compound

The initial step in isolating this compound involves its extraction from the raw plant matrix. The choice of extraction method is critical as it influences the yield and purity of the resulting crude extract. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) offer significant advantages over conventional solvent extraction methods.

Overview of Extraction Techniques

  • Conventional Solvent Extraction: This traditional method involves the use of organic solvents like acetone, ethanol, or methanol to solubilize procyanidins from the plant material.[4] While straightforward, it can be time-consuming and require large volumes of solvent.[5] 70% acetone is a commonly used and effective solvent.[6]

  • Ultrasound-Assisted Extraction (UAE): UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near plant cell walls causes cell disruption, enhancing the mass transfer of target compounds into the solvent.[7] This technique significantly reduces extraction time, lowers solvent consumption, and often increases extraction yields compared to conventional methods.[7][8]

  • Supercritical Fluid Extraction (SFE): SFE is a green extraction technology that employs a supercritical fluid, typically carbon dioxide (CO2), as the solvent.[9] By modifying pressure and temperature, the solvating power of the supercritical fluid can be tuned. For polar compounds like procyanidins, a polar co-solvent such as ethanol is often added to the supercritical CO2.[10][11] This method is advantageous for its use of non-toxic, inexpensive, and non-flammable CO2, but the equipment can be costly.[9]

Table 1: Comparison of Procyanidin Extraction Techniques

ParameterUltrasound-Assisted Extraction (UAE)Supercritical Fluid Extraction (SFE)Conventional Solvent Extraction
Principle Acoustic cavitation and cell disruption[7]Solvation using a fluid above its critical temperature and pressure[12]Solid-liquid extraction based on solubility[13]
Advantages Reduced time, lower solvent use, increased yield[7][8]"Green" solvent (CO2), tunable selectivity, no solvent residue[9]Simple setup, low equipment cost
Disadvantages Potential for localized heatingHigh initial equipment cost, may require co-solvents for polar compounds[11]Long extraction times, large solvent volumes, potential thermal degradation[5]
Typical Solvents Ethanol, Acetone, Methanol[7][14]Supercritical CO2 with Ethanol co-solvent[10][15]Acetone, Ethanol, Methanol[16][17]
Typical Yield 2.185 mg/g (Perilla Seed Hull)[18] - 10.2% (Grape Seed)[17]Variable, dependent on co-solvent percentage[10]Variable, generally lower than UAE[19]
Experimental Protocol 1: Ultrasound-Assisted Extraction (UAE) from Grape Seeds

This protocol describes an optimized UAE method for extracting procyanidins from grape seeds. The method can be adapted for other plant materials.

Materials and Reagents:

  • Dried grape seeds, finely ground

  • n-Hexane (for defatting)

  • 60% Ethanol in water (v/v)[17]

  • Centrifuge and tubes

  • Ultrasonic bath or probe system[20]

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Sample Preparation (Defatting): For lipid-rich materials like grape seeds, a defatting step is crucial.[6] Macerate the ground grape seed powder with n-hexane at room temperature with stirring. Centrifuge to pellet the solid material and discard the n-hexane supernatant. Repeat this step until the supernatant is clear. Air-dry the defatted powder to remove residual hexane.

  • Extraction:

    • Mix the defatted grape seed powder with a 60% ethanol solution at a solid-to-liquid ratio of 1:4 (g/mL).[17]

    • Place the mixture in an ultrasonic bath.

    • Perform the extraction under the following optimized conditions: 75°C for 90 minutes.[17] If using a probe sonicator, optimized conditions from similar plant matrices suggest a 40% amplitude for 15 minutes at 70°C.[7]

  • Purification of Crude Extract:

    • After extraction, centrifuge the mixture to separate the solid residue.

    • Collect the supernatant and filter it to obtain the crude procyanidin extract.

  • Concentration:

    • Concentrate the filtered extract using a rotary evaporator under reduced pressure to remove the ethanol.

    • Lyophilize (freeze-dry) the concentrated aqueous extract to obtain a dry powder of crude procyanidins.[17]

    • Store the dried extract at 4°C for further purification and analysis.

Application Note 2: Purification of this compound

Crude extracts contain a complex mixture of procyanidins with varying degrees of polymerization, as well as other phenolic compounds.[21] A multi-step chromatographic approach is typically required to isolate this compound to a high degree of purity.

Overview of Purification Workflow

A general strategy involves an initial enrichment step to separate procyanidins from other classes of compounds, followed by one or more high-resolution chromatography steps to separate the procyanidin oligomers based on their size.

  • Initial Enrichment (Macroporous Adsorption Resins): Macroporous resins (e.g., AB-8, D101) are effective for the initial cleanup and enrichment of procyanidins from the crude extract.[21] These resins adsorb the phenolic compounds, which can then be eluted with an organic solvent like ethanol, leaving behind sugars and other highly polar impurities.

  • Fractionation by Size (Gel Permeation Chromatography): Sephadex LH-20 is a widely used stationary phase for separating procyanidins.[22] It fractionates the enriched extract based on molecular size, separating monomers, dimers, trimers (including this compound), and higher-order polymers.[17][21] Toyopearl HW-40 is another effective resin for this purpose.[22][23]

  • High-Purity Isolation (Preparative HPLC): For obtaining highly purified individual oligomers like this compound, preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice.[21][22]

    • Normal-Phase (NP-HPLC): Using a diol or silica stationary phase, NP-HPLC separates procyanidins according to their degree of polymerization (DP). This is highly effective for isolating the trimer fraction.[21][22]

    • Reversed-Phase (RP-HPLC): Using a C18 stationary phase, RP-HPLC is better suited for separating lower molecular weight procyanidins and their isomers.[24]

G RawMaterial Plant Material (e.g., Grape Seeds) Grinding Grinding & Defatting RawMaterial->Grinding Extraction Extraction (e.g., UAE) Grinding->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract MAR Enrichment (Macroporous Resin) CrudeExtract->MAR Enriched Enriched Procyanidins MAR->Enriched Sephadex Size Fractionation (Sephadex LH-20) Enriched->Sephadex TrimerFraction Trimer Fraction Sephadex->TrimerFraction PrepHPLC High-Purity Isolation (Preparative HPLC) TrimerFraction->PrepHPLC PureC1 Purified This compound PrepHPLC->PureC1

Caption: General workflow for this compound extraction and purification.

Experimental Protocol 2: Multi-Step Purification of this compound

This protocol outlines a comprehensive procedure starting from a crude extract to obtain purified this compound.

Materials and Reagents:

  • Crude procyanidin extract powder

  • Macroporous resin (e.g., AB-8)

  • Sephadex LH-20 gel

  • Methanol and Ethanol (analytical grade)

  • Deionized water

  • Glass chromatography columns

  • Fraction collector

  • Preparative HPLC system with a Diol column[22]

  • HPLC solvents (e.g., Acetonitrile, Methanol, Formic Acid, Water)

Procedure:

Step 1: Enrichment with Macroporous Resin [21]

  • Column Packing: Pack a glass column with AB-8 macroporous resin and equilibrate it by washing with deionized water.

  • Sample Loading: Dissolve the crude extract in water and load it onto the column.

  • Washing: Wash the column with several bed volumes of deionized water to remove sugars and other water-soluble impurities.

  • Elution: Elute the adsorbed procyanidins with 70-80% ethanol.

  • Collection and Concentration: Collect the ethanol eluate and concentrate it under reduced pressure to obtain the enriched procyanidin fraction.

Step 2: Fractionation with Sephadex LH-20 [17][21]

  • Column Preparation: Swell the Sephadex LH-20 gel in methanol and pack it into a glass column. Equilibrate the column by washing with methanol.

  • Sample Loading: Dissolve the enriched procyanidin fraction from the previous step in a minimal amount of methanol.

  • Elution: Elute the column with methanol. Procyanidins will separate based on size, with larger polymers eluting first, followed by oligomers (trimers, dimers), and finally monomers.

  • Fraction Collection: Collect fractions of a specific volume and monitor the elution profile using UV-Vis spectrophotometry at 280 nm or by Thin Layer Chromatography (TLC).

  • Analysis and Pooling: Analyze the collected fractions using analytical HPLC to identify those containing the trimer this compound. Pool the relevant fractions and concentrate them.

Step 3: High-Purity Isolation by Preparative Diol-HPLC [22]

  • System Preparation: Use a preparative HPLC system equipped with a Diol stationary phase column.

  • Mobile Phase: A typical mobile phase for normal-phase separation of procyanidins consists of a non-polar solvent system with a polar modifier. An example gradient could be based on a system like:

    • Solvent A: Acetonitrile/Formic Acid (98:2, v/v)

    • Solvent B: Methanol/Water/Formic Acid (95:3:2, v/v/v)

  • Gradient Elution: Develop a linear gradient to separate the procyanidin oligomers. A shallow gradient increasing the percentage of Solvent B is effective for separating by degree of polymerization.[22] An example gradient:

    • 0-5 min, 10% B

    • 5-40 min, 10-35% B

    • 40-45 min, 35-100% B

    • (This must be optimized for the specific column and sample).

  • Injection and Collection: Inject the concentrated trimer fraction from the Sephadex LH-20 step. Collect the peak corresponding to this compound, as identified by analytical HPLC-MS or by comparing with a known standard.

  • Final Steps: Concentrate the collected fraction under reduced pressure and lyophilize to obtain highly purified this compound powder.

Application Note 3: Quantification of this compound

Accurate quantification of this compound is essential for research and quality control. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the standard technique.

Overview of Quantification Methods

  • HPLC with Fluorescence Detection (FLD): This is a highly sensitive and specific method for quantifying procyanidins. Excitation is typically set around 275-280 nm and emission around 310-320 nm.[25]

  • HPLC with Mass Spectrometry (MS): HPLC-MS provides both quantification and structural confirmation.[1] It is particularly useful for identifying specific oligomers in complex mixtures. The negative ion mode is often used, where this compound ([M-H]⁻) has an m/z of 865.[3]

Table 2: Example HPLC Parameters for this compound Quantification

ParameterMethod 1 (RP-HPLC)[26]Method 2 (RP-HPLC)[27]
Column Kinetex® C18 (250 mm × 4.6 mm, 5 µm)Diamonsil C18 (250 x 4.6 mm, 10 µm)
Mobile Phase A Water with 2% Formic Acid0.4% Phosphoric Acid in Water
Mobile Phase B Water/Acetonitrile (49.75:49.75 v/v) with 0.5% Formic AcidMethanol
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Gradient 0-2 min 10% B; linear increase to 55% B at 50 minIsocratic (50:50, A:B)
Detection FLD or DADUV at 280 nm
Experimental Protocol 3: Quantification of this compound by RP-HPLC

This protocol provides a general method for the quantitative analysis of this compound in an extract.

Materials and Reagents:

  • Purified this compound standard (CAS: 37064-30-5)[26]

  • Procyanidin extract sample

  • HPLC-grade Methanol, Acetonitrile, Formic Acid, and Water

  • HPLC system with a C18 column, pump, autosampler, and detector (FLD or UV-Vis)

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Curve Preparation:

    • Prepare a stock solution of the this compound standard in methanol.

    • Create a series of standard solutions by serial dilution to cover a concentration range (e.g., 5 to 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh and dissolve the procyanidin extract in the initial mobile phase solvent.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Analysis:

    • Set up the HPLC system according to the parameters in Table 2 (Method 1 is recommended for better separation of complex mixtures).

    • Inject the standard solutions, starting with the lowest concentration, to generate a calibration curve.

    • Inject the prepared sample solutions.

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Plot a standard curve of peak area versus concentration for the this compound standards. A linear or quadratic fit may be used.[25]

    • Determine the concentration of this compound in the sample by interpolating its peak area from the standard curve.

    • Express the final content as mg of this compound per gram of the initial plant material or extract.

G Goal What is the primary analytical goal? DP Separate by Degree of Polymerization (DP) Goal->DP  Size Separation Isomers Separate Isomers or Low MW Procyanidins Goal->Isomers Isomer/Polarity Separation   NPHPLC Use Normal-Phase HPLC (e.g., Diol Column) DP->NPHPLC RPHPLC Use Reversed-Phase HPLC (e.g., C18 Column) Isomers->RPHPLC

Caption: Decision tree for selecting the appropriate HPLC purification method.

References

Application Note: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the Analysis of Procyanidin C1 in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidins are a class of polyphenols, also known as condensed tannins, that are abundantly found in a variety of plant-based foods and botanicals, including fruits, vegetables, nuts, and grains.[1] These compounds, which are oligomers and polymers of flavan-3-ol monomer units, primarily (+)-catechin and (-)-epicatechin, are of significant interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant properties and a wide range of potential health benefits.[1] Procyanidin C1, a trimer of (epi)catechin, is a prominent example of these bioactive compounds.

The structural complexity of procyanidins, arising from their varying degrees of polymerization and the stereochemistry of the interflavan linkages, presents a significant analytical challenge.[1] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), particularly with tandem mass spectrometry (MS/MS), has emerged as a powerful and indispensable analytical technique for the separation, identification, and quantification of procyanidin profiles in complex plant matrices.[1] This application note provides a detailed protocol for the analysis of this compound in plant extracts using HPLC-MS.

Experimental Protocols

Sample Preparation and Extraction

The efficient extraction of procyanidins from the sample matrix is a critical first step for accurate analysis. The choice of solvent and extraction method can significantly impact the extraction efficiency.

Materials:

  • Plant material (e.g., grape seeds, apple peels, cocoa beans)

  • Extraction Solvents:

    • Acetone/water/acetic acid (70:29.5:0.5, v/v/v)[1]

    • Methanol/water (60:40, v/v)[1]

    • Aqueous acetone (e.g., 70% acetone in water)[2]

  • Hexane (for defatting high-fat matrices)[2]

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)[1]

  • Lyophilizer (optional)

Protocol:

  • Sample Pre-treatment: Lyophilize or air-dry the fresh plant material and grind it into a fine powder. For high-fat matrices like cocoa or nuts, pre-extract the powder with hexane to remove lipids and then air-dry the defatted sample.[2]

  • Extraction:

    • Weigh a known amount of the powdered plant material.

    • Add an appropriate volume of the chosen extraction solvent. A common starting point for the solid-to-solvent ratio is 1:10 (w/v).[2]

    • Vortex or sonicate the mixture to enhance extraction efficiency.[2]

    • Centrifuge the mixture to pellet the solid residue.[2]

    • Collect the supernatant. For exhaustive extraction, repeat this process on the pellet two more times.[2]

  • Purification and Concentration:

    • The collected supernatant can be further purified if necessary.

    • The purified extract can be freeze-dried to obtain a solid residue.[2]

    • Reconstitute the residue in a suitable solvent (e.g., the initial mobile phase of the HPLC) for analysis.

  • Final Preparation: Filter the reconstituted extract through a 0.45 µm syringe filter before injecting it into the HPLC system.[1]

HPLC-MS/MS Analysis

This section details the instrumental parameters for the chromatographic separation and mass spectrometric detection of this compound. Both reversed-phase and normal-phase HPLC can be employed, with reversed-phase being more common for separating procyanidins up to tetramers.[3]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer with Electrospray Ionization (ESI) source

HPLC Conditions (Example for Reversed-Phase):

ParameterRecommended Setting
Column Kinetex® C18 (250 mm × 4.6 mm, 5 µm) or equivalent[4]
Mobile Phase A Water with 2% formic acid[4]
Mobile Phase B Water–acetonitrile (49.75:49.75 v/v) with 0.5% formic acid[4]
Gradient Elution 0–2 min, 10% B; linear increase to 55% B by 50 min; increase to 95% B by 60 min[4]
Flow Rate 1.0 mL/min[4]
Column Temperature 30 °C[4]
Injection Volume 20 µL[4]

Mass Spectrometry Conditions (Example for ESI-MS/MS):

ParameterRecommended Setting
Ionization Mode Negative Electrospray Ionization (ESI-)
Scan Mode Full scan and product ion scan (MS/MS)
Capillary Voltage 3.5 kV
Nozzle Voltage 500 V
Mass Range m/z 50-1300
Collision Energy Ramped (e.g., 15-60 eV) or fixed (e.g., 10, 15, 30 eV) for fragmentation[1]

Data Presentation

Identification of this compound

This compound is a B-type procyanidin trimer. Its identification is based on its retention time and characteristic mass spectrometric fragmentation pattern. The parent ion for this compound in negative ion mode is [M-H]⁻ at m/z 865.[4]

Key Fragmentation Pathways of B-type Procyanidins in MS/MS: The structural elucidation of procyanidins by MS/MS is based on characteristic fragmentation patterns.[1] The main fragmentation pathways for B-type procyanidins include:

  • Quinone Methide (QM) cleavage: This involves the cleavage of the interflavan bond.[5][6]

  • Retro-Diels-Alder (RDA) fission: This occurs within the heterocyclic C-ring.[5][6]

  • Heterocyclic Ring Fission (HRF): Another type of fragmentation of the C-ring.[5]

For this compound ([M-H]⁻ at m/z 865), characteristic fragment ions include those at m/z 847, 739, 695, 577, 451, and 287.[4] The fragment ion at m/z 577 corresponds to the dimeric procyanidin, and m/z 289 is derived from the fragmentation of two flavanol monomers via QM cleavage.[4]

Quantitative Analysis of this compound

Quantitative analysis of this compound is typically performed using an external calibration curve of an available standard. Due to the limited commercial availability of higher oligomers, quantification is often expressed as equivalents of a more common standard like Procyanidin B2 or catechin.[1]

Table 1: Quantitative Data of this compound in Various Plant Extracts

Plant MatrixExtraction MethodAnalytical MethodThis compound ContentReference
Granny Smith ApplesBoiled water extraction, purified on macroporous resinLC-ESI-MSPresent, but not quantified[7][8]
Paullinia cupana (Guarana) SeedOptimized extractionHPLC-HESI-MS/MS~3 mg/g dry matrix[4]
Grape PomaceOptimized extractionHPLC-FLDPresent, but not individually quantified[4]

Note: The content of procyanidins is highly dependent on the plant species, cultivar, growing conditions, and the specific extraction and analytical methods used.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data_processing Data Processing plant_material Plant Material grinding Grinding/Homogenization plant_material->grinding extraction Solvent Extraction (e.g., Acetone/Water) grinding->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant filtration Filtration (0.45 µm) supernatant->filtration hplc HPLC Separation (e.g., C18 Column) filtration->hplc esi Electrospray Ionization (ESI) hplc->esi ms Mass Spectrometry (MS1) esi->ms msms Tandem MS (MS/MS) ms->msms identification Identification (Retention Time, m/z) msms->identification quantification Quantification (Calibration Curve) identification->quantification

Caption: Experimental workflow for HPLC-MS analysis of this compound.

fragmentation_pathway cluster_fragments Characteristic Fragments procyanidin_c1 This compound [M-H]⁻ m/z 865 dimer Dimer Fragment [M-H]⁻ m/z 577 procyanidin_c1->dimer QM Cleavage rda_fragment RDA Fragment [M-H]⁻ m/z 695 procyanidin_c1->rda_fragment RDA Fission monomer Monomer Fragment [M-H]⁻ m/z 289 dimer->monomer QM Cleavage

Caption: Key fragmentation pathways of this compound in MS/MS.

References

Application Note: Quantifying Procyanidin C1 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin C1 (PCC1), a trimeric proanthocyanidin composed of three epicatechin units, is a potent bioactive polyphenol found in various plant-based foods such as grape seeds, apples, and cocoa. Emerging research has highlighted its significant therapeutic potential, including antioxidant, anti-inflammatory, anticancer, and senolytic activities.[1][2][3][4] Specifically, PCC1 has been shown to induce apoptosis in cancer cells, modulate signaling pathways related to aging, and enhance the efficacy of chemotherapy.[1][2][5] Given its promising pharmacological properties, accurate and robust quantification of this compound in biological samples is crucial for pharmacokinetic studies, understanding its mechanism of action, and developing it as a therapeutic agent.

This application note provides detailed protocols and methodologies for the quantification of this compound in biological matrices using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS), a highly sensitive and specific analytical technique.[6]

Signaling Pathway of this compound in Senescent Cells

This compound has been identified as a senotherapeutic agent that can selectively eliminate senescent cells.[2][3][4] At lower concentrations, PCC1 can inhibit the senescence-associated secretory phenotype (SASP), while at higher concentrations, it induces apoptosis in senescent cells, potentially through the promotion of reactive oxygen species (ROS) production and mitochondrial dysfunction.[2][4]

Procyanidin_C1_Signaling cluster_0 This compound Action cluster_1 Cellular Response to Senescence PCC1 This compound SenescentCell Senescent Cell PCC1->SenescentCell SASP Senescence-Associated Secretory Phenotype (SASP) Mitochondria Mitochondria SenescentCell->Mitochondria dysfunction (high conc.) SenescentCell->SASP inhibition (low conc.) ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis

Figure 1: this compound signaling in senescent cells.

Experimental Workflow for this compound Quantification

The quantification of this compound from biological samples involves several key steps, from sample preparation to data analysis. A generalized workflow is presented below.

Experimental_Workflow SampleCollection 1. Biological Sample Collection (Plasma, Tissue) SamplePrep 2. Sample Preparation (Homogenization, Protein Precipitation) SampleCollection->SamplePrep Extraction 3. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) SamplePrep->Extraction Analysis 4. HPLC-MS/MS Analysis Extraction->Analysis DataProcessing 5. Data Processing (Integration, Calibration Curve) Analysis->DataProcessing Quantification 6. Quantification of This compound DataProcessing->Quantification

Figure 2: General workflow for this compound quantification.

Quantitative Data Summary

The following table summarizes the quantitative parameters for the determination of procyanidins, including trimers like this compound, in biological samples using LC-MS/MS methods.

AnalyteBiological MatrixMethodLOD (µM)LOQ (µM)Recovery (%)Reference
Procyanidin TrimerRat PlasmaUPLC-MS/MS0.80.9865[7][8]
Procyanidins (general)Rat PlasmaUPLC-MS/MS<0.003<0.01>84[7][8]
This compoundHerbal MatricesHPLC-FLD--79.43 - 112.02[9]

LOD: Limit of Detection; LOQ: Limit of Quantification.

Experimental Protocols

Sample Preparation from Plasma

This protocol is adapted for the extraction of procyanidins from plasma samples.[7][8]

Materials:

  • Plasma samples

  • Methanol (LC-MS grade)

  • Formic acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Centrifuge

  • Vortex mixer

Protocol:

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acidified methanol (1% formic acid).

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of deionized water to remove interferences.

    • Elute the procyanidins with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for HPLC-MS/MS analysis.

Sample Preparation from Tissues

This protocol provides a general guideline for extracting procyanidins from tissue samples.

Materials:

  • Tissue samples

  • 60% aqueous methanol with 1% formic acid[9]

  • Homogenizer (e.g., bead beater or ultrasonic probe)

  • Centrifuge

  • Vortex mixer

Protocol:

  • Homogenization: Weigh approximately 50 mg of the tissue sample and homogenize it in 1 mL of 60% aqueous methanol containing 1% formic acid.[9]

  • Sonication: Sonicate the homogenate for 10 minutes to ensure cell lysis and complete extraction.[9]

  • Shaking/Incubation: Place the sample on a shaker for a defined period (e.g., 1 hour) at room temperature to maximize extraction efficiency.

  • Centrifugation: Centrifuge the homogenate at 14,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant for direct injection or further clean-up by SPE as described in the plasma protocol.

HPLC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used.[6]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the analytes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[9][10]

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound.

    • Precursor Ion [M-H]⁻: m/z 865[9]

    • Product Ions: Common fragments include m/z 695 (resulting from retro-Diels-Alder fission), m/z 577 (loss of an epicatechin unit), and m/z 289 (epicatechin monomer).[6][9]

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Standard Curve Preparation and Quantification
  • Stock Solution: Prepare a stock solution of this compound standard of known concentration in a suitable solvent (e.g., methanol).

  • Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution.

  • Calibration Curve: Inject the working standards into the HPLC-MS/MS system and construct a calibration curve by plotting the peak area against the concentration.

  • Quantification: Analyze the prepared biological samples and determine the concentration of this compound by interpolating the peak areas from the calibration curve.

Conclusion

The methodologies outlined in this application note provide a robust framework for the accurate quantification of this compound in various biological samples. The use of HPLC-MS/MS offers the necessary sensitivity and specificity for detailed pharmacokinetic and mechanistic studies. Adherence to validated protocols for sample preparation and analysis is critical for obtaining reliable and reproducible data, which is essential for advancing the research and development of this compound as a potential therapeutic agent.

References

In Vitro Assays for Testing Procyanidin C1 Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin C1 (PCC1), a trimeric proanthocyanidin found in various plant sources such as grape seeds, has garnered significant scientific interest for its diverse bioactive properties. As a polyphenolic compound, PCC1 exhibits potent antioxidant, anti-inflammatory, anticancer, and cardioprotective effects. These attributes make it a promising candidate for the development of novel therapeutics and nutraceuticals. This document provides detailed application notes and standardized protocols for a range of in vitro assays to evaluate the bioactivity of this compound, enabling researchers to conduct reproducible and comparative studies.

Data Presentation: Summary of Quantitative Data

The following tables summarize the quantitative data on the bioactivity of this compound from various in vitro studies.

Table 1: Anticancer Activity of this compound

Cell LineAssayEndpointIC50 ValueIncubation TimeReference
MDA-MB-231 (Breast Cancer)MTT AssayCell Viability~35 µg/mL48 hours[1]
MCF-7 (Breast Cancer)MTT AssayCell Viability~35 µg/mL48 hours[1]
DLD1 (Colon Cancer)CCK-8 AssayCell ViabilityDose-dependent decrease24, 48, 72 hours[2]
HCT116 (Colon Cancer)CCK-8 AssayCell ViabilityDose-dependent decrease24, 48, 72 hours[2]

Table 2: Anti-inflammatory and Antioxidant Activity of this compound

AssayCell Line/SystemEndpointResultReference
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 MacrophagesInhibition of NODose-dependent inhibition[3]
Cytokine Release (TNF-α, IL-6)LPS-stimulated RAW 264.7 MacrophagesInhibition of cytokinesSignificant decrease[3]
DPPH Radical ScavengingCell-freeScavenging activityPotent scavenging ability
ABTS Radical ScavengingCell-freeScavenging activityPotent scavenging ability

Table 3: Cardioprotective Effects of this compound

AssayCell ModelEndpointResultReference
Nitric Oxide (NO) ProductionRat Aortic Endothelial Cells (RAECs)Increased NO productionSignificant increase[4]
Oxidative Stress-induced InjuryChick CardiomyocytesAttenuation of oxidant formationDose-dependent attenuation[5]
Endothelium-dependent RelaxationHuman Internal Mammary Aortic RingsVasorelaxant effectDose-dependent relaxation[6]

Experimental Protocols and Methodologies

This section provides detailed protocols for key in vitro assays to assess the bioactivity of this compound.

Anticancer Activity Assays

This assay measures the metabolic activity of cells as an indicator of their viability.

  • Materials:

    • Cancer cell lines (e.g., MDA-MB-231, MCF-7, DLD1, HCT116)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound (PCC1) stock solution (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of PCC1 (e.g., 10, 20, 40, 80, 120 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.[2]

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined by plotting cell viability against PCC1 concentration.

This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Cancer cell lines

    • This compound

    • Phosphate-buffered saline (PBS)

    • 70% Ethanol (ice-cold)

    • RNase A (100 µg/mL)

    • Propidium Iodide (PI) staining solution (50 µg/mL)

    • Flow cytometer

  • Protocol:

    • Treat cells with PCC1 at a predetermined concentration (e.g., the IC50 value) for 48 hours.[1]

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the cell cycle distribution using a flow cytometer.

This assay assesses the effect of PCC1 on cell migration.

  • Materials:

    • Cancer cell lines (e.g., DLD1, HCT116)

    • 6-well plates

    • Sterile 200 µL pipette tip

    • This compound

  • Protocol:

    • Seed cells in a 6-well plate and grow to form a confluent monolayer.

    • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

    • Wash the cells with PBS to remove dislodged cells.

    • Treat the cells with different concentrations of PCC1 in a serum-free or low-serum medium.

    • Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

    • Measure the width of the wound at different points and calculate the percentage of wound closure over time.

This assay evaluates the ability of cancer cells to invade through an extracellular matrix barrier.

  • Materials:

    • Cancer cell lines (e.g., DLD1, HCT116)

    • Transwell inserts with a porous membrane (8 µm pore size)

    • Matrigel or another extracellular matrix component

    • Serum-free medium and medium with a chemoattractant (e.g., 20% FBS)

    • This compound

    • Cotton swabs

    • Methanol for fixation

    • Crystal violet for staining

  • Protocol:

    • Coat the upper surface of the transwell inserts with a thin layer of Matrigel and allow it to solidify.

    • Seed cancer cells (e.g., 2.0 x 10⁴ cells) in serum-free medium containing different concentrations of PCC1 into the upper chamber of the inserts.[2]

    • Add medium containing a chemoattractant to the lower chamber.

    • Incubate for 48 hours to allow for cell invasion.[2]

    • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

    • Count the number of stained cells in several random fields under a microscope to quantify invasion.

Anti-inflammatory and Antioxidant Assays

This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages.

  • Materials:

    • RAW 264.7 macrophage cell line

    • Lipopolysaccharide (LPS)

    • This compound

    • Griess reagent

    • 96-well plates

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of PCC1 for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

    • Collect the cell culture supernatants.

    • Mix the supernatants with Griess reagent and incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

This protocol measures the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

  • Materials:

    • RAW 264.7 macrophage cell line

    • LPS

    • This compound

    • ELISA kits for specific cytokines (TNF-α, IL-6)

  • Protocol:

    • Follow the same cell treatment procedure as in the NO production assay.

    • Collect the cell culture supernatants.

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.

    • Measure the absorbance and calculate the cytokine concentrations based on the standard curve provided in the kit.

These cell-free assays measure the direct antioxidant capacity of PCC1.

  • Materials:

    • This compound

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation solution

    • Trolox (as a standard antioxidant)

    • Spectrophotometer

  • Protocol (General):

    • Prepare different concentrations of PCC1 and Trolox.

    • Mix the PCC1 or Trolox solutions with the DPPH or ABTS radical solution.

    • Incubate in the dark for a specified time (e.g., 30 minutes).

    • Measure the absorbance at the characteristic wavelength for each radical (around 517 nm for DPPH and 734 nm for ABTS).

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

Cardioprotective Assays

This assay assesses the effect of PCC1 on NO production in endothelial cells, which is crucial for vasodilation and cardiovascular health.

  • Materials:

    • Rat Aortic Endothelial Cells (RAECs) or Human Umbilical Vein Endothelial Cells (HUVECs)

    • This compound

    • Fluorescent probe for NO (e.g., DAF-FM diacetate)

    • Fluorescence microscope or plate reader

  • Protocol:

    • Culture endothelial cells to confluency.

    • Load the cells with the NO-sensitive fluorescent probe.

    • Treat the cells with various concentrations of PCC1 (up to 50 µM was shown to be non-cytotoxic to RAECs).[4]

    • Measure the increase in fluorescence over time, which corresponds to NO production.

This assay evaluates the ability of PCC1 to protect heart muscle cells from oxidative damage.

  • Materials:

    • Primary cardiomyocytes or a cardiomyocyte cell line (e.g., H9c2)

    • An oxidizing agent to induce stress (e.g., H₂O₂)

    • This compound

    • Cell viability assay kit (e.g., MTT or Calcein-AM/EthD-1)

  • Protocol:

    • Culture cardiomyocytes in appropriate plates.

    • Pre-treat the cells with different concentrations of PCC1 for a specified duration.

    • Expose the cells to an oxidizing agent (e.g., H₂O₂) to induce oxidative stress and cell death.

    • Assess cell viability using a suitable assay to determine the protective effect of PCC1.

Signaling Pathway Analysis

This compound exerts its bioactivities by modulating several key signaling pathways. The following section outlines methods to study these pathways.

Western Blot Analysis

Western blotting is used to detect and quantify the expression and phosphorylation status of key proteins in signaling cascades.

  • General Protocol:

    • Treat cells with PCC1 and/or an appropriate stimulus (e.g., LPS for inflammation studies).

    • Lyse the cells to extract total proteins.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., p-NF-κB, p-Akt, p-ERK, Bax, Bcl-2) and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software and normalize to the loading control.

  • Key Signaling Pathways and Target Proteins:

    • Anti-inflammatory (NF-κB and MAPK pathways):

      • Phospho-NF-κB p65, IκBα

      • Phospho-p38, Phospho-ERK1/2, Phospho-JNK[3]

    • Anticancer (PI3K/Akt and Apoptosis pathways):

      • Phospho-Akt, Phospho-mTOR

      • Bax, Bcl-2, Cleaved Caspase-3, Cleaved Caspase-9[1]

    • Cardioprotective:

      • eNOS, Phospho-eNOS

Mandatory Visualizations

Procyanidin_C1_Anticancer_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus PCC1 This compound Receptor Receptor PCC1->Receptor CellCycleArrest Cell Cycle Arrest (G2/M or S phase) PCC1->CellCycleArrest PI3K PI3K Receptor->PI3K Inhibition Akt Akt PI3K->Akt Inhibition pAkt p-Akt Bcl2 Bcl-2 pAkt->Bcl2 Inhibition Bax Bax Bcl2->Bax Inhibition CytoC Cytochrome c Bax->CytoC Release Apoptosis Apoptosis CytoC->Apoptosis

Caption: this compound anticancer signaling pathway.

Procyanidin_C1_Anti_inflammatory_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 PCC1 This compound PCC1->TLR4 Inhibition IkB_NFkB IκB-NF-κB PCC1->IkB_NFkB Inhibition MAPK MAPK (p38, JNK, ERK) TLR4->MAPK TLR4->IkB_NFkB Activation pMAPK p-MAPK NFkB_nuc NF-κB pMAPK->NFkB_nuc Activation IkB IκB NFkB NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nitric Oxide (NO) Gene->Cytokines

Caption: this compound anti-inflammatory signaling pathway.

Experimental_Workflow_Cell_Viability cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with This compound A->B C Add MTT reagent B->C D Incubate and dissolve formazan C->D E Measure absorbance at 570 nm D->E F Calculate cell viability E->F

Caption: Experimental workflow for the MTT cell viability assay.

References

Procyanidin C1 Administration in Animal Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration of Procyanidin C1 (PCC1) in animal research models. PCC1, a polyphenolic flavonoid found in grape seed extract, has garnered significant interest for its senotherapeutic properties, demonstrating the ability to selectively eliminate senescent cells and extend healthspan and lifespan in preclinical studies.[1][2][3] These protocols are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of PCC1 in various pathological conditions.

Application Notes

This compound has been investigated in a range of animal models, primarily focusing on its senolytic activity in the context of aging and age-related diseases, cancer chemotherapy enhancement, and neuroprotection.[1][4][5]

Key Applications:

  • Senolytic Therapy: PCC1 selectively induces apoptosis in senescent cells, which accumulate with age and contribute to a variety of chronic diseases.[2][6] Intermittent administration has been shown to alleviate physical dysfunction and prolong survival in aged mice.[1][4]

  • Adjuvant to Chemotherapy: In tumor-bearing rodent models, PCC1 can be co-administered with chemotherapy to deplete treatment-induced senescent cells in the tumor microenvironment, thereby enhancing therapeutic efficacy.[1][3][4]

  • Neuroprotection: PCC1 exhibits neuroprotective effects by activating the Nrf2/HO-1 signaling pathway and inhibiting MAPK phosphorylation, which are crucial in defending against oxidative stress and inflammation in neurodegenerative disease models.[5]

  • Cardioprotection and Metabolic Health: Studies on procyanidins from grape seed extract suggest benefits in improving cardiovascular risk factors and glucose homeostasis.[7]

  • Pulmonary Fibrosis: PCC1 has been shown to attenuate bleomycin-induced pulmonary fibrosis in mice by selectively clearing senescent myofibroblasts.[8]

  • Intervertebral Disc Degeneration: In a rat model, PCC1 ameliorated intervertebral disc degeneration by protecting nucleus pulposus cells from acid-induced stress via the SIRT3/FOXO3 signaling pathway.[9]

Mechanism of Action:

At low concentrations, PCC1 can inhibit the senescence-associated secretory phenotype (SASP).[1][2][3] At higher concentrations, it selectively kills senescent cells by promoting the production of reactive oxygen species (ROS) and causing mitochondrial dysfunction.[1][2][3] This process involves the upregulation of pro-apoptotic Bcl-2 family proteins such as Puma and Noxa.[6][10] PCC1 has also been shown to induce DNA damage and cell cycle arrest in cancer cells.[4] In neuroprotection, it activates the Nrf2/antioxidant response element (ARE) pathway.[5]

Quantitative Data Summary

The following tables summarize quantitative data from key in vivo studies on this compound administration.

Table 1: In Vivo Senolytic Efficacy of this compound

Animal ModelAge/ConditionDosageAdministration RouteTreatment ScheduleKey FindingsReference
C57BL/6J Mice24-27 months (Naturally aged)20 mg/kgOral gavageOnce every 2 weeks for 4 months>60% longer median post-treatment lifespan; ~10% longer overall lifespan; Reduced senescent cell burden.[6]
C57BL/6J Mice8-12 weeks (Irradiated)20 mg/kgIntraperitoneal (i.p.)Biweekly, starting 2 weeks post-irradiationAlleviated physical dysfunction and prolonged survival.[1][4]
MiceN/A (Senescent cell-implanted)20 mg/kgIntraperitoneal (i.p.)For 7 daysDemonstrated senolytic efficacy.[11]
MiceN/A (Tumor-bearing, with chemotherapy)20 mg/kgIntraperitoneal (i.p.)Biweekly, starting 2 weeks after first chemo doseIncreased tumor regression.[11]

Table 2: In Vivo Anti-Cancer and Anti-Metastasis Efficacy of this compound

Animal ModelCancer Cell LineDosageAdministration RouteTreatment ScheduleKey FindingsReference
BALB/c Nude MiceDLD1 and SW1463 (Colon cancer)20 mg/kg or 40 mg/kgIntraperitoneal (i.p.)Once every 3 daysInhibited tumor growth and lung metastasis.[12]

Experimental Protocols

Protocol 1: Evaluation of Senolytic Activity in Aged Mice

This protocol is designed to assess the effect of PCC1 on healthspan and lifespan in naturally aged mice.

1. Animal Model:

  • Species: Mouse (e.g., C57BL/6J)

  • Age: 24-27 months (equivalent to 75-90 human years)[6]

2. Materials:

  • This compound (PCC1)

  • Vehicle solution (e.g., DMSO, PEG300, Tween80, ddH2O). A suggested formulation is to dissolve PCC1 in DMSO (e.g., 100 mg/mL stock), then dilute with PEG300, Tween80, and ddH2O to the final concentration.[4]

3. Dosing and Administration:

  • Dosage: 20 mg/kg body weight.

  • Route: Oral gavage (p.o.) or Intraperitoneal injection (i.p.).[4][6]

  • Schedule: Intermittent administration, for example, once every two weeks for a duration of four months.[6]

4. Experimental Procedure:

  • Acclimate aged mice to the housing conditions for at least one week.

  • Randomly assign mice to a control (vehicle) group and a PCC1 treatment group.

  • Administer PCC1 or vehicle according to the specified schedule.

  • Monitor animal health daily and record body weight weekly.

  • Perform functional assessments periodically (e.g., grip strength, treadmill endurance) to evaluate physical function.

  • At the end of the treatment period, or at humane endpoints, collect tissues (e.g., liver, kidney, lung) for analysis of senescent cell markers (e.g., SA-β-gal staining, p16INK4a expression).

  • For lifespan studies, monitor animals until natural death and record survival data.

5. Data Analysis:

  • Compare changes in physical function, body weight, and senescent cell burden between the control and PCC1 groups using appropriate statistical tests.

  • Generate Kaplan-Meier survival curves and perform log-rank tests to analyze lifespan data.

Protocol 2: Evaluation of PCC1 as a Chemotherapy Adjuvant in a Xenograft Tumor Model

This protocol outlines the methodology to test if PCC1 can enhance the efficacy of a standard chemotherapeutic agent.

1. Animal Model:

  • Species: Immunocompromised mouse (e.g., BALB/c nude mice)

  • Cell Line: Human cancer cell line (e.g., PC3 for prostate cancer, DLD1 for colon cancer).[1][12]

2. Materials:

  • This compound (PCC1)

  • Chemotherapeutic agent (e.g., Mitoxantrone)

  • Vehicle solution

  • Cancer cells for implantation

3. Experimental Procedure:

  • Subcutaneously implant cancer cells into the flanks of the mice. For some models, tissue recombinants of cancer cells and stromal cells may be used.[1]

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into four groups: (1) Vehicle control, (2) Chemotherapy alone, (3) PCC1 alone, (4) Chemotherapy + PCC1.

  • Administer the chemotherapeutic agent according to its established protocol.

  • Begin PCC1 administration after the chemotherapy treatment. A typical schedule is biweekly intraperitoneal injections of 20 mg/kg PCC1.[1][11]

  • Measure tumor volume (e.g., with calipers) twice weekly.

  • Monitor animal body weight and overall health.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Tumor tissues can be analyzed for senescent cell markers, apoptosis (e.g., cleaved caspase-3), and gene expression changes.[1]

4. Data Analysis:

  • Compare tumor growth rates and final tumor volumes between the different treatment groups.

  • Analyze molecular markers in the tumor tissue to understand the mechanism of action.

Visualizations

Signaling Pathways and Experimental Workflows

Procyanidin_C1_Senolytic_Pathway PCC1 This compound (High Concentration) SenescentCell Senescent Cell PCC1->SenescentCell Targets ROS ↑ Reactive Oxygen Species (ROS) SenescentCell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bcl2_Family ↑ Puma, Noxa (Bcl-2 pro-apoptotic factors) Mitochondria->Bcl2_Family Apoptosis Apoptosis Bcl2_Family->Apoptosis

Caption: this compound induced senolytic signaling pathway.

Procyanidin_C1_Neuroprotective_Pathway PCC1 This compound Nrf2 Nrf2 Activation PCC1->Nrf2 MAPK MAPK Phosphorylation PCC1->MAPK Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to HO1 ↑ Heme oxygenase-1 (HO-1) ARE->HO1 Induces expression of Neuroprotection Neuroprotection HO1->Neuroprotection MAPK->Neuroprotection Contributes to neuronal damage

Caption: this compound neuroprotective signaling pathway.

Experimental_Workflow AnimalModel Select Animal Model (e.g., Aged, Xenograft, Disease Model) Grouping Randomize into Groups (Control vs. PCC1) AnimalModel->Grouping Administration PCC1 Administration (Define Dose, Route, Schedule) Grouping->Administration Monitoring In-life Monitoring (Health, Body Weight, Tumor Size) Administration->Monitoring Functional Functional/Behavioral Assays (as applicable) Administration->Functional Endpoint Endpoint & Tissue Collection Monitoring->Endpoint Functional->Endpoint Analysis Ex Vivo Analysis (Histology, Molecular Markers, etc.) Endpoint->Analysis Data Data Analysis & Interpretation Analysis->Data

Caption: General experimental workflow for in vivo PCC1 studies.

References

Procyanidin C1: Application Notes and Protocols for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin C1 (PCC1) is a natural polyphenolic compound, specifically a trimer of epicatechin, predominantly found in grape seeds, unripe apples, and cinnamon.[1] It has garnered significant attention in biomedical research due to its diverse biological activities, including senolytic, senomorphic, antioxidant, anti-inflammatory, neuroprotective, and anti-cancer effects.[2][3][4] PCC1's multifaceted mechanism of action involves the modulation of several key signaling pathways, making it a promising candidate for therapeutic development.[3][5][6] These application notes provide detailed protocols for studying the effects of this compound in cell culture models.

Data Presentation: Quantitative Insights into this compound's Bioactivity

The following tables summarize key quantitative data from various cell culture studies, offering a comparative overview of effective concentrations and observed effects.

Cell LineCell TypeArea of StudyEffective ConcentrationObserved EffectsReference(s)
PSC27Human primary stromal cellsSenescence50 µMSelective killing of senescent cells[2]
HT22Murine hippocampal cellsNeuroprotection5 - 10 µMProtection against glutamate-induced apoptosis[6][7]
PC12Rat pheochromocytoma cellsNeuroprotection5 µMIncreased cell survival against H₂O₂-induced oxidative stress[8]
MDA-MB-231Human breast cancer (TNBC)Cancer, ApoptosisIC₅₀ comparable to tamoxifenInduced DNA damage, cell cycle arrest, and apoptosis[9]
MCF-7Human breast cancerCancer, Apoptosis6.25 - 100 µg/mlInduced DNA damage, cell cycle arrest, and apoptosis[9][10]
B16Murine melanomaCancer, Cell GrowthNot specifiedInhibited cell growth[11]
Colon Cancer CellsHuman colon cancerCancer, MetastasisNot specifiedInhibited tumor growth and metastasis[12]
A549Human lung cancerCancer, EMTNot specifiedSuppressed TGF-β-induced epithelial-mesenchymal transition[13]
AssayParameterCell Line(s)Concentration RangeKey FindingsReference(s)
Cell Viability (MTT/XTT)IC₅₀MDA-MB-231, MCF-76.25 - 100 µg/mlDose-dependent decrease in cell viability[10]
Apoptosis (Annexin V)% Apoptotic CellsHT225 - 10 µMReduced number of annexin V-positive cells
Cell Cycle AnalysisCell Cycle ArrestMDA-MB-231, MCF-7Not specifiedInduced G2/M phase arrest[5][9]
Western BlotProtein ExpressionHT225 - 10 µMIncreased Nrf2 nuclear translocation and HO-1 expression[7]
Western BlotProtein PhosphorylationHT225 - 10 µMBlocked glutamate-induced phosphorylation of ERK1/2 and p38[6]
Caspase ActivityCaspase 3/7 ActivitySenescent PSC2750 µMIncreased caspase activity, plateauing at 24h

Experimental Protocols

Cell Culture and Treatment with this compound

Materials:

  • Cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (PCC1)

  • DMSO (for dissolving PCC1)

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Culture cells in T-75 flasks until they reach 70-80% confluency.

  • Prepare a stock solution of PCC1 in DMSO. For example, a 100 mM stock solution.[10] Note: PCC1 is also soluble in ethanol and dimethyl formamide.[14]

  • On the day of the experiment, detach cells using trypsin-EDTA and seed them into appropriate culture plates (e.g., 96-well, 6-well, or 10 cm dishes) at the desired density. Allow cells to attach overnight.

  • Prepare working solutions of PCC1 by diluting the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a non-toxic level (typically <0.1%).

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of PCC1 or vehicle control (medium with the same concentration of DMSO).

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Cell Viability Assay (MTT Assay)

Materials:

  • Cells treated with PCC1 in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • After the desired incubation period with PCC1, add 10-20 µL of MTT solution to each well.[16][17]

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[18][19]

  • Carefully remove the medium from each well.

  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[15][19]

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[19]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • Cells treated with PCC1 in a 6-well plate

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • After treatment, collect both adherent and floating cells.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive cells are undergoing apoptosis.

Western Blot Analysis

Materials:

  • Cells treated with PCC1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-BAX, anti-caspase-3, anti-β-actin)[7][9]

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[20]

  • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.[18]

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature protein samples by boiling in Laemmli sample buffer.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.[21]

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[22]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[20]

  • Incubate the membrane with the primary antibody overnight at 4°C.[18]

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Wash the membrane again three times with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.[22]

  • Quantify band intensities and normalize to a loading control like β-actin.

Quantitative Real-Time PCR (qPCR)

Materials:

  • Cells treated with PCC1

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • Gene-specific primers (e.g., for Bax, Bcl-2, caspase-3, housekeeping genes)

  • qPCR instrument

Protocol:

  • After treatment, harvest cells and extract total RNA using a suitable kit.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Set up the qPCR reaction by mixing cDNA, SYBR Green master mix, and forward and reverse primers.

  • Run the qPCR reaction in a real-time PCR system.[23]

  • Analyze the data using the 2-ΔΔCt method to determine the relative gene expression, normalized to a housekeeping gene (e.g., GAPDH or β-actin).[23]

Antioxidant Activity Assays

DPPH Radical Scavenging Assay:

  • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • In a 96-well plate, add different concentrations of PCC1.

  • Add the DPPH solution to each well and incubate in the dark for 30 minutes.

  • Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.[6]

ABTS Radical Scavenging Assay:

  • Prepare ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation by reacting ABTS stock solution with potassium persulfate.

  • Incubate the mixture in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS solution with ethanol to an absorbance of 0.70 at 734 nm.

  • Add different concentrations of PCC1 to the diluted ABTS solution.

  • Incubate for 6 minutes and measure the absorbance at 734 nm.[24]

Visualization of Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_assays Downstream Assays prep_cells Cell Culture & Seeding treatment Treatment with this compound (Varying Concentrations & Durations) prep_cells->treatment prep_pcc1 PCC1 Stock & Working Solutions prep_pcc1->treatment viability Cell Viability (MTT / XTT) treatment->viability apoptosis Apoptosis (Annexin V / Caspase Activity) treatment->apoptosis molecular Molecular Analysis (Western Blot / qPCR) treatment->molecular antioxidant Antioxidant Activity (DPPH / ABTS) treatment->antioxidant analysis Data Analysis & Interpretation viability->analysis apoptosis->analysis molecular->analysis antioxidant->analysis

Caption: General experimental workflow for studying this compound in cell culture.

apoptosis_pathway cluster_intrinsic Intrinsic Apoptosis Pathway PCC1 This compound Bcl2 Bcl-2 (Anti-apoptotic) PCC1->Bcl2 Inhibits Bax BAX (Pro-apoptotic) PCC1->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Casp9 Caspase-9 Mitochondrion->Casp9 Cytochrome c release Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PCC1 This compound Keap1_Nrf2 Keap1-Nrf2 Complex PCC1->Keap1_Nrf2 Promotes Dissociation ROS Oxidative Stress (e.g., glutamate, H₂O₂) ROS->Keap1_Nrf2 Inhibits (via oxidative modification) Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl Translocates ARE ARE (Antioxidant Response Element) Nrf2_nucl->ARE Binds HO1 HO-1 Gene Expression ARE->HO1 Cell_Protection Neuroprotection HO1->Cell_Protection

Caption: this compound-mediated activation of the Nrf2/HO-1 signaling pathway.

mapk_nfkb_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway PCC1 This compound p38 p38 PCC1->p38 Inhibits Phosphorylation ERK ERK1/2 PCC1->ERK Inhibits Phosphorylation NFkB NF-κB PCC1->NFkB Inhibits Stimuli Pro-inflammatory Stimuli Stimuli->p38 Stimuli->ERK IKK IKK Stimuli->IKK Inflammation Inflammation (e.g., COX-2, iNOS) p38->Inflammation ERK->Inflammation NFkB->Inflammation Nuclear Translocation & Transcription IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB Degrades NFkB_IkB->NFkB Releases

Caption: Inhibition of MAPK and NF-κB signaling pathways by this compound.

References

Procyanidin C1 for Skin Rejuvenation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin C1 (PCC1), a trimeric epicatechin flavonoid found in sources such as grape seed extract, is emerging as a potent agent in the field of skin rejuvenation.[1] Its therapeutic potential stems from its dual-action mechanism as both a senolytic and a senomorphic compound.[2] At low concentrations, PCC1 can inhibit the senescence-associated secretory phenotype (SASP), and at higher concentrations, it selectively induces apoptosis in senescent cells, thereby reducing the cellular drivers of aging.[3][4] Preclinical and clinical studies have highlighted its ability to combat skin aging by targeting senescent cells, reducing inflammation, protecting against oxidative stress, and modulating key signaling pathways involved in skin fibrosis and collagen degradation.[2][5]

This document provides a comprehensive overview of the clinical trial data, underlying mechanisms of action, and detailed experimental protocols for evaluating the efficacy of this compound in skin rejuvenation research.

Clinical Trial Data

A recently completed clinical trial (NCT06641869) has provided significant evidence for the efficacy of this compound in skin rejuvenation.[5] The 12-week, double-blind, placebo-controlled study involved 72 female participants aged 45-65.[5][6]

Trial Design and Dosage

The study evaluated the effects of a daily oral dietary supplement containing this compound.[6]

GroupTreatmentDosageFrequencyDuration
PCC1 Group This compound2.5 mgOnce Daily12 Weeks
PCC1 Complex Group This compound Complex (Cellumiva™)5 mgOnce Daily12 Weeks
Placebo Group Oral Placebo SupplementN/AOnce Daily12 Weeks

Data sourced from ClinicalTrials.gov.[6]

Efficacy and Outcomes

The primary objectives of the trial were to assess improvements in skin barrier function, wrinkle reduction, and enhancements in skin texture and radiance.[6][7] The key findings from the study are summarized below.

Outcome MeasureMethodResultCitation
Senescent Cell Reduction Senescence-Associated β-galactosidase (SA-β-gal) Staining30% reduction in senescent cells within the dermis[5]
Biological Skin Age Reversal Skin-Specific Methylome Modeling5.2-year reversal in biological skin age[5]
Aesthetic Improvement High-Resolution Skin Imaging and Standardized Wrinkle ScalesSignificant improvement in skin texture, fine lines, and wrinkles[5]

These results are from a press release by PAREMINA and Express Rx regarding the completion of the NCT06641869 clinical trial.[5]

Mechanisms of Action & Signaling Pathways

This compound exerts its skin rejuvenating effects through several key molecular pathways.

Senolytic Activity

PCC1 selectively induces apoptosis in senescent cells, which are known to contribute to aging by secreting inflammatory SASP factors that degrade the extracellular matrix, including collagen.[3][6] This senolytic action is believed to be mediated by the promotion of reactive oxygen species (ROS) production and mitochondrial dysfunction specifically within senescent cells.[1][4]

senolytic_activity PCC1 This compound SenescentCell Senescent Skin Cell PCC1->SenescentCell Mitochondria Mitochondrial Dysfunction SenescentCell->Mitochondria Induces ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis Triggers SASP ↓ SASP Secretion Apoptosis->SASP Rejuvenation Skin Rejuvenation SASP->Rejuvenation

This compound Senolytic Mechanism of Action.
Anti-Fibrotic Activity via EGFR/TGF-β/SMAD Pathway Inhibition

Preclinical studies have shown that PCC1 can ameliorate skin fibrosis. It directly binds to the Epidermal Growth Factor Receptor (EGFR), inhibiting its phosphorylation. This action subsequently suppresses the downstream Transforming Growth Factor-beta (TGF-β)/SMAD signaling pathway, which is a key regulator of collagen production and fibrosis. By inhibiting this pathway, PCC1 helps to restore a balanced collagen I/III ratio and improve collagen structure.

tgf_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PCC1 This compound EGFR EGFR PCC1->EGFR Binds & Inhibits Phosphorylation pEGFR p-EGFR EGFR->pEGFR Phosphorylation TGFB1 TGF-β1 pEGFR->TGFB1 Activates SMAD23 SMAD2/3 TGFB1->SMAD23 Activates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 Phosphorylation SMAD4 SMAD4 pSMAD23->SMAD4 Binds Complex p-SMAD2/3-SMAD4 Complex Nucleus Nucleus Complex->Nucleus Translocation Gene Fibrosis-Related Gene Expression (e.g., α-SMA, COL1) Nucleus->Gene Upregulates Fibrosis Skin Fibrosis & Altered Collagen Gene->Fibrosis

PCC1 Inhibition of the EGFR/TGF-β/SMAD Pathway.

Experimental Protocols

The following protocols are foundational for the in vitro evaluation of this compound's effects on skin cells.

Experimental Workflow Overview

workflow start Start: Culture Skin Cells (e.g., Fibroblasts, Melanocytes) induce_sen Induce Senescence (e.g., Irradiation, Doxorubicin) start->induce_sen treat_pcc1 Treat with this compound (Dose-Response & Time-Course) induce_sen->treat_pcc1 assay1 Senolytic Activity Assay (SA-β-Gal Staining) treat_pcc1->assay1 assay2 Collagen Synthesis Assay (ELISA / Western Blot) treat_pcc1->assay2 assay3 Antioxidant Capacity Assay (ORAC / DPPH) treat_pcc1->assay3 assay4 Melanin Inhibition Assay (Tyrosinase Activity & Melanin Content) treat_pcc1->assay4 data Data Analysis & Interpretation assay1->data assay2->data assay3->data assay4->data end End data->end

General workflow for evaluating this compound.
Protocol 1: Senolytic Activity Assessment (SA-β-Gal Staining)

This protocol determines the ability of PCC1 to selectively eliminate senescent cells.

1. Materials:

  • Human dermal fibroblasts (HDFs)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Senescence-inducing agent (e.g., Doxorubicin or sublethal H₂O₂)

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fixing Solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)

  • SA-β-Gal Staining Solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂)

2. Procedure:

  • Cell Seeding: Plate HDFs in 6-well plates and culture until 70-80% confluent.

  • Induce Senescence: Treat a subset of wells with a senescence-inducing agent (e.g., 100 nM Doxorubicin for 24 hours) followed by a recovery period in fresh media for 3-5 days. Leave a control group untreated.

  • PCC1 Treatment: Treat both senescent and non-senescent (control) cells with varying concentrations of PCC1 (e.g., 10 µM, 25 µM, 50 µM, 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • Fixation: Wash cells twice with PBS and fix with Fixing Solution for 5 minutes at room temperature.

  • Staining: Wash cells three times with PBS. Add 1 mL of SA-β-Gal Staining Solution to each well.

  • Incubation: Incubate at 37°C (without CO₂) overnight (12-16 hours) in the dark.

  • Analysis: Observe cells under a light microscope. Count the number of blue-stained (senescent) cells versus the total number of cells in multiple fields of view to determine the percentage of senescent cells.

Protocol 2: Collagen Synthesis Assessment (ELISA)

This protocol quantifies the effect of PCC1 on type I collagen production by fibroblasts.

1. Materials:

  • Human dermal fibroblasts (HDFs)

  • Cell culture medium (serum-free for treatment)

  • This compound

  • TGF-β1 (as a positive control for collagen synthesis stimulation)

  • Human Pro-Collagen I alpha 1 ELISA Kit

  • Cell lysis buffer and protein assay reagent (e.g., BCA)

2. Procedure:

  • Cell Seeding: Plate HDFs in 24-well plates and grow to confluence.

  • Serum Starvation: Replace growth medium with serum-free medium for 24 hours.

  • PCC1 Treatment: Treat cells with various concentrations of PCC1 (e.g., 1 µM, 5 µM, 10 µM) in serum-free medium for 48-72 hours. Include a vehicle control and a positive control (e.g., 10 ng/mL TGF-β1).

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • ELISA: Perform the Human Pro-Collagen I alpha 1 ELISA on the collected supernatants according to the manufacturer's instructions.

  • Protein Normalization: Lyse the cells in each well and determine the total protein concentration using a BCA assay.

  • Analysis: Normalize the collagen concentration measured by ELISA to the total protein content of the corresponding well.

Protocol 3: Antioxidant Capacity Assessment (ORAC Assay)

This protocol measures the oxygen radical absorbance capacity of PCC1.

1. Materials:

  • This compound

  • Trolox (antioxidant standard)

  • Fluorescein (fluorescent probe)

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride, a free radical initiator)

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

2. Procedure:

  • Prepare Reagents: Prepare Trolox standards (6.25-100 µM), PCC1 samples at various concentrations, a 70 nM fluorescein solution, and a 12 mM AAPH solution, all in phosphate buffer.

  • Plate Setup: In a 96-well black plate, add 20 µL of either Trolox standard, PCC1 sample, or phosphate buffer (blank).

  • Add Fluorescein: Add 120 µL of the fluorescein solution to all wells.

  • Incubation: Incubate the plate for 15 minutes at 37°C.

  • Initiate Reaction: Add 60 µL of the AAPH solution to all wells to start the reaction.

  • Fluorescence Reading: Immediately place the plate in a fluorescence reader (Excitation: 485 nm, Emission: 520 nm) pre-set to 37°C. Record fluorescence every minute for at least 80 minutes.

  • Analysis: Calculate the area under the fluorescence decay curve (AUC) for each sample. Subtract the AUC of the blank from the AUC of the samples and standards to get the Net AUC. Plot a standard curve of Net AUC versus Trolox concentration. Determine the ORAC value of PCC1 in Trolox Equivalents (TE).

Protocol 4: Melanin Inhibition Assessment

This protocol evaluates the effect of PCC1 on melanogenesis in B16F10 melanoma cells.

1. Materials:

  • B16F10 mouse melanoma cells

  • Cell culture medium (DMEM with 10% FBS)

  • α-Melanocyte-stimulating hormone (α-MSH) to induce melanogenesis

  • This compound

  • Kojic acid (positive control inhibitor)

  • Lysis Buffer (1N NaOH with 10% DMSO)

  • 96-well clear, flat-bottom microplate

  • Spectrophotometer

2. Procedure:

  • Cell Seeding: Plate B16F10 cells in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to attach for 24 hours.

  • PCC1 Treatment: Treat the cells with various concentrations of PCC1 (e.g., 10-100 µg/mL) and α-MSH (e.g., 100 nM) for 72 hours. Include wells with α-MSH alone, a vehicle control, and a positive control (Kojic acid).

  • Cell Lysis: After incubation, wash the cells with PBS. Add 150 µL of Lysis Buffer to each well and incubate at 80°C for 1 hour to dissolve the melanin.

  • Quantification: Transfer the lysates to a 96-well plate and measure the absorbance at 475 nm using a microplate reader.

  • Analysis: The absorbance is directly proportional to the melanin content. Calculate the percentage of melanin inhibition compared to the α-MSH-treated control. A parallel plate should be run to assess cell viability (e.g., MTT assay) to ensure the observed effects are not due to cytotoxicity.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for skin rejuvenation, supported by both clinical and preclinical evidence. Its targeted action on senescent cells and its ability to modulate key signaling pathways in skin fibrosis present a novel approach to anti-aging skincare. The protocols outlined in this document provide a robust framework for researchers and drug development professionals to further investigate and harness the benefits of this compound. Further research should focus on elucidating more detailed quantitative outcomes from clinical trials and optimizing formulations for enhanced bioavailability and efficacy.

References

Troubleshooting & Optimization

Procyanidin C1 stability and degradation under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Procyanidin C1 (PCC1) under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the degradation of this compound?

A1: this compound is susceptible to degradation influenced by several key factors, including temperature, pH, light, and the presence of oxygen. High temperatures, particularly above 60°C, and alkaline or highly acidic conditions can significantly accelerate its degradation.[1][2]

Q2: What are the main degradation products of this compound?

A2: Under thermal stress, the primary degradation reactions are epimerization and depolymerization.[3][4] This results in the formation of isomers of this compound and its breakdown into smaller units like Procyanidin B2 and (-)-epicatechin.[3][4] Oxidation can also occur, leading to the formation of once- and twice-oxidized dimers.[3][4]

Q3: How should this compound be stored to ensure its stability?

A3: For long-term stability, this compound powder should be stored at -20°C in the dark.[5] Stock solutions in solvents like DMSO can be stored at -80°C for up to a year, or at -20°C for one month.[5] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5] Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.

Q4: What is the optimal pH range for the stability of this compound?

A4: this compound is most stable in mildly acidic conditions, around pH 3.2.[6] It is more susceptible to transformation at lower pH values (e.g., 2.0) and in alkaline conditions.[6]

Q5: Is this compound stable in cell culture media?

A5: The stability of this compound in cell culture media can be influenced by the media composition, temperature (typically 37°C), and incubation time. While specific quantitative data on its stability in various media is limited, it is bioactive in cell culture experiments lasting 48 hours or more.[5] For prolonged experiments, the potential for degradation should be considered, and fresh media with this compound may be required.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no biological activity observed in cell-based assays. Degradation of this compound in stock solution or during the experiment.Prepare fresh stock solutions of this compound. Minimize exposure of the compound to light and elevated temperatures during experimental setup. For long-term experiments, consider replenishing the media with fresh this compound at regular intervals.
Inconsistent results in analytical measurements (e.g., HPLC). Sample degradation during preparation or analysis.Use validated extraction and analysis protocols. Ensure samples are processed promptly and stored at low temperatures (-20°C or -80°C) if not analyzed immediately. Use appropriate solvents, potentially with the addition of an acid like formic acid to improve stability.
Browning of this compound solution. Oxidation of the compound.Prepare solutions fresh before use. If using organic solvents, purging with an inert gas like nitrogen can help to minimize oxidation. Store solutions in amber vials to protect from light.
Poor separation of this compound from its isomers in HPLC. Suboptimal chromatographic conditions.Optimize the HPLC method. Consider using a C18 or a specialized column for polyphenol analysis. Adjust the mobile phase composition and gradient to improve resolution. Refer to the detailed HPLC protocols below.

Quantitative Data on this compound Degradation

The following table summarizes the degradation of this compound under specific experimental conditions.

Condition Parameter Value Reference
Temperature Remaining this compound after 12 hours at 90°C (aqueous solution)21%[3]
pH (in model wine solution) Half-life at pH 2.075 days[6]
Half-life at pH 3.2267 days[6]

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol is for the quantification of this compound in samples.

  • Instrumentation: HPLC system with a UV or fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient starts with a low percentage of Solvent B, which is gradually increased to elute the compounds. An example gradient is as follows:

    • 0-5 min: 5% B

    • 5-25 min: 5-30% B

    • 25-30 min: 30-95% B

    • 30-35 min: 95% B

    • 35-40 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection:

    • UV detection at 280 nm.

    • Fluorescence detection with excitation at 276 nm and emission at 316 nm for higher sensitivity and selectivity.[7]

  • Quantification: A calibration curve is generated using a certified reference standard of this compound.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of cultured cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 6.25 to 100 µg/mL) for the desired duration (e.g., 48 hours).[5] Include a vehicle-treated control group.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.

Visualizations

Experimental Workflow for this compound Stability Analysis

G cluster_prep Sample Preparation cluster_conditions Exposure to Experimental Conditions cluster_analysis Analysis start This compound Sample dissolve Dissolve in appropriate solvent (e.g., water, buffer, ethanol) start->dissolve aliquot Aliquot into separate vials for each condition dissolve->aliquot temp Temperature Study (e.g., 4, 25, 40, 60, 90°C) aliquot->temp ph pH Study (e.g., pH 2, 4, 7, 9) aliquot->ph light Light Exposure Study (UV vs. dark) aliquot->light sampling Sample at different time points temp->sampling ph->sampling light->sampling hplc HPLC Analysis for Quantification sampling->hplc end Determine Degradation Rate and Half-life hplc->end

Caption: Workflow for assessing this compound stability.

Signaling Pathway of this compound-Induced Senolysis

G PCC1 This compound (High Concentration) SenescentCell Senescent Cell PCC1->SenescentCell ROS Increased Reactive Oxygen Species (ROS) SenescentCell->ROS Mito Mitochondrial Dysfunction SenescentCell->Mito Bcl2 Modulation of Bcl-2 Family Proteins SenescentCell->Bcl2 Apoptosis Apoptosis ROS->Apoptosis Mito->Apoptosis Bcl2->Apoptosis

Caption: Senolytic mechanism of this compound.

Neuroprotective Signaling Pathway of this compound

G PCC1 This compound Nrf2 Nrf2 Activation PCC1->Nrf2 MAPK MAPK Phosphorylation PCC1->MAPK inhibits HO1 HO-1 Expression Nrf2->HO1 Antioxidant Antioxidant Response HO1->Antioxidant Neuroprotection Neuroprotection Antioxidant->Neuroprotection Inflammation Inflammation/ Oxidative Stress MAPK->Inflammation Inflammation->Neuroprotection counteracts

Caption: Neuroprotective pathways of this compound.

References

Technical Support Center: Procyanidin C1 In Vitro Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and application of Procyanidin C1 (PCC1) for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in cell culture experiments?

A1: The effective concentration of this compound can vary significantly depending on the cell type and the biological effect being investigated. For initial experiments, a broad concentration range is recommended. Based on published studies, a starting range of 5 µM to 100 µg/mL is advisable. For specific applications, such as studying senolytic activity, concentrations may differ from those used for cancer cell apoptosis.[1][2][3]

Q2: How does the dosage of this compound differ for its senomorphic vs. senolytic effects?

A2: this compound exhibits a dose-dependent dual mechanism.[4] At lower concentrations (e.g., 0.1875 µg/mL of Grape Seed Extract, which contains PCC1), it acts as a senomorphic agent, suppressing the Senescence-Associated Secretory Phenotype (SASP).[4][5] At higher concentrations (starting from 0.75 µg/mL of GSE), it acts as a senolytic, selectively inducing apoptosis in senescent cells.[5][6][7][8]

Q3: What are the known signaling pathways modulated by this compound in vitro?

A3: this compound has been shown to modulate several key signaling pathways, including:

  • Apoptosis: It can decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein BAX, leading to the activation of caspases 3 and 9.[1][2]

  • Cell Cycle Arrest: It can induce cell cycle arrest, particularly at the S-phase, and up-regulate checkpoint kinases like Chk1 and Chk2 in cancer cells.[1][2]

  • Mitochondrial Homeostasis: PCC1 can activate the SIRT3/FOXO3 signaling pathway, which is crucial for regulating mitochondrial dynamics and protecting against cellular stress.[9][10]

  • Inflammation and SASP: At lower concentrations, it can intercept Nuclear Factor-kappa B (NF-κB) signaling to remodel the Senescence-Associated Secretory Phenotype (SASP).[4]

  • Oxidative Stress Response: It has been shown to influence the Nrf2 pathway, which is involved in the antioxidant response.[11]

  • MicroRNA Regulation: PCC1 can act as a miR-501-3p inhibitor, thereby modulating the miR-501-3p/HIGD1A axis to inhibit tumor growth and metastasis in colon cancer.[3]

Q4: Is this compound cytotoxic to all cell types?

A4: this compound has shown selective cytotoxicity. For example, it can induce apoptosis in various cancer cell lines while having a less cytotoxic effect on normal, non-cancerous cells.[11] It also selectively targets senescent cells for apoptosis over proliferating cells.[5][6][7] However, at very high concentrations, general cytotoxicity can be expected. It is crucial to determine the optimal, selective concentration for your specific cell model.

Troubleshooting Guide

Issue 1: Determining the Optimal Concentration

Problem: I am not observing the expected biological effect after treating my cells with this compound.

Possible Causes & Solutions:

  • Concentration is too low: The concentration of PCC1 may be insufficient to elicit a response in your specific cell line.

    • Solution: Perform a dose-response experiment using a wide range of concentrations (e.g., logarithmic dilutions from 1 µM to 100 µM or 1 µg/mL to 100 µg/mL).

  • Concentration is too high (causing general toxicity): The concentration may be leading to widespread cell death, masking any specific biological effects.

    • Solution: Lower the concentration range in your dose-response experiment. Include a cell viability assay (e.g., MTT or CCK-8) to distinguish between targeted effects and general cytotoxicity.

  • Incubation time is not optimal: The duration of treatment may be too short or too long to observe the desired effect.

    • Solution: Conduct a time-course experiment, treating cells for various durations (e.g., 24, 48, 72 hours) at a fixed, effective concentration.[1][2][3]

Issue 2: High Variability in Experimental Replicates

Problem: I am seeing significant variation in results between my experimental wells or plates.

Possible Causes & Solutions:

  • Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results.

    • Solution: Ensure a single-cell suspension before seeding and use appropriate techniques to achieve uniform cell distribution.

  • Inconsistent drug concentration: Errors in serial dilutions or uneven mixing can lead to different effective concentrations in each well.

    • Solution: Prepare a fresh stock solution and carefully perform serial dilutions for each experiment. Ensure thorough mixing of the treatment media.

  • Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth.

    • Solution: Avoid using the outermost wells for experimental conditions. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.

Quantitative Data Summary

Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines

Cell LineCancer TypeConcentration RangeIncubation TimeObserved EffectIC50 Value
MCF-7Breast Cancer6.25 - 100 µg/mL48 hInhibition of cell proliferation31.5 µg/mL
MDA-MB-231Breast Cancer6.25 - 100 µg/mL48 hInhibition of cell proliferation36.6 µg/mL
DLD1Colon Cancer5 - 10 µM24, 48, 72 hInhibition of proliferation, migration, and invasionNot Specified
HCT116Colon Cancer5 - 10 µM24, 48, 72 hInhibition of proliferation, migration, and invasionNot Specified
A549Lung Cancer25, 50, 100 µMNot SpecifiedDose-dependent induction of apoptosisNot Specified
LNCaPProstate Cancer100, 200, 300 µg/mL24, 48, 72 hInhibition of proliferation and induction of apoptosisNot Specified

Data compiled from multiple sources.[1][2][3][12]

Table 2: Effective Concentrations of this compound in Other Cell Models

Cell ModelEffect StudiedConcentration RangeIncubation TimeObserved Effect
Senescent Human Stromal CellsSenolytic ActivityStarts at 0.75 µg/mL (GSE)>20 hSelective elimination of senescent cells
Senescent Human Stromal CellsSenomorphic Activity (SASP suppression)Maximal at 0.1875 µg/mL (GSE)Not SpecifiedSuppression of SASP
Human Nucleus Pulposus (NP) CellsProtection against pH stress10, 20, 40 µM24 hAmelioration of degeneration and mitochondrial dysfunction
HT22 (mouse hippocampal neuronal cells)NeuroprotectionVariousPre-incubation (1-2 h)Mitigation of neuronal cell death and oxidative stress
PC12 (rat pheochromocytoma cells)NeuroprotectionVariousPre-incubation (1-2 h)Mitigation of neuronal cell death and oxidative stress

Data compiled from multiple sources.[5][9][13]

Detailed Experimental Protocols

Cell Viability Assay (MTT/CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.[1]

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 48 hours).[1]

  • Reagent Addition:

    • For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13] Afterwards, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[13]

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[12]

  • Measurement: Measure the absorbance at 570 nm for MTT or 450 nm for CCK-8 using a microplate reader.[12][13]

  • Analysis: Express cell viability as a percentage of the vehicle-treated control group.

Western Blot Analysis
  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12][13]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., Bcl-2, BAX, Caspase-3, p-ERK, etc.) overnight at 4°C.[13]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[13]

Visualizations

Procyanidin_C1_Apoptosis_Pathway PCC1 This compound Bcl2 Bcl-2 (Anti-apoptotic) PCC1->Bcl2 BAX BAX (Pro-apoptotic) PCC1->BAX Mitochondrion Mitochondrion Bcl2->Mitochondrion BAX->Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Procyanidin_C1_Mitochondrial_Homeostasis_Pathway PCC1 This compound SIRT3 SIRT3 PCC1->SIRT3 Degeneration Cellular Degeneration PCC1->Degeneration FOXO3 FOXO3 SIRT3->FOXO3 Mitochondrial_Dynamics Mitochondrial Dynamics (Fusion/Fission Balance) FOXO3->Mitochondrial_Dynamics Mitophagy Mitophagy FOXO3->Mitophagy Cellular_Homeostasis Cellular Homeostasis Mitochondrial_Dynamics->Cellular_Homeostasis Mitophagy->Cellular_Homeostasis Acidic_pH_Stress Acidic pH Stress Acidic_pH_Stress->Degeneration

Caption: PCC1's role in the SIRT3/FOXO3 pathway.

Experimental_Workflow_PCC1 cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., MCF-7, HT22) Cell_Seeding 3. Seed Cells in Plates (e.g., 96-well, 6-well) Cell_Culture->Cell_Seeding PCC1_Prep 2. Prepare PCC1 Stock (e.g., in DMSO) Treatment 4. Treat with PCC1 (Dose-response/Time-course) PCC1_Prep->Treatment Cell_Seeding->Treatment Viability 5a. Cell Viability Assay (MTT, CCK-8) Treatment->Viability Protein 5b. Protein Analysis (Western Blot) Treatment->Protein Gene 5c. Gene Expression (qPCR, RNA-seq) Treatment->Gene Data_Interpretation 6. Data Interpretation & Pathway Analysis Viability->Data_Interpretation Protein->Data_Interpretation Gene->Data_Interpretation

References

Overcoming poor solubility of Procyanidin C1 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Procyanidin C1, focusing on overcoming its poor solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common solvents?

A1: this compound is a crystalline solid with good solubility in organic solvents but limited solubility in aqueous buffers.[1] A summary of its solubility in various solvents is provided in the table below.

Data Presentation: Solubility of this compound

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)≥ 90 mg/mL[2]
Ethanol~30 mg/mL[1]
Dimethylformamide (DMF)~30 mg/mL[1]
Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mL[1]
Water≥ 30 mg/mL[2]
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥ 2.5 mg/mLRequires ultrasonication and heating to 60°C.[3]
10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL[3]
10% DMSO >> 90% corn oil≥ 2.5 mg/mL[3]

Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What's happening and how can I prevent this?

A2: This is a common issue due to the lower solubility of this compound in aqueous solutions compared to organic solvents. When a concentrated stock in an organic solvent is diluted into an aqueous buffer, the this compound can crash out of solution if its concentration exceeds its solubility limit in the final aqueous environment.

Troubleshooting Steps:

  • Reduce the final concentration: Ensure the final concentration of this compound in your aqueous buffer is below its solubility limit.

  • Use a co-solvent: Prepare your final solution with a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) to increase solubility. Be mindful of the solvent's potential effects on your experiment and keep the final concentration low (typically <0.5% for cell-based assays).

  • pH adjustment: Procyanidins are generally more stable in slightly acidic conditions (pH 3-4). Adjusting the pH of your aqueous buffer may improve solubility and stability. However, be aware that at very low pH (<2), hydrolysis can occur, and at neutral to alkaline pH, oxidative degradation is more likely.

  • Slow addition and mixing: Add the stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid and uniform mixing. This can prevent localized high concentrations that lead to precipitation.

Q3: How stable is this compound in aqueous solutions?

A3: this compound is susceptible to degradation in aqueous solutions, particularly at neutral or alkaline pH and when exposed to heat and oxygen.[1][4] It is recommended not to store aqueous solutions for more than one day.[1] Degradation can occur through epimerization, depolymerization, and oxidation.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

  • Potential Cause: Degradation of this compound in the aqueous assay medium.

  • Recommended Solutions:

    • Prepare fresh aqueous solutions of this compound for each experiment.

    • If possible, maintain a slightly acidic pH (3-4) in your stock solutions and minimize exposure to light and high temperatures.

    • Consider using a more stable formulation, such as a cyclodextrin inclusion complex or a nanoparticle formulation, for longer-term experiments.

Issue 2: Low bioavailability in in vivo studies.

  • Potential Cause: Poor aqueous solubility leading to low absorption.

  • Recommended Solutions:

    • Formulation Strategies: Employ advanced formulation techniques to enhance solubility and bioavailability. These include:

      • Solid Dispersions: Dispersing this compound in a hydrophilic carrier can improve its dissolution rate.

      • Nanoparticle Formulations: Reducing the particle size to the nano-range increases the surface area, leading to enhanced solubility and dissolution.

      • Cyclodextrin Inclusion Complexes: Encapsulating this compound within a cyclodextrin molecule can significantly increase its aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol is a general guideline and may require optimization for your specific cyclodextrin and experimental needs.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer

Methodology:

  • Determine Molar Ratio: A common starting point is a 1:1 molar ratio of this compound to HP-β-CD.

  • Dissolve HP-β-CD: Dissolve the calculated amount of HP-β-CD in deionized water with stirring.

  • Add this compound: Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.

  • Complexation: Continue stirring the mixture at room temperature for 24-48 hours to allow for inclusion complex formation. The solution should become clear as the complex forms.

  • Lyophilization: Freeze the solution (e.g., at -80°C) and then lyophilize (freeze-dry) it to obtain a powder of the inclusion complex.

  • Characterization (Optional but Recommended): Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Solubility Assessment: Determine the aqueous solubility of the resulting complex and compare it to that of free this compound.

Protocol 2: Preparation of this compound Nanoparticles by Solvent Evaporation

This is a general method and should be optimized for your specific requirements.

Materials:

  • This compound

  • Polymeric stabilizer (e.g., PLGA, PLA)

  • Organic solvent (e.g., acetone, ethyl acetate)

  • Aqueous solution (e.g., deionized water with a surfactant like PVA or Tween 80)

  • Homogenizer or sonicator

  • Rotary evaporator

Methodology:

  • Organic Phase Preparation: Dissolve this compound and the chosen polymer in the organic solvent.

  • Aqueous Phase Preparation: Prepare the aqueous solution containing the surfactant.

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Remove the organic solvent from the emulsion by stirring under reduced pressure using a rotary evaporator. This will cause the nanoparticles to precipitate.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation.

  • Washing: Wash the nanoparticles with deionized water to remove any excess surfactant and unencapsulated this compound.

  • Lyophilization: Freeze-dry the washed nanoparticles to obtain a powder.

  • Characterization (Optional but Recommended): Characterize the nanoparticles for size, morphology (e.g., using SEM or TEM), encapsulation efficiency, and drug loading.

  • Solubility and Dissolution Studies: Evaluate the solubility and dissolution rate of the this compound-loaded nanoparticles in a relevant aqueous medium.

Mandatory Visualizations

Procyanidin_C1_Solubility_Workflow cluster_start Starting Material cluster_dissolution Direct Dissolution (Limited Success) cluster_enhancement Solubility Enhancement Strategies cluster_outcome Desired Outcome Procyanidin_C1 This compound Powder (Poorly water-soluble) Aqueous_Buffer Aqueous Buffer Procyanidin_C1->Aqueous_Buffer Direct Addition Co_Solvent Co-solvent Method (e.g., DMSO/Ethanol) Procyanidin_C1->Co_Solvent Cyclodextrin Cyclodextrin Complexation Procyanidin_C1->Cyclodextrin Nanoparticle Nanoparticle Formulation Procyanidin_C1->Nanoparticle Precipitation Precipitation / Incomplete Dissolution Aqueous_Buffer->Precipitation Soluble_Solution Clear, Soluble Aqueous Solution of this compound Co_Solvent->Soluble_Solution Cyclodextrin->Soluble_Solution Nanoparticle->Soluble_Solution

Caption: Workflow for overcoming the poor aqueous solubility of this compound.

Procyanidin_C1_Signaling_Pathway cluster_melanoma Melanoma Cell Growth Inhibition cluster_senolysis Induction of Apoptosis in Senescent Cells PC1_melanoma This compound LR67 67LR PC1_melanoma->LR67 binds PKA PKA LR67->PKA activates PP2A PP2A PKA->PP2A activates CPI17 CPI-17 (p) PP2A->CPI17 dephosphorylates MRLC MRLC (p) CPI17->MRLC dephosphorylates Inhibition Inhibition of Melanoma Cell Growth MRLC->Inhibition PC1_senolysis This compound Mitochondria Mitochondrial Dysfunction PC1_senolysis->Mitochondria Bcl2 Bcl-2 family (e.g., Puma, Noxa) PC1_senolysis->Bcl2 upregulates Apoptosis Apoptosis Mitochondria->Apoptosis Bcl2->Apoptosis

Caption: Simplified signaling pathways modulated by this compound.

References

Procyanidin C1 interference with common laboratory assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Procyanidin C1 (PCC1). The information provided here will help you identify and mitigate potential interference of PCC1 with common laboratory assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in laboratory assays?

This compound (PCC1) is a polyphenolic compound belonging to the flavonoid family, specifically a trimer of epicatechin.[1] It is a natural product found in various plants, including grapes, apples, and cocoa.[2] Due to its chemical structure, which includes multiple hydroxyl groups, PCC1 is a potent antioxidant.[1] However, these same chemical properties can lead to interference in a variety of common laboratory assays, potentially generating false-positive or false-negative results.

Q2: How can this compound interfere with cell viability assays like the MTT assay?

Flavonoids, including procyanidins, are known to directly reduce tetrazolium salts like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a colored formazan product in the absence of cells.[3][4] This chemical reduction mimics the cellular metabolic activity that the assay is designed to measure, leading to an overestimation of cell viability or a false-positive indication of cell proliferation.[5] This interference is concentration-dependent.[5]

Q3: Can this compound affect the accuracy of my protein quantification assay?

Yes, flavonoids can interfere with common colorimetric protein assays such as the Bicinchoninic acid (BCA) and Lowry assays.[6] These assays rely on the reduction of copper ions (Cu²⁺ to Cu¹⁺) by proteins. Due to its antioxidant properties, PCC1 can also reduce Cu²⁺, leading to an overestimation of the protein concentration.[6] The extent of this interference is dependent on the concentration of the flavonoid and the protein.[6] The Bradford protein assay, which is based on dye-binding, may also be affected by polyphenolic compounds.[7]

Q4: I am observing unexpected results in my antioxidant capacity assay (e.g., DPPH, ABTS). Could this compound be the cause?

While PCC1 is a potent antioxidant, its intrinsic color and reactivity can interfere with antioxidant capacity assays. In assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), which measure the discoloration of a radical solution, the inherent color of the PCC1 sample can contribute to the absorbance reading, potentially leading to an inaccurate estimation of its antioxidant activity.[8] It is crucial to include proper sample blanks to correct for this background absorbance.[8]

Q5: Does this compound interfere with enzyme-linked immunosorbent assays (ELISAs)?

While specific data on PCC1 interference in ELISAs is limited, polyphenols, in general, have the potential to interfere with immunoassays through non-specific binding to antibodies or the microplate surface.[9] This can lead to either false-positive or false-negative results depending on the assay format. Cross-reactivity, where the antibody binds to structurally similar compounds, is also a potential issue.[9]

Troubleshooting Guides

Issue 1: Unexpectedly High Cell Viability in MTT/XTT/WST-1 Assays

Symptoms:

  • Absorbance values in wells treated with PCC1 are higher than expected, suggesting increased cell viability or proliferation, which may contradict microscopic observations.

  • A purple/orange color develops in cell-free wells containing only media and PCC1 upon addition of the tetrazolium reagent.

Troubleshooting Workflow:

MTT_Troubleshooting start High Absorbance in MTT/XTT/WST-1 Assay check_cell_free Run Cell-Free Control: Media + PCC1 + Assay Reagent start->check_cell_free color_dev Color Development in Cell-Free Control? check_cell_free->color_dev interference Conclusion: PCC1 is directly reducing the reagent. (False Positive) color_dev->interference Yes no_interference Conclusion: Interference is unlikely. Investigate other causes. color_dev->no_interference No mitigation Mitigation Strategies interference->mitigation wash_cells Wash cells with PBS before adding assay reagent. mitigation->wash_cells background_correction Subtract absorbance of cell-free control from all readings. mitigation->background_correction alt_assay Use an alternative viability assay: - SRB (protein-based) - CyQUANT (DNA-based) - DRAQ7 (membrane integrity) mitigation->alt_assay

Caption: Troubleshooting workflow for high absorbance in tetrazolium-based cell viability assays.

Mitigation Strategies:

  • Cell-Free Control: Always include a control well containing cell culture medium, PCC1 at the same concentration as your experimental wells, and the assay reagent. Subtract the absorbance of this well from your experimental readings.

  • Wash Cells: Before adding the assay reagent, gently wash the cells with phosphate-buffered saline (PBS) to remove any residual PCC1.[10]

  • Use Alternative Assays: Consider using viability assays that are less susceptible to interference from reducing compounds.

Alternative Viability Assay Principle Advantages with Polyphenols
Sulforhodamine B (SRB) Assay Measures total protein content of adherent cells.Not dependent on cellular metabolism, thus not affected by the reducing properties of PCC1.
CyQUANT® NF Assay Measures cellular DNA content by binding a fluorescent dye.Directly quantifies cell number and is not based on metabolic activity.[10]
DRAQ7 Staining A fluorescent probe that only enters and stains the nuclei of dead cells.Measures membrane integrity, providing a direct count of dead cells, and is not affected by the color or redox activity of PCC1.[11][12]
ATP Assay (e.g., CellTiter-Glo®) Measures ATP levels, an indicator of metabolically active cells.Less prone to interference from colored compounds as it is a luminescent assay.
Issue 2: Inaccurate Protein Concentration Measurements

Symptoms:

  • Protein concentrations in samples containing PCC1 are higher than expected.

  • A color change is observed in a cell-free control containing only buffer, PCC1, and the protein assay reagent.

Troubleshooting Workflow:

Protein_Assay_Troubleshooting start Inaccurate Protein Concentration check_control Run Compound Control: Buffer + PCC1 + Assay Reagent start->check_control color_change Color Change in Compound Control? check_control->color_change interference Conclusion: PCC1 interferes with the assay. (Overestimation) color_change->interference Yes no_interference Conclusion: Interference is unlikely. Check other sources of error. color_change->no_interference No mitigation Mitigation Strategies interference->mitigation background_subtraction Subtract absorbance of compound control from sample readings. mitigation->background_subtraction protein_precipitation Precipitate protein to remove PCC1 before assay. mitigation->protein_precipitation alt_assay Use a compatible protein assay (e.g., Bradford, with caution). mitigation->alt_assay

Caption: Troubleshooting workflow for inaccurate protein concentration measurements.

Mitigation Strategies:

  • Compound Control: Include a control containing the same buffer and concentration of PCC1 as your samples, but without any protein. Subtract this background absorbance.

  • Protein Precipitation: Use a method like acetone or trichloroacetic acid (TCA) precipitation to separate the protein from the interfering PCC1 before performing the assay.[6]

  • Bradford Assay: The Bradford assay is based on the binding of Coomassie dye to proteins and is less susceptible to interference from reducing agents than copper-based assays. However, polyphenols can still interfere, so proper controls are necessary.[7]

Issue 3: Spectrophotometric Interference in Various Assays

Symptoms:

  • High background absorbance in assays that use a spectrophotometric readout.

This compound Absorbance Spectrum: Procyanidins typically exhibit a maximum absorbance in the UV range, around 280 nm. However, their absorbance can extend into the visible spectrum, especially at higher concentrations or when they form colored complexes.

Mitigation Strategies:

  • Background Correction: Always measure the absorbance of a sample blank containing PCC1 at the same concentration as your experimental samples but without the assay reagents that produce the final color. Subtract this value from your experimental readings.[13]

  • Wavelength Selection: If possible, choose an assay with a readout at a wavelength where PCC1 has minimal absorbance.

  • Three-Point Background Correction: For assays with a broad background absorbance, a three-point correction method can be employed by measuring the absorbance at the peak wavelength and at two other wavelengths on either side of the peak where the analyte does not absorb.[13]

Experimental Protocols

Protocol 1: Sulforhodamine B (SRB) Cell Viability Assay

This protocol is an alternative to tetrazolium-based assays for determining cell viability and is less prone to interference by polyphenols.

Materials:

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Tris-base solution, 10 mM, pH 10.5

  • 96-well plates

Procedure:

  • Seed and treat cells with this compound in a 96-well plate as required for your experiment.

  • After the treatment period, gently add 100 µL of cold 10% TCA to each well to fix the cells.

  • Incubate the plate at 4°C for 1 hour.

  • Wash the plate five times with tap water and allow it to air dry completely.

  • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plate five times with 1% acetic acid to remove unbound dye.

  • Allow the plate to air dry completely.

  • Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.

  • Shake the plate on a plate shaker for 5 minutes to ensure complete solubilization.

  • Read the absorbance at 510 nm using a microplate reader.

Protocol 2: Acetone Precipitation for Protein Quantification

This protocol can be used to remove interfering substances like this compound from protein samples before quantification.

Materials:

  • Cold acetone (-20°C)

  • Phosphate-buffered saline (PBS) or appropriate buffer for protein resuspension

  • Microcentrifuge tubes

Procedure:

  • Place your protein sample (e.g., cell lysate) in a microcentrifuge tube.

  • Add four volumes of cold acetone to the tube.

  • Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully decant the supernatant, which contains the interfering substances.

  • Air-dry the protein pellet for 5-10 minutes to remove residual acetone. Do not over-dry.

  • Resuspend the protein pellet in a suitable buffer.

  • Proceed with your chosen protein quantification assay (e.g., BCA or Bradford), including a standard curve prepared in the same resuspension buffer.

Signaling Pathways and Logical Relationships

Interference_Mechanism cluster_PCC1 This compound Properties cluster_Assays Affected Laboratory Assays PCC1 This compound Redox Redox Activity (Antioxidant) PCC1->Redox Color Intrinsic Color PCC1->Color ProteinBinding Protein Binding PCC1->ProteinBinding MTT MTT/XTT/WST-1 Assays Redox->MTT Direct Reduction of Reagent ProteinAssay Protein Assays (BCA, Lowry) Redox->ProteinAssay Reduction of Cu²⁺ AntioxidantAssay Antioxidant Assays (DPPH, ABTS) Color->AntioxidantAssay Spectral Overlap ELISA ELISA ProteinBinding->ELISA Non-specific Binding

References

Technical Support Center: Procyanidin C1 Yield Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to enhancing the yield of Procyanidin C1 (PCC1) from natural extracts. This resource is designed for researchers, scientists, and drug development professionals, offering detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction and purification of this compound, offering potential causes and actionable solutions.

Issue IDProblem EncounteredPotential CausesRecommended Solutions
PCC1-Y-01 Low Overall Yield of this compound Inefficient Cell Wall Disruption: Plant cell walls may be trapping the PCC1, preventing its release into the solvent.Enzyme Optimization: Consider pre-treatment with a combination of enzymes like cellulase and pectinase (e.g., 1:1 ratio) to degrade the cell wall. A typical starting enzyme concentration is 1% (w/w) of the plant material.[1] Mechanical Disruption: Employ pre-treatment methods such as cryogenic grinding (using liquid nitrogen) or ball-milling to mechanically break down the cell structure before extraction.[1][2]
Suboptimal Extraction Solvent: The polarity and composition of the solvent may not be ideal for solubilizing PCC1.Solvent System Optimization: Use an aqueous acetone solution (typically 53-70% v/v) which is highly effective for a broad range of procyanidins.[3][4][5] For lower molecular weight procyanidins, aqueous ethanol (47-70%) can also be effective.[4][6]
Inappropriate Solid-to-Liquid Ratio: Insufficient solvent volume can lead to incomplete extraction.Adjust Ratio: Increase the solvent volume. Optimal ratios commonly range from 1:15 to 1:45 (g/mL).[1][4]
Suboptimal Extraction Conditions: Temperature and duration of extraction may not be ideal.Condition Optimization: For conventional extraction, a duration of up to 6 hours at a controlled temperature (room temperature to 60°C) may be necessary.[4] For ultrasound-assisted extraction (UAE), shorter times (e.g., 15-30 minutes) are often sufficient, but a cooling bath should be used to keep the temperature below 40°C.[1][2]
PCC1-D-02 Degradation of this compound (e.g., browning of extract) Oxidation: PCC1 is susceptible to oxidative degradation, especially at neutral or alkaline pH and when exposed to oxygen.[2]Minimize Oxidation: Conduct extractions under an inert atmosphere (e.g., nitrogen or argon).[1] Consider adding antioxidants like ascorbic acid to the extraction solvent.[1][2]
pH-Induced Degradation: The pH of the extraction solvent is outside the optimal stability range for procyanidins.Maintain Optimal pH: Ensure the pH of the extraction solvent is maintained between 3 and 4.[2] Acidify the solvent with formic or acetic acid (e.g., 0.5-1%).[2][4][7]
Thermal Degradation: High temperatures during extraction or solvent evaporation can cause PCC1 to degrade or epimerize.[2][8]Control Temperature: Perform extractions at or below room temperature if possible.[2] When using a rotary evaporator to remove solvent, ensure the water bath temperature remains below 40°C.[2][4]
PCC1-P-03 Poor Purity of this compound Fraction Co-elution of Isomers: this compound and its isomers (like Procyanidin C2) can be difficult to separate with standard chromatography columns.Chromatographic Column Selection: The choice of HPLC column is critical. While C18 columns are common, they may not effectively separate PCC1 and its isomers.[9] Specialized columns may be required for better resolution.[9]
Presence of Other Polyphenols: The crude extract contains a complex mixture of other phenolic compounds that interfere with purification.Multi-Step Purification: Employ a multi-step purification strategy. An initial fractionation with a resin like Toyopearl HW-40F or Sephadex LH-20 can enrich the oligomeric fraction containing PCC1 before a final purification step by preparative HPLC.[10][11]
PCC1-R-04 Poor Reproducibility of Results Inconsistent Raw Material: Variations in the source, age, or preparation of the plant material can significantly impact PCC1 content.Standardize Material: Use plant material from a consistent source and standardize its preparation (e.g., drying and grinding methods).
Inconsistent Extraction Parameters: Minor variations in extraction conditions can lead to different yields.Strictly Control Conditions: Precisely control all extraction parameters, including temperature, time, pH, and solvent-to-solid ratio.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting this compound?

A1: Generally, an aqueous acetone solution, typically in the range of 53% to 70% (v/v), is considered one of the most efficient solvents for extracting a broad range of procyanidins, including trimers like this compound.[3][4][5] Aqueous ethanol is a less toxic alternative, with concentrations between 47% and 70% also proving effective.[4][6]

Q2: Why is it important to use an acidified solvent for extraction?

A2: Acidifying the extraction solvent to a pH between 3 and 4 significantly enhances the stability of procyanidins like PCC1.[2] In this pH range, the phenolic compounds are in a more stable, neutral form, which prevents oxidative degradation and can improve their release from the plant matrix.[4][7] Formic acid or acetic acid at a concentration of 0.5-1% is commonly used for this purpose.[2][7]

Q3: How can I prevent the degradation of this compound during sample processing?

A3: To prevent degradation, it is crucial to control temperature, pH, and exposure to oxygen. Work at low temperatures (below 40°C) during extraction and solvent evaporation.[2][4] Maintain a slightly acidic pH (3-4) throughout the process.[2] To minimize oxidation, consider working under an inert atmosphere (e.g., nitrogen) and adding antioxidants like ascorbic acid to your solvent.[1][2] For storage, keep extracts at -20°C or ideally -80°C.[2]

Q4: My this compound extract has turned brown. What does this indicate and can it be reversed?

A4: A brown color in the extract typically indicates oxidative degradation of the procyanidins.[2] This happens when the phenolic hydroxyl groups react with oxygen, a process accelerated by neutral or alkaline pH, light, and high temperatures.[2] This degradation is generally irreversible. To prevent this, it is essential to use fresh solvents, maintain a low pH, limit oxygen exposure, and protect the sample from light.[2]

Q5: What are the advantages of using Ultrasound-Assisted Extraction (UAE) for this compound?

A5: Ultrasound-Assisted Extraction (UAE) utilizes high-frequency sound waves to create cavitation, which disrupts plant cell walls. This enhances solvent penetration and mass transfer, leading to significantly higher extraction efficiency and reduced extraction times (often from hours to minutes) compared to conventional methods.[4][12][13]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the extraction of procyanidins, including this compound.

Table 1: Optimal Extraction Parameters for Procyanidins

ParameterOptimal Range/ValueSource Material ExampleReference
Solvent Composition 60% Methanol with 1% Formic AcidGrape Pomace[7]
70% Aqueous AcetoneCocoa, Cranberry Press Residues[3][4][5]
47-70% Aqueous EthanolGrape Seeds[4][6]
Solid-to-Solvent Ratio 1:15 to 1:45 (g/mL)General Plant Material[1][4]
1:25 (w/v)Grape Pomace[7]
Temperature < 40°C (for UAE and evaporation)General[2][4]
35°C (for UAE)Peanut Hulls[13]
55-60°C (for enzymatic/conventional)Lotus Seedpods, Grape Seeds[1][6][13]
Extraction Time 10-15 minutes (UAE)Grape Pomace, Peanut Hulls[7][13]
Up to 6 hours (Conventional)General[4]
pH 3.0 - 4.0General[2]
~4.5 - 6.0 (Enzymatic)General[1][13]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is optimized for high-efficiency extraction from plant materials like grape seeds or cocoa beans.

  • Sample Preparation:

    • Lyophilize and grind the plant material to a fine powder (<0.99mm particle size).[3]

    • Defat the powder if necessary (e.g., for cocoa) using a non-polar solvent like hexane.

  • Extraction:

    • Prepare the extraction solvent: 70% acetone in water (v/v) containing 1% acetic acid.[2]

    • Combine the powdered sample with the extraction solvent at a solid-to-solvent ratio of 1:20 (w/v) in an extraction vessel.

    • Place the vessel in an ultrasonic bath equipped with a cooling system.

    • Perform sonication for 15-20 minutes, ensuring the temperature does not exceed 35-40°C.[2]

  • Isolation and Recovery:

    • Separate the solid residue from the liquid extract via centrifugation (e.g., 4000 rpm for 15 minutes) or vacuum filtration.

    • Collect the supernatant.

    • Remove the organic solvent (acetone) from the extract using a rotary evaporator under reduced pressure at a temperature below 40°C.[4]

    • The remaining aqueous solution can be freeze-dried (lyophilized) to yield a solid, procyanidin-rich powder.

Protocol 2: HPLC Quantification of this compound

This protocol provides a general method for the quantification of this compound. Method parameters may need to be optimized for specific equipment and sample matrices.

  • Sample and Standard Preparation:

    • Dissolve the dried extract powder and a this compound analytical standard in the mobile phase or a compatible solvent.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is a common starting point, but may not fully resolve PCC1 from its isomers.[9][14]

    • Mobile Phase: A gradient elution is typically used. For example:

      • Solvent A: Water with 0.4% phosphoric acid.[14]

      • Solvent B: Methanol.[14]

    • Flow Rate: 1.0 mL/min.[14]

    • Column Temperature: 30°C.[14]

    • Detection: Fluorescence detector (Excitation: ~276-280 nm, Emission: ~316-321 nm) or UV detector at 280 nm.[14] Mass Spectrometry (MS) can also be used for confirmation.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Generate a calibration curve using the this compound standard at various concentrations.

    • Quantify this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Diagram 1: Troubleshooting Workflow for Low this compound Yield

Low_Yield_Troubleshooting start Low this compound Yield check_extraction Review Extraction Protocol start->check_extraction check_purification Review Purification Protocol start->check_purification check_degradation Assess for Degradation (e.g., browning) start->check_degradation solvent Is Solvent Optimal? (e.g., 70% Acetone) check_extraction->solvent Evaluate ph Is pH Acidic? (pH 3-4) check_degradation->ph Evaluate ratio Is Solid:Solvent Ratio Correct? (e.g., 1:20) solvent->ratio Yes optimize_solvent Optimize Solvent System (Test Acetone/Ethanol conc.) solvent->optimize_solvent No disruption Is Cell Disruption Adequate? ratio->disruption Yes optimize_ratio Increase Solvent Volume ratio->optimize_ratio No optimize_disruption Add Enzymatic or Mechanical Pre-treatment disruption->optimize_disruption No temp Is Temperature Low? (<40°C) ph->temp Yes adjust_ph Acidify Solvent (e.g., 1% Acetic Acid) ph->adjust_ph No oxygen Is Oxygen Exposure Minimized? temp->oxygen Yes control_temp Use Cooling Bath / Control Evaporator Temp temp->control_temp No inert_atm Use Inert Atmosphere (e.g., Nitrogen) oxygen->inert_atm No

Caption: A decision tree for troubleshooting low yields of this compound.

Diagram 2: this compound Degradation Pathways

Degradation_Pathways cluster_degradation Degradation Conditions PCC1 This compound (Trimer) Epimerization Epimerization (e.g., Isomers of C1) PCC1->Epimerization Heat Oxidized_Dimers Oxidation (Yields Oxidized Dimers) PCC1->Oxidized_Dimers Oxidation / High pH Depolymerization Depolymerization (Yields Dimers/Monomers) PCC1->Depolymerization Heat / Acid Catalysis Heat High Temperature (>40-50°C) Oxidation Oxygen Exposure pH Neutral / Alkaline pH

Caption: Major degradation pathways affecting this compound stability.

References

Technical Support Center: Stereoselective Synthesis of Procyanidin C1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the stereoselective synthesis of Procyanidin C1.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.

Question: Why is the yield of my Lewis acid-catalyzed condensation reaction consistently low?

Answer: Low yields in the crucial condensation step, where the interflavan bond is formed, are a common challenge. Several factors can contribute to this issue:

  • Lewis Acid Activity: The choice and quality of the Lewis acid are critical. For the synthesis of the this compound backbone, Ytterbium triflate (Yb(OTf)₃) has been shown to be effective for the equimolar condensation of an epicatechin dimer nucleophile and an epicatechin monomer electrophile.[1] Ensure the Lewis acid is anhydrous and from a reliable source.

  • Moisture: Lewis acids are highly sensitive to moisture, which can quench the catalyst and halt the reaction. All glassware must be rigorously flame- or oven-dried, and reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen). Anhydrous solvents are mandatory.

  • Reagent Purity: The purity of both the nucleophile (e.g., protected epicatechin dimer) and the electrophile (e.g., C4-activated protected epicatechin monomer) is paramount. Impurities can interfere with the reaction. Ensure starting materials are thoroughly purified before the condensation step.

  • Reaction Temperature: Temperature control is crucial. Condensation reactions are often performed at low temperatures (e.g., -20°C to 0°C) to improve stereoselectivity and minimize side reactions.[2] Running the reaction at a suboptimal temperature can decrease the yield.

Troubleshooting Workflow for Low Condensation Yield

G start Low Yield in Condensation Step check_moisture Is the reaction strictly anhydrous? (Dried glassware, anhydrous solvents, inert atmosphere) start->check_moisture remedy_moisture Implement rigorous anhydrous techniques. Flame-dry all glassware immediately before use. check_moisture->remedy_moisture No check_lewis_acid Is the Lewis Acid (e.g., Yb(OTf)₃) active and of high quality? check_moisture->check_lewis_acid Yes remedy_moisture->check_lewis_acid remedy_lewis_acid Use a fresh batch of high-purity, anhydrous Lewis acid. Store properly. check_lewis_acid->remedy_lewis_acid No check_reagents Are the nucleophile and electrophile pure? check_lewis_acid->check_reagents Yes remedy_lewis_acid->check_reagents remedy_reagents Repurify starting materials using column chromatography. check_reagents->remedy_reagents No check_temp Was the reaction temperature correctly maintained? check_reagents->check_temp Yes remedy_reagents->check_temp remedy_temp Optimize and carefully monitor the reaction temperature. check_temp->remedy_temp No end_node Yield Improved check_temp->end_node Yes remedy_temp->end_node

Caption: Troubleshooting logic for low condensation yield.

Question: How can I control the stereochemistry to selectively form the (4β→8) interflavan bond?

Answer: Achieving high stereoselectivity is a central challenge. The formation of the incorrect (4α→8) diastereomer or other regioisomers complicates purification and reduces the yield of the target molecule.

  • Lewis Acid Selection: The choice of Lewis acid plays a significant role in directing the stereochemical outcome. For this compound, which is composed of three epicatechin units, Lewis acids like Yb(OTf)₃ have been successfully used to promote the desired stereoselective coupling.[1]

  • Electrophile's Leaving Group: The nature of the activating group at the C4 position of the electrophile is critical. Groups like 4-(2”-ethoxyethoxy) have been shown to be effective leaving groups in Yb(OTf)₃-mediated reactions, facilitating the stereoselective attack of the nucleophile.[1]

  • Intramolecular Approaches: For some procyanidin dimers, intramolecular condensation methods, where the nucleophile and electrophile are tethered together, have been developed to solve difficulties in stereoselective synthesis.[3]

Question: My final deprotection step (hydrogenolysis) is incomplete or results in side products. What should I do?

Answer: The final step to remove the phenolic protecting groups (commonly benzyl ethers) is crucial. Incomplete reactions or the formation of byproducts can result from several factors.

  • Catalyst Activity: The activity of the palladium catalyst (e.g., Pd/C or Pd(OH)₂/C) is vital. If the reaction stalls, the catalyst may be poisoned or deactivated. Use a fresh batch of catalyst or increase the catalyst loading. Pearlman's catalyst, Pd(OH)₂/C, is often more effective for complex substrates.

  • Hydrogen Source: Ensure an adequate supply of hydrogen. For small-scale reactions, a hydrogen balloon is often sufficient, but for larger scales or difficult substrates, a Parr hydrogenator may be necessary to provide sufficient pressure.

  • Solvent System: The choice of solvent affects the reaction rate. A mixture of polar solvents like THF, Methanol, and water is often used to ensure the solubility of both the protected procyanidin and the catalyst.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for the stereoselective synthesis of this compound?

A1: A prevalent and successful strategy involves the Lewis acid-mediated equimolar condensation of a protected epicatechin dimer (the nucleophile) with a C4-activated protected epicatechin monomer (the electrophile). This is followed by a two-step deprotection sequence to remove the protecting groups and yield the final this compound trimer.[1]

General Synthesis Workflow for this compound

G cluster_0 Preparation of Building Blocks cluster_1 Trimer Assembly & Deprotection p_monomer Protect Monomer (e.g., Benzylation) prep_nuc Synthesize Dimeric Nucleophile p_monomer->prep_nuc prep_elec Synthesize Monomeric C4-Electrophile p_monomer->prep_elec condensation Lewis Acid-Mediated Condensation (e.g., Yb(OTf)₃) prep_nuc->condensation prep_elec->condensation deprotect_1 Intermediate Deprotection Step condensation->deprotect_1 deprotect_2 Final Deprotection (Hydrogenolysis) deprotect_1->deprotect_2 purification Purification (HPLC / Lyophilization) deprotect_2->purification product This compound purification->product

Caption: General workflow for this compound synthesis.

Q2: Which protecting groups are recommended for the phenolic hydroxyls?

A2: Benzyl ethers are the most commonly used protecting groups for the phenolic hydroxyls in procyanidin synthesis. They are stable to a wide range of reaction conditions used in the assembly of the oligomer and can be removed efficiently in the final step via catalytic hydrogenolysis (e.g., using H₂ and Pd/C or Pd(OH)₂/C).[4]

Q3: What are the main challenges in purifying this compound?

A3: Purification is challenging due to the structural similarity of the desired trimer to other oligomers (dimers, tetramers) and diastereomers that may form as byproducts. The high polarity of the final deprotected product also makes it difficult to handle. A combination of chromatographic techniques, such as preparative High-Performance Liquid Chromatography (HPLC), is often required. Additionally, lyophilization (freeze-drying) has been noted as a useful technique for isolating the pure final product in a stable, fluffy solid form.[1]

Quantitative Data Summary

The following table summarizes representative yields for the key steps in the synthesis of this compound via a Yb(OTf)₃-mediated condensation strategy, as reported by Makabe et al. (2012).

StepReactantsCatalyst/ReagentProductYield (%)Reference
Condensation Protected Epicatechin Dimer (Nucleophile) + Protected C4-activated Epicatechin Monomer (Electrophile)Yb(OTf)₃Protected this compound Trimer34%[1]
Intermediate Deprotection Protected this compound Trimern-Bu₄NOH3-OH Deprotected Trimer66%[1]
Final Deprotection (Hydrogenolysis) 3-OH Deprotected, Benzyl-Protected TrimerH₂, Pd(OH)₂/CThis compound92%[1]

Experimental Protocols

Protocol: Synthesis of this compound via Yb(OTf)₃-Mediated Condensation

This protocol is adapted from the work of Makabe et al. and outlines the key condensation and deprotection steps. Note: Synthesis of the protected dimeric nucleophile and monomeric electrophile are multi-step processes not detailed here.

Step 1: Yb(OTf)₃-Mediated Condensation to form Protected Trimer

  • Preparation: Under an argon atmosphere, add the protected epicatechin dimer nucleophile (1.0 eq.) and the protected 4-(2”-ethoxyethoxy) epicatechin electrophile (1.0 eq.) to a flame-dried flask.

  • Solvation: Dissolve the reactants in anhydrous dichloromethane (CH₂Cl₂).

  • Catalyst Addition: Add Ytterbium (III) trifluoromethanesulfonate (Yb(OTf)₃) (1.5 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the fully protected this compound trimer. A reported yield for this step is 34%.[1]

Step 2: Intermediate Deprotection

  • Reaction: Dissolve the protected trimer from Step 1 in a mixture of tetrahydrofuran (THF) and methanol (MeOH).

  • Reagent Addition: Add tetra-n-butylammonium hydroxide (n-Bu₄NOH) to the solution.

  • Work-up & Purification: After stirring, concentrate the mixture and purify the residue using column chromatography to obtain the 3-OH deprotected intermediate. A reported yield for this step is 66%.[1]

Step 3: Final Deprotection via Hydrogenolysis

  • Preparation: Dissolve the product from Step 2 in a solvent mixture (e.g., THF/MeOH/H₂O).

  • Catalyst Addition: Add Pearlman's catalyst (Pd(OH)₂/C) to the solution.

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen balloon or a hydrogenation apparatus) and stir vigorously until TLC analysis indicates complete consumption of the starting material.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent mixture.

  • Isolation: Concentrate the filtrate under reduced pressure. To obtain the final product as a pure, fluffy solid, perform lyophilization (freeze-drying). A reported yield for this final step is 92%.[1]

References

Technical Support Center: Procyanidin C1 Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of Procyanidin C1 (PCC1) during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during storage?

A1: this compound is susceptible to degradation through several mechanisms, primarily oxidation, epimerization, and depolymerization.[1] These processes can be accelerated by several factors.

Q2: What are the ideal short-term and long-term storage temperatures for this compound?

A2: For short-term storage (a few days), refrigeration at 2-8°C is adequate.[2] For long-term stability, freezing at -20°C is recommended, with -80°C being ideal.[2][3] Room temperature storage is not recommended as it can lead to significant degradation.[2]

Q3: How does pH affect the stability of this compound in solution?

A3: this compound is most stable in a slightly acidic environment, with a pH range of 3.0 to 4.0.[2] In neutral or alkaline conditions (pH > 7.0), it is very unstable and undergoes rapid oxidative degradation.[2] Highly acidic conditions (pH < 2.0) can lead to the acid-catalyzed cleavage of its interflavan bonds.[2]

Q4: What is the best way to dissolve this compound for experiments?

A4: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF), which should be purged with an inert gas.[4] When preparing solutions, it is best to add the solvent to the solid PCC1 slowly to avoid splashing.[3] For aqueous solutions, the crystalline solid can be dissolved directly in aqueous buffers.[4] However, aqueous solutions are not recommended for storage for more than one day.[4]

Q5: Are there any visual indicators of this compound degradation?

A5: While subtle chemical changes may not be visible, significant degradation of procyanidins can sometimes be associated with a deepening of color in solution.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in stored this compound Degradation due to improper storage conditions (temperature, pH, light, oxygen exposure).Review storage procedures. Ensure long-term storage is at -20°C or -80°C in a tightly sealed, light-protected container.[2][3] For solutions, use a pH 3-4 buffer and prepare fresh.
Inconsistent experimental results Instability of this compound in the experimental medium.Ensure the pH of your experimental medium is within the stable range for PCC1 (pH 3-4).[2] Minimize the time the compound is in a solution, especially at room temperature or in neutral/alkaline buffers.
Difficulty dissolving this compound Use of an inappropriate solvent.This compound is soluble in ethanol, DMSO, and DMF.[4] For aqueous systems, prepare a concentrated stock in one of these organic solvents and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment.

Data on this compound Stability

Table 1: Recommended Storage Temperatures for this compound

Storage Duration Recommended Temperature Expected Stability
Short-term (days)2-8°C (Refrigeration)Suitable for working solutions and temporary storage.[2]
Long-term (months to years)-20°C to -80°C (Freezing)Ideal for preserving stability of stock solutions and final extracts.[2][3]
Not Recommended25°C (Room Temperature)Significant losses can occur over months; avoid for extended periods.[2]
Not Recommended> 40°CHeat can accelerate degradation through epimerization and oxidation.[1]

Table 2: Influence of pH on this compound Stability

pH Range Stability Recommendation
< 2.0UnstableRisk of acid-catalyzed cleavage of interflavan bonds. Avoid unless performing deliberate hydrolysis.[2]
3.0 - 4.0Most StableMaintain this pH throughout extraction and storage using acidified solvents or buffers.[2]
4.0 - 6.0Decreased StabilityWork quickly if operating in this pH range.
> 7.0Very UnstableRapid oxidative degradation occurs. Avoid neutral or alkaline conditions completely.[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF), purged with an inert gas (e.g., argon or nitrogen)[4]

    • Appropriate personal protective equipment (gloves, safety glasses, lab coat)

  • Procedure:

    • Weigh the desired amount of this compound powder carefully to minimize dust generation.[3]

    • In a well-ventilated area, preferably a chemical fume hood, slowly add the solvent to the solid this compound.[3]

    • Gently vortex or sonicate the mixture until the solid is completely dissolved.

    • Store the stock solution in a tightly sealed, light-protected vial at -20°C or -80°C for long-term storage.[2][3]

Protocol 2: Stability Assessment of this compound using HPLC
  • Objective: To determine the stability of this compound under specific storage conditions.

  • Materials:

    • This compound solution (prepared in a relevant buffer or solvent)

    • HPLC system with a UV or PDA detector

    • C18 analytical column

    • Mobile phase (e.g., a gradient of acidified water and methanol/acetonitrile)

    • Temperature-controlled storage chambers

  • Procedure:

    • Prepare a solution of this compound at a known concentration.

    • Divide the solution into several aliquots in appropriate light-protected containers.

    • Store the aliquots under the desired conditions to be tested (e.g., different temperatures, pH values, light exposure).

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each storage condition.

    • Analyze the concentration of this compound in each aliquot by HPLC.

      • Set the detector wavelength to the λmax of this compound (approximately 280 nm).

      • Inject a standard of known concentration to create a calibration curve.

      • Inject the samples and quantify the peak area corresponding to this compound.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment prep Prepare this compound Solution aliquot Aliquot into Light-Protected Containers prep->aliquot store Store under Varied Conditions (Temperature, pH, Light) aliquot->store sample Sample at Predetermined Time Points store->sample analyze Analyze by HPLC sample->analyze quantify Quantify Peak Area analyze->quantify calculate Calculate % Remaining quantify->calculate plot Plot Degradation Kinetics calculate->plot

Caption: Workflow for assessing this compound stability.

logical_relationship Factors Influencing this compound Stability cluster_factors Influencing Factors cluster_degradation Degradation Pathways Temperature Temperature Oxidation Oxidation Temperature->Oxidation Epimerization Epimerization Temperature->Epimerization pH pH pH->Oxidation Depolymerization Depolymerization pH->Depolymerization Light Light Light->Oxidation Oxygen Oxygen Oxygen->Oxidation Solvent Solvent Solvent->Depolymerization PCC1 This compound Stability Oxidation->PCC1 decreases Epimerization->PCC1 decreases Depolymerization->PCC1 decreases

Caption: Factors influencing this compound degradation.

References

Technical Support Center: Procyanidin C1 Quantification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Procyanidin C1 by High-Performance Liquid Chromatography (HPLC). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the HPLC analysis of this compound.

Sample and Standard Preparation

Q1: My this compound standard seems to be degrading. What is the proper way to store and handle it?

A1: this compound, like other procyanidins with a higher degree of polymerization, can be susceptible to degradation.[1] For long-term storage, it is recommended to store this compound at -20°C, and for extended periods, it can be stable for ≥ 4 years under these conditions.[2] When preparing solutions, it is advisable to make them fresh for each analysis. If you need to store a stock solution, keep it at a low temperature and for a short period, minimizing exposure to light and oxygen.

Q2: What is the best solvent for dissolving my this compound standard and extracted samples?

A2: The choice of solvent is critical for both solubility and compatibility with your HPLC mobile phase. This compound is soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol at concentrations of up to 30 mg/mL.[2] For sample extraction from plant materials, mixtures of acetone/water or methanol/water are commonly used.[3][4] For injection into a reversed-phase HPLC system, it is best to reconstitute the dried extract in the initial mobile phase to ensure good peak shape.[5]

Chromatography & Peak Shape Issues

Q3: I'm seeing significant peak tailing for my this compound peak. What are the common causes and solutions?

A3: Peak tailing is a common issue in HPLC and can have multiple causes.[6][7][8] Here are some of the most frequent reasons and how to address them:

  • Secondary Interactions: Polar interactions between basic functional groups on the analyte and acidic residual silanol groups on the silica-based column packing are a primary cause of tailing.[8]

    • Solution: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, thus reducing these interactions.[8] Using a highly deactivated (end-capped) column can also minimize this effect.

  • Column Contamination or Damage: A partially blocked column frit or contamination of the column bed can distort peak shape.[9] This often affects all peaks in the chromatogram and may be accompanied by an increase in backpressure.[6]

    • Solution: Filtering all samples and mobile phases before use is crucial. If contamination is suspected, try backflushing the column.[9] Using a guard column can help protect the analytical column from contaminants.[7]

  • Mass Overload: Injecting a sample that is too concentrated can lead to peak tailing.[6]

    • Solution: Try diluting your sample and reinjecting it to see if the peak shape improves.

  • Extra-Column Volume: Excessive volume in tubing and connections between the injector and the detector can cause band broadening and peak tailing, especially for early-eluting peaks.[7]

    • Solution: Use tubing with a small internal diameter and keep the length as short as possible.

Q4: My this compound peak is broad and not well-resolved from other components. How can I improve the resolution?

A4: Poor resolution can be due to several factors related to the HPLC method.

  • Inappropriate Column Choice: For separating procyanidin oligomers, the choice between reversed-phase (RP) and normal-phase (NP) or HILIC columns is important. RP-HPLC is effective for lower molecular weight procyanidins but may struggle to resolve higher oligomers, which can co-elute as a broad hump.[5] NP-HPLC and HILIC are better suited for separating procyanidins based on their degree of polymerization.[5][10]

  • Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives like formic or acetic acid, significantly impacts selectivity and resolution.

    • Solution: Optimize the gradient elution program. A shallower gradient can often improve the separation of closely eluting compounds. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and acid additives.

  • Flow Rate and Temperature: These parameters can also be adjusted to improve resolution. A lower flow rate generally increases resolution, and adjusting the column temperature can alter selectivity.

Q5: I'm not able to separate this compound from other procyanidin trimers or higher oligomers. What HPLC mode is best for this?

A5: Separating procyanidins based on their degree of polymerization (DP) is a common challenge. Normal-phase HPLC (NP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) are generally superior for this purpose.[5][10] These techniques separate molecules based on polarity, and for procyanidins, this correlates well with the number of hydroxyl groups, which increases with the DP.[5] While reversed-phase HPLC is excellent for separating lower molecular weight oligomers and their isomers, it is less effective for resolving higher oligomers like trimers and above.[5][11]

Quantification & Data Interpretation

Q6: My calibration curve for this compound is not linear. What could be the issue?

A6: Non-linearity in the calibration curve can stem from several sources:

  • Detector Saturation: If the concentration of your standards is too high, the detector response may become non-linear. Try preparing standards at lower concentrations.

  • Standard Instability: As mentioned, this compound can degrade. Ensure you are using freshly prepared standards.

  • Co-elution: If there is an interfering compound that co-elutes with your this compound peak, it can affect the accuracy of the peak area integration, especially at lower concentrations.

  • Inappropriate Curve Fit: A quadratic fit may sometimes be more appropriate for calibration curves of procyanidins.[12]

Q7: How do I confirm the identity of the this compound peak in my sample chromatogram?

A7: Peak identification should be based on multiple pieces of evidence:

  • Retention Time Matching: The most straightforward method is to compare the retention time of the peak in your sample to that of a certified this compound standard run under the same conditions.

  • Spiking: Spike your sample with a known amount of this compound standard. An increase in the height of the target peak confirms its identity.

  • Mass Spectrometry (MS): The most definitive method is to use HPLC coupled with a mass spectrometer (HPLC-MS). This allows you to confirm the mass-to-charge ratio (m/z) of the eluting peak, which should correspond to that of this compound.

Experimental Protocols

Protocol 1: Sample Preparation - Extraction of Procyanidins from Plant Material

This protocol is a general guideline for the extraction of procyanidins from solid plant materials.

  • Sample Preparation: Grind lyophilized or fresh plant material to a fine powder.

  • Extraction:

    • Weigh approximately 250 mg of the powdered sample into a centrifuge tube.

    • Add 5 mL of an extraction solvent such as acetone/water (70:30, v/v) or methanol/water (80:20, v/v).[4]

    • Vortex the mixture thoroughly for 1-2 minutes.

    • Sonicate the sample for 60 minutes at room temperature.[3]

  • Centrifugation: Centrifuge the slurry at 2500 rpm for 15 minutes.[3]

  • Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted.

  • Solvent Removal: Remove the organic solvent from the supernatant using a rotary evaporator under reduced pressure.

  • Lyophilization: Freeze-dry the remaining aqueous extract to obtain a powder.

  • Reconstitution: Dissolve the dried extract in the initial mobile phase for HPLC analysis.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection.[3]

Protocol 2: Reversed-Phase HPLC Method for this compound Quantification

This method is suitable for the analysis of lower molecular weight procyanidins, including this compound.

Parameter Condition
Column C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 280 nm or Fluorescence (Excitation: 272 nm, Emission: 312 nm)[13]
Gradient Elution 0-5 min: 5% B5-20 min: 5-30% B20-25 min: 30-95% B25-30 min: 95% B30.1-35 min: 5% B (re-equilibration)

Note: This gradient is a starting point and may require optimization for your specific sample matrix and column.

Protocol 3: Normal-Phase HPLC for Separation by Degree of Polymerization

This method is ideal for separating procyanidin oligomers based on their size.

Parameter Condition
Column Diol or Silica column
Mobile Phase A Acetonitrile/acetic acid (98:2, v/v)
Mobile Phase B Methanol/water/acetic acid (95:3:2, v/v/v)
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Detection Fluorescence (Excitation: 230 nm, Emission: 321 nm)[14]
Gradient Elution 0-30 min: 0-40% B30-35 min: 40-100% B35-40 min: 100% B40.1-45 min: 0% B (re-equilibration)

Note: This gradient is a starting point and should be optimized for your specific application.[3]

Visualized Workflows

Troubleshooting Peak Tailing in HPLC

The following diagram outlines a logical workflow for troubleshooting peak tailing issues during your HPLC analysis.

G start Peak Tailing Observed q1 Are all peaks tailing? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No p1 Check for system-wide issues: - Blocked column frit - Extra-column volume - Column void a1_yes->p1 q2 Is it a specific (basic) compound? a1_no->q2 s1 Backflush or replace column. Check tubing and connections. p1->s1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No p2 Suspect secondary interactions: - Silanol interactions a2_yes->p2 p3 Consider other causes: - Co-elution - Sample overload (mass or volume) a2_no->p3 s2 Lower mobile phase pH. Use an end-capped column. p2->s2 s3 Adjust mobile phase/gradient. Dilute or inject less sample. p3->s3

References

Method validation for Procyanidin C1 analysis in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Procyanidin C1 in complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method validation and to troubleshoot common issues encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific problems that may arise during the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Issues

Q1: Why am I seeing drifting or inconsistent retention times for my this compound peak?

A1: Retention time (RT) drift can be caused by several factors. Follow these steps to diagnose and resolve the issue:

  • Mobile Phase Composition: Inconsistencies in the mobile phase preparation are a common cause. Ensure the mobile phase is prepared fresh daily and is adequately mixed. If using a gradient, ensure the pump is delivering the correct composition.[1][2][3]

  • Column Equilibration: Insufficient column equilibration time before injection can lead to RT drift. Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient period until a stable baseline is achieved.[3]

  • Column Temperature: Fluctuations in column temperature can significantly impact retention times. Use a column oven to maintain a constant and consistent temperature throughout the analysis.[1][3]

  • Flow Rate Fluctuation: Check the HPLC pump for any leaks or pressure fluctuations. A change in flow rate will directly affect retention times.[1][3]

  • Column Contamination: Buildup of contaminants from the sample matrix on the column can alter its chemistry and affect retention. Use a guard column and appropriate sample clean-up procedures to protect the analytical column.[2]

Q2: My this compound peak is broad and shows poor resolution. What should I do?

A2: Poor peak shape can compromise the accuracy of your quantification. Consider the following solutions:

  • Injection Solvent: Injecting the sample in a solvent stronger than the mobile phase can cause peak broadening. Whenever possible, dissolve your sample in the initial mobile phase.[1][2]

  • Sample Overload: Injecting too much sample onto the column can lead to broad, asymmetric peaks. Try reducing the injection volume or diluting the sample.[4]

  • Column Degradation: The column's stationary phase may degrade over time, especially with aggressive mobile phases or complex matrices. Replace the column if performance does not improve after cleaning.[4]

  • Mobile Phase Flow Rate: A flow rate that is too low can sometimes result in broader peaks due to increased diffusion.[1] Ensure the flow rate is optimized for your column dimensions and particle size.

  • System Leaks: A leak, particularly between the column and the detector, can cause peak broadening.[1] Check all fittings for tightness.

Mass Spectrometry (MS) Issues

Q3: I am experiencing significant signal suppression or enhancement for this compound in my LC-MS/MS analysis. How can I mitigate these matrix effects?

A3: Matrix effects are a common challenge in LC-MS/MS analysis of complex samples, where co-eluting compounds interfere with the ionization of the analyte.[5][6]

  • Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.[6]

    • Solid Phase Extraction (SPE): Use an SPE cartridge with a sorbent that retains this compound while allowing matrix components to be washed away.

    • Liquid-Liquid Extraction (LLE): This can also be an effective cleanup step.

  • Chromatographic Separation: Optimize your HPLC method to chromatographically separate this compound from co-eluting matrix components. This may involve adjusting the gradient, changing the mobile phase composition, or trying a different column chemistry.[6]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.[7] However, ensure the diluted concentration of this compound is still above the lower limit of quantification (LLOQ).

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS of this compound is the preferred internal standard as it will co-elute and experience similar matrix effects, thus providing the most accurate correction for signal suppression or enhancement.[8][9]

  • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is identical to the study samples. This helps to compensate for consistent matrix effects.[7]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the validation of analytical methods for this compound.

Q1: What are the key parameters I need to assess for method validation according to regulatory guidelines?

A1: According to guidelines from bodies like the ICH and FDA, a full validation for a chromatographic method should include selectivity, specificity, matrix effect, calibration curve, range (LLOQ to ULOQ), accuracy, precision, carry-over, dilution integrity, and stability.[9][10]

Q2: How do I establish the linearity and range for my this compound assay?

A2: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Calibration Curve: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of this compound.[8] The concentration range should bracket the expected concentrations in the study samples.

  • Linear Regression: Analyze the standards and plot the instrument response versus the nominal concentration. Perform a linear regression analysis.

  • Acceptance Criteria: A common acceptance criterion for the coefficient of determination (R²) is a value greater than 0.99.[10]

Q3: What are the acceptance criteria for accuracy and precision?

A3: Accuracy refers to the closeness of the measured value to the true value, while precision describes the closeness of repeated measurements.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high.

  • Within-Run and Between-Run Analysis: Analyze multiple replicates of the QC samples in a single run (within-run) and on different days (between-run).

  • Acceptance Criteria: For both accuracy and precision, the mean value should be within ±15% of the nominal value for the QC samples. For the LLOQ, it should be within ±20%.[8] The precision, measured as the relative standard deviation (%RSD), should not exceed 15% (20% for LLOQ).

Q4: How should I assess the stability of this compound in my samples?

A4: Procyanidins can be unstable, so stability testing is crucial.[11] Stability should be evaluated under various conditions that mimic sample handling and storage:

  • Freeze-Thaw Stability: Assess the stability after multiple freeze-thaw cycles.

  • Short-Term Stability: Evaluate stability at room temperature for a period that reflects the sample handling time.

  • Long-Term Stability: Determine stability at the intended storage temperature (e.g., -80°C) for the duration of the study.

  • Stock Solution Stability: Confirm the stability of your this compound stock solution at its storage temperature.

Summary of Quantitative Validation Parameters

The following table summarizes the typical acceptance criteria for the validation of a bioanalytical method.

Validation ParameterMeasurementAcceptance Criteria
Linearity Coefficient of Determination (R²)≥ 0.99
Accuracy % Relative Error (%RE)Within ±15% of nominal value (±20% at LLOQ)
Precision % Relative Standard Deviation (%RSD)≤ 15% (≤ 20% at LLOQ)
Selectivity Interference at analyte RT≤ 20% of LLOQ response
Matrix Effect %RSD of IS-normalized response≤ 15%
Recovery %RSD of analyte responseShould be consistent, precise, and reproducible
Dilution Integrity Accuracy and PrecisionWithin ±15% of nominal value

Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples

This protocol describes the preparation of calibration curve (CC) standards and quality control (QC) samples for the analysis of this compound in a biological matrix (e.g., human plasma).

  • Prepare Stock Solution (SS): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., DMSO or methanol) to prepare a primary stock solution (e.g., 1 mg/mL).[12] Store this solution at an appropriate temperature (e.g., -20°C).

  • Prepare Working Solutions (WS): Prepare a series of working solutions by serially diluting the SS with the same solvent. These working solutions will be used to spike the blank matrix.

  • Prepare Calibration Curve (CC) Standards: Spike a known volume of blank matrix with the appropriate working solution to achieve the desired concentrations for the calibration curve. A typical curve may consist of 8-10 non-zero concentration levels.

  • Prepare Quality Control (QC) Samples: Prepare QC samples at a minimum of four levels: LLOQ, Low QC (approx. 3x LLOQ), Medium QC (approx. 30-50% of the curve range), and High QC (approx. 75% of the curve range).[8] These should be prepared from a separate weighing of the reference standard if possible.

Protocol 2: Sample Extraction from a Plant Matrix

This protocol provides a general method for extracting procyanidins from a powdered plant material.[13]

  • Materials:

    • Lyophilized and finely ground plant material.

    • Extraction Solvent: 60% Methanol (aq) with 1% formic acid.[10]

    • Ultrasonic bath.

    • Centrifuge.

  • Procedure:

    • Weigh approximately 1 g of the powdered plant material into a centrifuge tube.

    • Add 25 mL of the extraction solvent.

    • Sonicate the mixture for 10 minutes in an ultrasonic bath.[13]

    • Stir the suspension for 15 minutes at room temperature.

    • Centrifuge the mixture at 8000 × g for 10 minutes.

    • Carefully collect the supernatant.

    • For exhaustive extraction, repeat the process on the remaining pellet and combine the supernatants.

    • The combined supernatant can then be evaporated and reconstituted in the initial mobile phase for chromatographic analysis.[13]

Visualizations

Method_Validation_Workflow cluster_prep Phase 1: Preparation cluster_validation Phase 2: Core Validation cluster_additional Phase 3: Additional Validation cluster_final Phase 4: Finalization Prep_Standards Prepare Standards & QCs Selectivity Selectivity Prep_Standards->Selectivity Develop_Method Develop Assay Method (LC-MS/MS) Develop_Method->Prep_Standards Linearity Linearity & Range Selectivity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision Matrix_Effect Matrix Effect Accuracy_Precision->Matrix_Effect Recovery Recovery Matrix_Effect->Recovery Stability Stability Testing Recovery->Stability Dilution_Integrity Dilution Integrity Stability->Dilution_Integrity Final_Report Validation Report Dilution_Integrity->Final_Report

Caption: Overall workflow for this compound analytical method validation.

Troubleshooting_Matrix_Effects Start Significant Matrix Effect Observed? Improve_Cleanup Improve Sample Cleanup (e.g., SPE, LLE) Start->Improve_Cleanup Yes Optimize_Chroma Optimize Chromatography (Separate from interferences) Improve_Cleanup->Optimize_Chroma Dilute_Sample Dilute Sample Optimize_Chroma->Dilute_Sample Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Dilute_Sample->Use_SIL_IS Revalidate Re-evaluate Matrix Effect Use_SIL_IS->Revalidate Acceptable Method Acceptable Revalidate->Acceptable Yes Further_Dev Further Method Development Needed Revalidate->Further_Dev No

Caption: Decision tree for troubleshooting matrix effects in LC-MS/MS analysis.

References

Enhancing the bioavailability of Procyanidin C1 for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for enhancing the in vivo bioavailability of Procyanidin C1 (PCC1). Find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key pharmacokinetic data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in achieving high in vivo bioavailability for this compound?

The principal challenge is the low oral bioavailability of procyanidins in general.[1][2] This is attributed to several factors, including their molecular structure, susceptibility to degradation in the gastrointestinal tract, and extensive metabolism by gut microbiota.[1][2][3] Procyanidins with a higher degree of polymerization (DP > 4) are not readily absorbed in the small intestine.[1] While PCC1 is a trimer and more likely to be absorbed than larger polymers, its bioavailability is still limited.

Q2: How does the gastrointestinal (GI) tract environment affect PCC1 stability?

The GI environment significantly impacts PCC1 stability. In the stomach, the decomposition of procyanidins is highly dependent on the pH of the gastric juice.[1] While some studies suggest that procyanidin trimers are relatively stable under gastric conditions, they can be degraded.[4][5] Upon reaching the colon, unabsorbed procyanidins are extensively catabolized by colonic microflora into smaller phenolic acids.[1][2]

Q3: What are the main metabolic pathways for procyanidins like PCC1?

Procyanidins undergo two primary metabolic routes. First, small amounts of absorbed monomers, dimers, and trimers undergo Phase II metabolism (glucuronidation, sulfation, and methylation) in the small intestine and liver.[2] The resulting metabolites are the main forms detected in plasma.[1] Second, the majority of ingested procyanidins, which are not absorbed in the upper GI tract, are metabolized by colonic microflora into various low molecular weight phenolic acids.[1]

Q4: Can formulation strategies effectively enhance PCC1 bioavailability?

Yes, formulation strategies are critical for improving the bioavailability of procyanidins.[6] Nanoformulations, such as nanoparticles, liposomes, and emulsions, have been shown to be excellent delivery systems.[7][8] These nanocarriers can protect the procyanidins from degradation in the GI tract, improve their solubility, and enhance cellular uptake and absorption.[7][8][9]

Q5: What analytical methods are recommended for quantifying PCC1 in biological samples?

High-Performance Liquid Chromatography (HPLC) is the gold standard for the accurate quantification of this compound.[10] Methods often involve a reversed-phase C18 column and gradient elution with a mobile phase consisting of acidified water and an organic solvent like acetonitrile or methanol.[11][12] Mass spectrometry (LC-MS) is also frequently used for sensitive and specific detection and identification.[13]

Troubleshooting Guide

Issue 1: Low or undetectable levels of PCC1 in plasma after oral administration.

  • Possible Cause 1: Degradation. PCC1 may be degrading in the stomach or intestines.[1] The stability of procyanidins is pH-dependent.[1][3]

    • Troubleshooting Step: Consider using an enteric-coated delivery system or a nanoformulation to protect PCC1 from the harsh GI environment.[7][8]

  • Possible Cause 2: Rapid Metabolism. Absorbed PCC1 is quickly metabolized in the liver and intestines.[2] You may be measuring the parent compound when you should be looking for its metabolites (e.g., glucuronidated and methylated forms).[1]

    • Troubleshooting Step: Adjust your analytical method to detect and quantify the expected metabolites of PCC1, such as methylated and glucuronidated forms.[1][14]

  • Possible Cause 3: Poor Absorption. The molecular size and structure of procyanidins limit their absorption.[2]

    • Troubleshooting Step: Utilize bioavailability enhancers. Nano-delivery systems like liposomes, nanoparticles, or emulsions can improve absorption.[6][8]

Issue 2: High variability in bioavailability results between subjects.

  • Possible Cause 1: Gut Microbiota Differences. The composition of colonic microflora, which metabolizes procyanidins, varies significantly between individuals.[1]

    • Troubleshooting Step: While difficult to control, acknowledge this as a potential source of variation. You can analyze fecal samples to characterize the microbiota of your animal subjects to identify potential correlations.

  • Possible Cause 2: Food Matrix Effects. The food or vehicle administered with PCC1 can interact with it, affecting absorption.[3]

    • Troubleshooting Step: Standardize the administration vehicle. Use a simple, inert vehicle like water or 0.5% carboxymethylcellulose sodium (CMC-Na) consistently across all subjects.[2]

Issue 3: Difficulty in preparing pure PCC1 for in vivo studies.

  • Possible Cause: Complex Source Material. PCC1 is typically found in complex mixtures with other procyanidins and polyphenols in sources like grape seed extract.[15]

    • Troubleshooting Step: Use established chromatographic methods for purification. A combination of low-pressure and high-pressure liquid chromatography can be used to isolate PCC1.[16] Alternatively, an efficient semi-synthetic approach involves the acid-catalyzed degradation of polymeric procyanidins in the presence of epicatechin.[17][18]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Procyanidins and Metabolites in In Vivo Studies

CompoundSpeciesDoseCmaxTmaxBioavailability (%)Reference
Procyanidin B1 Human2g Grape Seed Extract10.6 ± 2.5 nmol/L2 hNot Reported[2][4]
Procyanidin B2 Human0.375 g/kg cocoa41 ± 4 nMNot ReportedNot Reported[4]
[14C]Procyanidin B2 Rat10.5 mg/kg (oral)~6 h (for total radioactivity)~6 h8-11% (from blood)[19]
Epicatechin-glucuronide Rat30 mg PECC452 nM1.5 hNot Reported[14]
Catechin-glucuronide Rat30 mg PECC297 nM2 hNot Reported[14]
Methyl catechin-glucuronide Rat30 mg PE301 nM2 hNot Reported[14]

GSE: Grape Seed Extract; PE: Procyanidin Hazelnut Skin Extract; PECC: Procyanidin Hazelnut Skin Extract in Cocoa Cream.

Table 2: Impact of Formulation on Procyanidin Bioavailability

Formulation TypeMechanism of EnhancementPotential OutcomeReferences
Nanoparticles Protects from degradation, improves solubility, enhances cellular uptake.Increased plasma concentration and sustained release.[7][8]
Liposomes Encapsulates compound, facilitates transport across cell membranes.Improved stability and systemic absorption.[6][8]
Emulsions Increases surface area for absorption, improves solubility of lipophilic compounds.Enhanced oral bioavailability.[7][8]
Phospholipid Complexes Forms a more lipophilic complex that can better permeate biological membranes.Increased absorption and bioavailability.[7]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in a Rat Model

This protocol outlines a typical design for assessing the bioavailability of PCC1.

  • Animal Model: Use male Sprague-Dawley or Wistar rats (200-250g). House them in metabolic cages to allow for separate collection of urine and feces.[2]

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

  • Fasting: Fast the animals overnight (12-16 hours) before administration but allow free access to water.

  • Compound Administration:

    • Prepare a suspension of PCC1 in a suitable vehicle (e.g., 0.5% CMC-Na).[2]

    • Administer a single dose of PCC1 orally via gavage. Doses can range from 10 mg/kg to 100 mg/kg depending on the study's objectives.[2]

    • Include a control group that receives only the vehicle.

  • Sample Collection:

    • Blood: Collect blood samples (approx. 200 µL) from the tail vein or retro-orbital sinus at multiple time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.[2] Collect samples into tubes containing an anticoagulant (e.g., heparin or EDTA).

    • Plasma Separation: Centrifuge the blood samples immediately (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. Store plasma at -80°C until analysis.

    • Urine and Feces: Collect urine and feces at intervals (e.g., 0-24h, 24-48h) using the metabolic cages.[2]

  • Sample Analysis:

    • Extract PCC1 and its metabolites from plasma using solid-phase extraction (SPE) or liquid-liquid extraction.

    • Quantify the concentration of PCC1 and its primary metabolites using a validated HPLC or LC-MS method.

  • Pharmacokinetic Analysis: Use software (e.g., WinNonlin) to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life.

Protocol 2: Quantification of this compound by HPLC

This protocol provides a general method for PCC1 quantification.

  • Instrumentation:

    • HPLC system with a UV or DAD detector.

    • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[11]

  • Reagents:

    • Mobile Phase A: Water with 0.05% Trifluoroacetic Acid (TFA) or 0.1% Acetic Acid.[11][20]

    • Mobile Phase B: Acetonitrile or Methanol with 0.05% TFA.[11]

    • Standard: High-purity this compound standard.

  • Chromatographic Conditions:

    • Column Temperature: 40°C.[11]

    • Flow Rate: 1.0 - 1.2 mL/minute.[11]

    • Detection Wavelength: 280 nm.[21]

    • Injection Volume: 10-20 µL.

    • Gradient Elution: A typical gradient might be:

      • 0-10 min: 10% B

      • 10-20 min: 10% to 35% B

      • 20-25 min: 35% to 90% B (wash)

      • 25-30 min: 90% to 10% B (re-equilibration) (Note: The gradient should be optimized for your specific column and sample matrix.)

  • Standard Curve Preparation:

    • Prepare a stock solution of the PCC1 standard in methanol.

    • Create a series of dilutions to generate a standard curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Inject each standard and plot the peak area against the concentration. Perform a linear regression to obtain the calibration curve equation.

  • Sample Quantification:

    • Inject the prepared sample extract.

    • Identify the PCC1 peak based on the retention time of the standard.

    • Calculate the concentration in the sample using the peak area and the standard curve equation.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration & Sampling cluster_analysis Phase 3: Analysis A Animal Acclimatization (1 week) B Overnight Fasting (12-16 hours) A->B C PCC1 Formulation (e.g., in 0.5% CMC-Na) B->C D Oral Gavage (PCC1 or Vehicle) C->D E Serial Blood Sampling (0-24h) D->E F Urine/Feces Collection (0-48h) D->F G Plasma Separation (Centrifugation) E->G H Sample Extraction (SPE or LLE) F->H G->H I HPLC or LC-MS Quantification H->I J Pharmacokinetic Data Analysis I->J

Caption: Workflow for an in vivo pharmacokinetic study of this compound.

metabolic_pathway cluster_upper_gi Upper GI Tract (Stomach & Small Intestine) cluster_colon Lower GI Tract (Colon) Ingestion Oral Ingestion of PCC1 Stomach Gastric Environment (Potential Degradation) Ingestion->Stomach Absorption Small Intestine Absorption (Limited) Stomach->Absorption Partial transit Unabsorbed Unabsorbed PCC1 Stomach->Unabsorbed Majority Metabolism1 Phase II Metabolism (Liver/Intestinal Wall) Glucuronidation, Sulfation, Methylation Absorption->Metabolism1 Circulation Systemic Circulation (PCC1 Metabolites) Metabolism1->Circulation Metabolism2 Microbial Catabolism (Gut Microbiota) Unabsorbed->Metabolism2 PhenolicAcids Low MW Phenolic Acids Metabolism2->PhenolicAcids PhenolicAcids->Absorption Absorption of metabolites Excretion Excretion (Urine & Feces) PhenolicAcids->Excretion Circulation->Excretion

Caption: Metabolic fate of orally administered this compound.

troubleshooting_tree Start Start: Low PCC1 Bioavailability Observed Q1 Are you detecting PCC1 metabolites? Start->Q1 A1_No Action: Modify analytical method to quantify glucuronidated and methylated forms. Q1->A1_No No A1_Yes Proceed to next question Q1->A1_Yes Yes Q2 Is a protective formulation being used? A1_Yes->Q2 A2_No Action: Develop a nanoformulation (e.g., liposomes, nanoparticles) to prevent GI degradation. Q2->A2_No No A2_Yes Proceed to next question Q2->A2_Yes Yes Q3 Is the administration vehicle standardized? A2_Yes->Q3 A3_No Action: Use a consistent, inert vehicle (e.g., CMC-Na) to avoid food matrix effects. Q3->A3_No No A3_Yes Result: Low bioavailability is likely inherent to PCC1. Focus on enhanced formulations. Q3->A3_Yes Yes

Caption: Troubleshooting decision tree for low PCC1 bioavailability.

References

Validation & Comparative

A Head-to-Head Battle of Flavonoids: Procyanidin C1 vs. Quercetin in the Selective Elimination of Senescent Cells

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of geroscience, the quest for effective senolytics—compounds that selectively clear senescent cells—is paramount. Among the naturally derived candidates, Procyanidin C1 (PCC1), a component of grape seed extract, and quercetin, a flavonoid abundant in fruits and vegetables, have emerged as promising agents. This guide provides a detailed comparison of their senolytic activities, supported by experimental data, to aid researchers and drug development professionals in their evaluation.

Quantitative Comparison of Senolytic Activity

The senolytic efficacy of this compound and quercetin has been evaluated in various preclinical studies. The following table summarizes the key quantitative findings, highlighting the dose-dependent effects and cellular contexts.

ParameterThis compound (PCC1)Quercetin
Cell Type(s) Human primary stromal cells[1], retinal cells (661W, BV2, ARPE-19)[2][3]Human umbilical vein endothelial cells (HUVECs), pre-adipocytes[4], adult human coronary artery endothelial cells[5][6], fibroblasts[7], colon cancer cells[8], vascular smooth muscle cells[9]
Senescence Inducer Bleomycin (TIS), replicative exhaustion (RS), oncogene (HRasG12V) overexpression (OIS)[1][10]Radiation[6], replicative senescence[5][6], doxorubicin[7], hydrogen peroxide[11]
Effective Senolytic Concentration Starts at 50 µM[1][2][3][12]6 µM - 20 µM (varies by cell type)[5][7][11]
Senescent Cell Reduction Dose-dependent reduction, with a plateau of ~20% cell survival at ~200 µM[1][12]~30% reduction in senescent fibroblasts at 20 µM[7]
Toxicity to Non-Senescent Cells Largely unaffected at 50 µM; toxicity observed at 600 µM[1][12]Toxicity observed in non-senescent endothelial cells at 10 µM[5]
Apoptosis Induction Induces caspase-3/7 activity within 12 hours, plateauing at 24 hours[1][10][12]Induces apoptosis[7][8][9]
IC50 Values Not explicitly reported in the provided literature.Not explicitly reported for senolytic activity in the provided literature.

Delving into the Mechanisms of Action

This compound and quercetin employ distinct yet partially overlapping molecular pathways to induce apoptosis in senescent cells.

This compound primarily functions by increasing reactive oxygen species (ROS) production and disrupting the mitochondrial membrane potential in senescent cells. This leads to the upregulation of the pro-apoptotic Bcl-2 family proteins, Puma and Noxa, which in turn activate the caspase cascade, leading to apoptosis.[1][10][13][14][15]

Quercetin , on the other hand, is known to inhibit anti-apoptotic proteins of the Bcl-2 family, such as Bcl-xL and Bcl-2.[16] It also modulates the PI3K/Akt survival signaling pathway, which is often overactive in senescent cells.[16] By inhibiting these pro-survival mechanisms, quercetin sensitizes senescent cells to apoptosis.

Experimental Methodologies

The following are detailed protocols for key experiments commonly used to assess senolytic activity, as cited in the supporting literature.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This widely used biomarker assay identifies senescent cells, which exhibit increased β-galactosidase activity at a suboptimal pH of 6.0.

Protocol:

  • Wash cultured cells twice with phosphate-buffered saline (PBS).

  • Fix the cells for 3-5 minutes at room temperature with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS.

  • Wash the cells three times with PBS.

  • Add the staining solution containing 1 mg/mL of X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.

  • Incubate the cells at 37°C (without CO2) for 12-16 hours.

  • Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.

Cell Viability and Proliferation Assays

These assays quantify the dose-dependent effects of senolytic compounds on both senescent and non-senescent cells.

Protocol (using MTT assay as an example):

  • Seed cells in a 96-well plate and induce senescence as required.

  • Treat the cells with a range of concentrations of the test compound (e.g., PCC1 or quercetin) for a specified duration (e.g., 48 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assays (Caspase-3/7 Activity)

These assays measure the activity of key executioner caspases, which are activated during apoptosis.

Protocol:

  • Seed and treat senescent and non-senescent cells with the test compound in a 96-well plate.

  • After the desired treatment period, add a luminogenic substrate for caspase-3 and caspase-7 to each well.

  • Incubate at room temperature to allow for caspase-mediated cleavage of the substrate, which generates a luminescent signal.

  • Measure the luminescence using a luminometer. The signal intensity is directly proportional to the amount of active caspase-3 and -7.

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

senolytic_workflow cluster_setup Experimental Setup cluster_assays Senolytic Activity Assessment cluster_outcome Outcome Cell Culture Cell Culture Senescence Induction Senescence Induction Cell Culture->Senescence Induction e.g., Bleomycin, Radiation Senolytic Treatment Senolytic Treatment Senescence Induction->Senolytic Treatment Add PCC1 or Quercetin SA-β-Gal Staining SA-β-Gal Staining Senolytic Treatment->SA-β-Gal Staining Measure Senescence Cell Viability Assay Cell Viability Assay Senolytic Treatment->Cell Viability Assay Quantify Cell Death Apoptosis Assay Apoptosis Assay Senolytic Treatment->Apoptosis Assay Confirm Apoptotic Pathway Selective Elimination of Senescent Cells Selective Elimination of Senescent Cells Apoptosis Assay->Selective Elimination of Senescent Cells signaling_pathways cluster_pcc1 This compound Pathway cluster_quercetin Quercetin Pathway PCC1 PCC1 ROS ↑ ROS Production PCC1->ROS Mito Mitochondrial Dysfunction ROS->Mito PumaNoxa ↑ Puma, Noxa Mito->PumaNoxa Caspases_PCC1 Caspase Activation PumaNoxa->Caspases_PCC1 Apoptosis_PCC1 Apoptosis Caspases_PCC1->Apoptosis_PCC1 Quercetin Quercetin Bcl2 ↓ Bcl-2, Bcl-xL Quercetin->Bcl2 PI3KAkt ↓ PI3K/Akt Pathway Quercetin->PI3KAkt Caspases_Q Caspase Activation Bcl2->Caspases_Q PI3KAkt->Caspases_Q Apoptosis_Q Apoptosis Caspases_Q->Apoptosis_Q

References

Procyanidin C1 vs. Synthetic Senolytics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Senolytic Efficacy Supported by Experimental Data

In the rapidly advancing field of geroscience, the selective elimination of senescent cells, a process termed senolysis, has emerged as a promising therapeutic strategy to combat age-related diseases and promote healthy aging. This has led to the discovery and development of a class of drugs known as senolyties. This guide provides a detailed comparison of the naturally derived senolytic, Procyanidin C1 (PCC1), with prominent synthetic senolyties, including the combination of Dasatinib and Quercetin (D+Q), Navitoclax (ABT-263), and Fisetin.

Overview of Senolytic Agents

This compound (PCC1) is a polyphenolic compound found in grape seed extract.[1][2] It exhibits a dual role, acting as a senomorphic agent at low concentrations by suppressing the Senescence-Associated Secretory Phenotype (SASP), and as a senolytic agent at higher concentrations by inducing apoptosis in senescent cells.[3] Its mechanism of action involves the production of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[3]

Dasatinib and Quercetin (D+Q) is a combination therapy where Dasatinib, a tyrosine kinase inhibitor, is paired with Quercetin, a flavonoid.[4][5][6] This combination targets multiple anti-apoptotic pathways to induce senescent cell death.[7][8]

Navitoclax (ABT-263) is a synthetic molecule that acts as a BCL-2 family inhibitor, targeting BCL-2, BCL-xL, and BCL-w proteins to induce apoptosis in senescent cells.[9][10][11]

Fisetin is a naturally occurring flavonoid found in various fruits and vegetables.[12][13] It demonstrates senolytic activity by inhibiting anti-apoptotic pathways, including the BCL-2 family.[13]

Quantitative Comparison of Senolytic Efficacy

The following table summarizes the available quantitative data on the efficacy of this compound and the selected synthetic senolyties. It is important to note that direct comparisons of efficacy can be challenging due to variations in experimental models, cell types, and senescence inducers used across different studies.

Senolytic AgentCell TypeSenescence InducerEffective Concentration / IC50Key Findings
This compound (PCC1) Human Umbilical Vein Endothelial Cells (HUVECs), Human Mesenchymal Stem Cells (MSCs), Human Fetal Lung Fibroblasts (WI38)Replicative Senescence, DoxorubicinSelectively kills senescent cells starting at 25 µM, with significant effects at 50 µM.[1]Induces apoptosis in a broad range of senescent cell types.[1][14]
Dasatinib + Quercetin (D+Q) Human Umbilical Vein Endothelial Cells (HUVECs)Replicative SenescenceDasatinib: ~100-500 nM, Quercetin: ~10-50 µMEffective in clearing senescent HUVECs.[4][15]
Navitoclax (ABT-263) Human Umbilical Vein Endothelial Cells (HUVECs)Replicative SenescenceIC50 for senescent HUVECs: <1 µMPotent senolytic in HUVECs and other cell types.[9][10]
Fisetin Human Umbilical Vein Endothelial Cells (HUVECs)Replicative SenescenceIC50 for senescent HUVECs: ~5 µMSelectively induces apoptosis in senescent HUVECs.[12][16]

Signaling Pathways and Experimental Workflow

The efficacy of senolytic agents is predicated on their ability to selectively induce apoptosis in senescent cells while sparing healthy, non-senescent cells. The following diagrams illustrate the key signaling pathways involved in cellular senescence and a general workflow for evaluating senolytic compounds.

Senescence and Apoptosis Signaling Pathways cluster_0 Senescence Inducers cluster_1 Senescence Pathways cluster_2 Anti-Apoptotic Pathways (Upregulated in Senescent Cells) cluster_3 Pro-Apoptotic Pathways cluster_4 Senolytic Intervention DNA Damage DNA Damage p53 p53 DNA Damage->p53 Telomere Shortening Telomere Shortening Telomere Shortening->p53 Oncogene Activation Oncogene Activation p16INK4a p16INK4a Oncogene Activation->p16INK4a p21 p21 p53->p21 Rb Rb p21->Rb p16INK4a->Rb Cell Cycle Arrest Cell Cycle Arrest Rb->Cell Cycle Arrest BCL-2 Family (BCL-2, BCL-xL) BCL-2 Family (BCL-2, BCL-xL) BAX/BAK BAX/BAK BCL-2 Family (BCL-2, BCL-xL)->BAX/BAK PI3K/AKT PI3K/AKT PI3K/AKT->BAX/BAK Caspases Caspases BAX/BAK->Caspases Apoptosis Apoptosis Caspases->Apoptosis This compound This compound This compound->Apoptosis Dasatinib + Quercetin Dasatinib + Quercetin Dasatinib + Quercetin->PI3K/AKT Navitoclax Navitoclax Navitoclax->BCL-2 Family (BCL-2, BCL-xL) Fisetin Fisetin Fisetin->BCL-2 Family (BCL-2, BCL-xL) Senolytic Evaluation Workflow Cell Culture Cell Culture Induce Senescence Induce Senescence Cell Culture->Induce Senescence Senolytic Treatment Senolytic Treatment Induce Senescence->Senolytic Treatment Assess Senescence Assess Senescence Senolytic Treatment->Assess Senescence Assess Viability Assess Viability Senolytic Treatment->Assess Viability Assess Apoptosis Assess Apoptosis Senolytic Treatment->Assess Apoptosis Data Analysis Data Analysis Assess Senescence->Data Analysis Assess Viability->Data Analysis Assess Apoptosis->Data Analysis

References

Procyanidin C1: A Comparative Guide to its Anti-inflammatory Effects in Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anti-inflammatory properties of Procyanidin C1 (PCC), a natural polyphenolic compound, within macrophage-mediated inflammatory responses. Its performance is objectively compared with other well-established anti-inflammatory agents, supported by experimental data, detailed protocols, and visual representations of the underlying molecular pathways.

Comparative Efficacy of Anti-inflammatory Compounds

The anti-inflammatory potential of this compound was evaluated against several alternative compounds: Quercetin, Curcumin, Resveratrol (natural polyphenols), and Dexamethasone (a synthetic corticosteroid). The following tables summarize their inhibitory effects on key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineIC50 (µM)Reference
This compound RAW 264.7Data not specified, but significant inhibition observed[1]
QuercetinRAW 264.7~27[2]
CurcuminRAW 264.7~6[3]
ResveratrolRAW 264.7~5[4]
DexamethasoneRAW 264.7Data not specified, but potent inhibition observed

Table 2: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Secretion

CompoundCell LineConcentration (µM)% InhibitionReference
This compound RAW 264.762.5 µg/mLSignificant[1][5]
QuercetinPBMC5 - 50Dose-dependent[6]
CurcuminTHP-11 - 25Dose-dependent[7]
ResveratrolRAW 264.7≥25Significant
DexamethasoneMacrophages0.1 - 180%[8]

Table 3: Inhibition of Interleukin-6 (IL-6) Secretion

CompoundCell LineConcentration (µM)% InhibitionReference
This compound RAW 264.762.5 µg/mLSignificant[1][5]
QuercetinRAW 264.7up to 50Significant[9]
CurcuminPeritoneal Macrophages1 - 30Dose-dependent[10]
ResveratrolPeritoneal Macrophages5 - 40Dose-dependent
DexamethasoneMacrophages0.1 - 190%[8]

Signaling Pathways and Mechanisms of Action

This compound and the compared alternatives exert their anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory mediators in macrophages upon activation by stimuli like LPS.

G cluster_extracellular cluster_membrane cluster_nucleus cluster_inhibitors LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates p38 p38 TLR4->p38 activates JNK JNK TLR4->JNK activates ERK ERK TLR4->ERK activates IκBα IκBα IKK->IκBα phosphorylates p65 p65 p50 p50 NFkB_complex p65/p50 NFkB_nucleus p65/p50 NFkB_complex->NFkB_nucleus translocates DNA DNA NFkB_nucleus->DNA binds Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_Genes transcribes PCC This compound PCC->IKK PCC->p38 PCC->JNK Alternatives Quercetin, Curcumin, Resveratrol, Dexamethasone Alternatives->IKK Alternatives->p38 Alternatives->JNK Alternatives->ERK

Caption: General overview of the NF-κB and MAPK signaling pathways.

Experimental Protocols

This section details the methodologies for key experiments used to assess the anti-inflammatory effects of the compared compounds in macrophages.

Macrophage Culture and Inflammatory Stimulation
  • Cell Line: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 (differentiated into macrophages with PMA).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) from E. coli (serotype O111:B4 or similar) at a concentration of 100 ng/mL to 1 µg/mL.

  • Treatment Protocol: Macrophages are pre-treated with various concentrations of the test compound (this compound or alternatives) for 1-2 hours before stimulation with LPS for a specified duration (typically 4-24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the concentration of nitrite (a stable product of NO) in the cell culture supernatant.

  • Reagents:

    • Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Sodium Nitrite Standard Solution (for standard curve).

  • Procedure:

    • Collect 50-100 µL of cell culture supernatant from each well of a 96-well plate.

    • Add an equal volume of Griess Reagent A to each supernatant sample.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add an equal volume of Griess Reagent B.

    • Incubate for another 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

  • Materials:

    • Commercially available ELISA kits for the specific cytokine of interest (e.g., mouse TNF-α ELISA kit, human IL-6 ELISA kit).

    • 96-well ELISA plates.

    • Wash buffer (e.g., PBS with 0.05% Tween-20).

    • Substrate solution (e.g., TMB).

    • Stop solution (e.g., 2N H2SO4).

  • Procedure:

    • Follow the protocol provided with the commercial ELISA kit.

    • Typically, this involves coating the plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate.

    • The reaction is stopped, and the absorbance is read at the appropriate wavelength (usually 450 nm).

    • The cytokine concentration is determined by comparison to a standard curve.

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify the levels of specific proteins involved in signaling pathways, such as phosphorylated and total forms of p65 (a subunit of NF-κB) and MAPKs (p38, JNK, ERK).

  • Procedure:

    • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with a solution of 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

G Culture Macrophage Culture (RAW 264.7 or THP-1) Pretreatment Pre-treatment with Test Compound Culture->Pretreatment Stimulation LPS Stimulation (100 ng/mL - 1 µg/mL) Pretreatment->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant Cell_Lysate Prepare Cell Lysate Stimulation->Cell_Lysate Griess Griess Assay (NO Measurement) Supernatant->Griess ELISA ELISA (Cytokine Measurement) Supernatant->ELISA Western Western Blot (Signaling Protein Analysis) Cell_Lysate->Western Data_Analysis Data Analysis Griess->Data_Analysis ELISA->Data_Analysis Western->Data_Analysis

Caption: Experimental workflow for assessing anti-inflammatory effects.

Conclusion

This compound demonstrates significant anti-inflammatory effects in macrophages by inhibiting the production of key inflammatory mediators such as nitric oxide, TNF-α, and IL-6. Its mechanism of action is primarily through the suppression of the NF-κB and MAPK signaling pathways. When compared to other natural polyphenols like Quercetin, Curcumin, and Resveratrol, this compound exhibits a comparable inhibitory profile. Dexamethasone, a synthetic corticosteroid, generally shows higher potency at lower concentrations. The data presented in this guide provides a valuable resource for researchers and drug development professionals for the comparative evaluation of this compound as a potential therapeutic agent for inflammatory conditions.

References

A Comparative Analysis of Procyanidin C1 from Diverse Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Procyanidin C1 (PC1), a trimeric B-type proanthocyanidin, from various prominent natural sources. PC1 is of significant scientific interest due to its wide range of biological activities, including senolytic, anticancer, and insulin-sensitizing effects. This document offers a side-by-side comparison of its content in different sources, detailed experimental protocols for its analysis, and a review of its source-dependent biological activities, supported by experimental data.

Quantitative Comparison of this compound Content

The concentration of this compound varies significantly among different natural sources and is influenced by factors such as the specific cultivar, growing conditions, and the extraction and analytical methods employed. Grape seeds are notably a rich source of PC1.

Natural SourceThis compound ContentAnalytical MethodReference(s)
Grape Seed (Vitis vinifera)A specific commercial extract was found to contain 6.3% PC1. In another study, trimeric procyanidins, including PC1, constituted 17.3% of the total procyanidins.High-Performance Liquid Chromatography (HPLC)[1]
Apple (Malus pumila)The flesh of the 'Galaval' cultivar contains between 42 µg/g and 170 µg/g of fresh weight, with the concentration varying depending on the rootstock.High-Performance Liquid Chromatography (HPLC)[2]
Cinnamon (Cinnamomum spp.)While identified as a major bioactive component, specific quantitative data for this compound content in cinnamon is not readily available in the reviewed literature. However, it is a known constituent of cinnamon extracts.Not specified in reviewed literature for quantitative comparison.[3][4]

Biological Activity: A Source-Dependent Perspective

The therapeutic potential of this compound has been explored in various preclinical studies, with its efficacy potentially influenced by its natural source.

  • Senolytic Activity (Grape Seed): this compound from grape seed extract has demonstrated potent senolytic activity, meaning it can selectively induce apoptosis in senescent cells.[5][6][7] This has significant implications for aging and age-related diseases. At lower concentrations, it can also act as a senomorphic agent, inhibiting the pro-inflammatory senescence-associated secretory phenotype (SASP).[5][6]

  • Anticancer Activity (Grape Seed and Albizia odoratissima): PC1 has been shown to possess antiproliferative properties against various cancer cell lines.[8] Studies on PC1 from grape seed extract indicate it can induce DNA damage, cell cycle arrest, and apoptosis in cancer cells.[7] Similar anticancer activities have been reported for this compound isolated from the bark of Albizia odoratissima.

  • Insulin Sensitizing Effect (Cinnamon): this compound isolated from cinnamon has been identified as a potential insulin sensitizer.[1][3] It has been shown to promote the differentiation of adipocytes and enhance insulin-induced glucose uptake, suggesting its potential role in managing metabolic disorders.[1][3]

A direct comparative study of the biological activities of this compound from these different sources has not been extensively reported, highlighting a potential area for future research.

Experimental Protocols

Extraction of this compound

A generalized and effective method for the extraction of procyanidins from plant material involves the use of an aqueous organic solvent mixture, often enhanced by ultrasound.

  • Plant Material Preparation: The dried plant material (e.g., ground grape seeds, freeze-dried apple peel, or powdered cinnamon bark) is used for extraction.

  • Solvent System: A mixture of acetone and water (e.g., 70:30 v/v) or ethanol and water is commonly used. The addition of a small amount of acid, such as acetic acid, can improve the stability and extraction efficiency of procyanidins.

  • Extraction Procedure:

    • The plant material is macerated in the chosen solvent system.

    • The mixture is subjected to ultrasonication for a defined period (e.g., 30 minutes) to enhance cell wall disruption and release of intracellular components.

    • The mixture is then agitated at room temperature for a specified duration (e.g., 2 hours).

    • The extract is separated from the solid residue by filtration or centrifugation.

    • The extraction process may be repeated on the residue to maximize the yield.

    • The organic solvent is typically removed from the pooled extracts under reduced pressure using a rotary evaporator.

Purification of this compound

Purification is essential to isolate this compound from the crude extract, which contains a complex mixture of other polyphenols and compounds.

  • Solid-Phase Extraction (SPE):

    • The aqueous extract is loaded onto a solid-phase extraction cartridge (e.g., C18 or a specific polymeric resin like Sephadex LH-20).

    • The cartridge is washed with water to remove sugars and other polar impurities.

    • Procyanidins are then eluted with an organic solvent, typically methanol or ethanol.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • The partially purified procyanidin fraction is subjected to preparative HPLC on a reversed-phase column (e.g., C18).

    • A gradient elution is employed using a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).

    • Fractions are collected based on the retention time of a this compound standard.

    • The collected fractions are concentrated, and the purity is confirmed by analytical HPLC.

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the gold standard for the accurate quantification of this compound.

  • Instrumentation: An HPLC system equipped with a photodiode array (PDA) or a fluorescence detector (FLD) is used. Mass spectrometry (MS) can be coupled for definitive identification.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of acidified water and methanol or acetonitrile.

    • Detection: UV detection at 280 nm or fluorescence detection with excitation at 275-280 nm and emission at 310-320 nm.

  • Quantification:

    • A calibration curve is generated using a certified this compound reference standard at various concentrations.

    • The purified sample is injected into the HPLC system.

    • The peak corresponding to this compound is identified by comparing its retention time with the standard.

    • The concentration of this compound in the sample is calculated based on the peak area and the calibration curve.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the processes and mechanisms discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_Source Natural Sources cluster_Processing Processing & Analysis cluster_Activity Biological Activity Assessment Grape Seed Grape Seed Extraction Extraction Grape Seed->Extraction Cinnamon Cinnamon Cinnamon->Extraction Apple Apple Apple->Extraction Purification Purification Extraction->Purification Quantification (HPLC) Quantification (HPLC) Purification->Quantification (HPLC) Senolytic Assay Senolytic Assay Quantification (HPLC)->Senolytic Assay Anticancer Assay Anticancer Assay Quantification (HPLC)->Anticancer Assay Insulin Sensitizing Assay Insulin Sensitizing Assay Quantification (HPLC)->Insulin Sensitizing Assay

Caption: Experimental workflow for comparative analysis of this compound.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PI3K PI3K Insulin_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB PDK1->Akt Phosphorylates eNOS eNOS Akt->eNOS Activates GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation Promotes Procyanidin_C1 This compound Procyanidin_C1->Akt Potentiates Activation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake

Caption: PI3K/Akt signaling pathway modulated by this compound.

References

A Comparative Guide to the Cross-Validation of Procyanidin C1 Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Procyanidin C1, a trimeric proanthocyanidin with significant antioxidant and potential therapeutic properties, is crucial for research, quality control, and the development of new pharmaceuticals and nutraceuticals. This guide provides a comparative analysis of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Fluorescence Detection (HPLC-FLD), Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

This document offers a summary of their performance characteristics based on experimental data, detailed methodologies for key experiments, and a visual representation of the cross-validation workflow.

Quantitative Performance Comparison

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, accuracy, and the nature of the sample matrix. The following table summarizes the key performance parameters for the quantification of this compound using different analytical techniques.

ParameterHPLC-UV/FLDUHPLC-MSqNMR
Linearity (R²) ≥ 0.99> 0.989Not typically used for calibration curves in the same manner
Limit of Detection (LOD) ~0.0185 ng[1] (FLD)~0.003 - 2 ng[2]Higher, typically in the µg to mg range
Limit of Quantification (LOQ) ~0.0541 ng[1] (FLD)~0.007 - 6.67 ng[2]Higher, typically in the µg to mg range
Accuracy (Recovery %) 91.2% - 113.3%[2]91.2% - 113.3%[2]High accuracy, as it is a primary ratio method
Precision (CV%) Intra-day: ≤ 8.8%[3], Inter-day: ≤ 15%[3]N/AHigh precision

Note: Data presented is a synthesis of values reported in the literature for this compound and similar compounds. Performance may vary based on the specific instrument, column, and experimental conditions.

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of different analytical methods for this compound quantification.

Cross-Validation Workflow for this compound Quantification cluster_prep Sample Preparation cluster_quant Quantification Methods cluster_validation Method Validation & Comparison cluster_result Outcome Sample Sample Material (e.g., Plant Extract, Finished Product) Extraction Extraction of Procyanidins Sample->Extraction Purification Purification/Fractionation (e.g., SPE, Prep-HPLC) Extraction->Purification HPLC_UV HPLC-UV/FLD Purification->HPLC_UV Inject UHPLC_MS UHPLC-MS Purification->UHPLC_MS Inject qNMR qNMR Purification->qNMR Dissolve in deuterated solvent Linearity Linearity HPLC_UV->Linearity LOD_LOQ LOD & LOQ HPLC_UV->LOD_LOQ Accuracy Accuracy (Spike/Recovery) HPLC_UV->Accuracy Precision Precision (Repeatability & Intermediate) HPLC_UV->Precision UHPLC_MS->Linearity UHPLC_MS->LOD_LOQ UHPLC_MS->Accuracy UHPLC_MS->Precision qNMR->Accuracy Purity Assessment qNMR->Precision Comparison Data Comparison & Statistical Analysis Linearity->Comparison LOD_LOQ->Comparison Accuracy->Comparison Precision->Comparison Selection Selection of Optimal Method for Intended Purpose Comparison->Selection

Caption: Workflow for cross-validating this compound quantification methods.

Experimental Protocols

High-Performance Liquid Chromatography with UV/Fluorescence Detection (HPLC-UV/FLD)

This method is widely used for the quantification of procyanidins due to its robustness and accessibility. Fluorescence detection offers significantly higher sensitivity and selectivity for flavan-3-ols compared to UV detection.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a fluorescence detector (FLD) and/or a UV-Vis detector.

Chromatographic Conditions (based on a published method for procyanidins[3][4]):

  • Column: Kinetex® C18 (250 mm × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: Water with 2% formic acid.

  • Mobile Phase B: Water/acetonitrile (49.75:49.75 v/v) with 0.5% formic acid.

  • Gradient: 0-2 min, 10% B; 2-50 min, linear gradient to 55% B; 50-60 min, linear gradient to 95% B; hold at 95% B for 5 min; return to initial conditions and re-equilibrate for 5 min.

  • Flow Rate: 1 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection:

    • Fluorescence (FLD): Excitation at 272 nm, Emission at 312 nm.

    • UV: 280 nm.

Method Validation Parameters:

  • Linearity: A calibration curve is constructed by injecting at least five different concentrations of a certified this compound reference standard. The coefficient of determination (R²) should be ≥ 0.99.

  • LOD and LOQ: Determined by injecting a series of diluted solutions of the standard and calculating the signal-to-noise ratio (S/N). LOD is typically defined as S/N = 3, and LOQ as S/N = 10.

  • Accuracy: Assessed by spike-recovery experiments, where a known amount of this compound standard is added to a sample matrix and the recovery percentage is calculated.

  • Precision: Evaluated by analyzing replicate injections of a sample on the same day (intra-day precision) and on different days (inter-day precision). The results are expressed as the coefficient of variation (CV%).

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

UHPLC-MS offers superior sensitivity and selectivity, making it ideal for analyzing complex matrices and trace amounts of this compound.

Instrumentation:

  • UHPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF)).

Chromatographic Conditions (representative):

  • Column: A sub-2 µm particle size C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient is developed to achieve optimal separation of this compound from other components.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 35 - 45 °C.

  • Injection Volume: 1 - 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for procyanidins.

  • Detection Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative and quantitative analysis. For tandem MS, Multiple Reaction Monitoring (MRM) is used for enhanced selectivity and sensitivity.

  • Key Ions: The precursor ion [M-H]⁻ for this compound (m/z 865.2) and relevant fragment ions would be monitored.

Method Validation:

  • Validation parameters are similar to those for HPLC-UV/FLD. Linearity, LOD, LOQ, accuracy, and precision are determined using a certified reference standard. Matrix effects should also be evaluated.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that does not require a calibration curve with a reference standard of the analyte. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Experimental Protocol:

  • Sample Preparation: A precisely weighed amount of the sample and an internal standard of known purity are dissolved in a known volume of a deuterated solvent (e.g., methanol-d4).

  • Data Acquisition: A ¹H NMR spectrum is acquired with appropriate parameters to ensure accurate integration (e.g., long relaxation delay).

  • Quantification: The concentration of this compound is calculated by comparing the integral of a specific, well-resolved proton signal of this compound with the integral of a known signal from the internal standard.

  • Strengths:

    • Provides a direct, primary method of quantification.

    • Can be used to determine the purity of reference standards.

    • Simultaneously provides structural information.

  • Limitations:

    • Lower sensitivity compared to chromatographic methods.

    • Requires a pure, isolated compound for signal assignment.

    • Complex spectra of mixtures can make signal selection and integration challenging.

Conclusion

The choice of analytical method for this compound quantification should be guided by the specific requirements of the study. HPLC-FLD offers a balance of sensitivity, robustness, and accessibility, making it suitable for routine quality control. UHPLC-MS provides the highest sensitivity and selectivity, which is essential for analyzing complex samples or trace amounts. qNMR serves as a powerful tool for the absolute quantification and purity assessment of reference materials, playing a crucial role in the validation of other analytical methods. A thorough cross-validation of these techniques is recommended to ensure the accuracy and reliability of quantitative data for this compound.

References

Procyanidin C1 vs. Resveratrol: A Comparative Analysis of Lifespan Extension

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the experimental evidence, mechanisms of action, and comparative efficacy of Procyanidin C1 and Resveratrol in promoting longevity.

Introduction

The quest to extend healthy lifespan has led to the investigation of numerous natural compounds. Among the most prominent are this compound (PCC1), a flavonoid found in grape seed extract, and Resveratrol, a polyphenol famously associated with red wine. Both have been scrutinized for their potential anti-aging properties, yet they operate through distinct biological mechanisms and the evidence for their efficacy in lifespan extension varies significantly. This guide provides an objective, data-driven comparison of these two compounds to inform future research and development.

Comparative Analysis of Lifespan Extension

Experimental data on the effects of this compound and Resveratrol on lifespan are summarized below. The evidence for PCC1's effect in mammals is more recent and direct, whereas the data for Resveratrol is mixed and subject to scientific debate, particularly in higher organisms.

CompoundModel OrganismKey FindingsMedian Lifespan ChangeMaximum Lifespan ChangeReference
This compound (PCC1) Mice (C57BL/6J)Intermittent treatment in naturally aged old mice (24-27 months) significantly prolonged survival.+64.2% (post-treatment)+9.4% (overall)[1]
Resveratrol Mice (SAMP8)Supplementation increased median life expectancy in a mouse model of Alzheimer's disease.+34.6% (vs. untreated SAMP8)Increased[2]
Resveratrol MiceStudies by the Interventions Testing Program (ITP) found no extension in the lifespan of mice.No significant changeNo significant change[3]
Resveratrol Honey BeesBees fed with resveratrol syrup lived longer than control groups.+25%Not specified[4]
Resveratrol Drosophila melanogasterSupplementation prolonged adult longevity in both males and females.Dose-dependent increaseNot specified[4]
Resveratrol C. elegansProlonged lifespan through a Sirt1-dependent induction of autophagy.IncreasedNot specified[4]
Resveratrol Meta-analysisConcluded resveratrol acts as a life-extending agent, but the effect is most potent in yeast and nematodes, with diminished reliability in higher-order species.Varies by speciesVaries by species[5]

Mechanisms of Action

The pathways through which this compound and Resveratrol are proposed to exert their effects on aging are fundamentally different.

This compound: A Senotherapeutic Agent

This compound functions as a senolytic, a compound that selectively induces apoptosis (programmed cell death) in senescent cells.[6][7] These are cells that have stopped dividing and accumulate with age, contributing to inflammation and tissue dysfunction.[6][8]

  • At low concentrations , PCC1 can inhibit the senescence-associated secretory phenotype (SASP), which is the cocktail of inflammatory molecules that senescent cells release.[6][7][8]

  • At higher concentrations , PCC1 selectively kills senescent cells, possibly by promoting the production of reactive oxygen species (ROS) and causing mitochondrial dysfunction within these target cells.[6][7][8]

By clearing senescent cells, PCC1 has been shown to alleviate physical dysfunction and prolong survival in aged mice.[6][8][9]

G cluster_PCC1 This compound (PCC1) Mechanism PCC1 This compound SenescentCell Senescent Cell PCC1->SenescentCell Targets ROS ↑ Reactive Oxygen Species (ROS) SenescentCell->ROS Mito Mitochondrial Dysfunction SenescentCell->Mito Apoptosis Apoptosis ROS->Apoptosis Mito->Apoptosis Clearance Clearance of Senescent Cells Apoptosis->Clearance

Caption: this compound's senolytic mechanism of action.

Resveratrol: A Sirtuin Modulator?

Resveratrol was initially lauded for its potential to mimic caloric restriction, the most robust strategy for extending lifespan in laboratory animals.[10] The proposed mechanism centered on the activation of Sirtuin 1 (SIRT1), a protein deacetylase involved in metabolic regulation and stress responses.[11][12]

However, this mechanism is now a subject of considerable debate. Some studies suggest that Resveratrol's activation of SIRT1 may be an experimental artifact, dependent on the specific substrates used in in-vitro assays.[3][13] More recent research indicates that Resveratrol does not directly activate SIRT1 and that its pharmacological effects are unlikely to be mediated by a direct enhancement of the enzyme's catalytic activity.[3][13] While some studies continue to explore the Resveratrol-SIRT1 axis, others focus on its antioxidant properties, which can also be complex, as it may act as a pro-oxidant under certain conditions.[14][15][16]

G cluster_Resveratrol Resveratrol's Proposed (Debated) Mechanism Resveratrol Resveratrol SIRT1 SIRT1 Activation (Controversial) Resveratrol->SIRT1 Deacetylation Deacetylation of Target Proteins (e.g., PGC-1α, p53) SIRT1->Deacetylation Downstream Downstream Effects: - Mitochondrial Biogenesis - Stress Resistance Deacetylation->Downstream CR Mimics Caloric Restriction Downstream->CR

Caption: Resveratrol's debated SIRT1 activation pathway.

Experimental Protocols: Lifespan Assay

The data presented in this guide are primarily derived from lifespan assays conducted in model organisms. Understanding this methodology is crucial for interpreting the results. Below is a generalized protocol for a lifespan assay in Drosophila melanogaster (fruit fly), a common model in aging research.[17][18][19][20]

Workflow for a Drosophila Lifespan Assay

Caption: Standard experimental workflow for a lifespan assay.

Detailed Methodology
  • Fly Stock and Synchronization: Use a genetically uniform fly stock. To obtain an age-synchronized cohort, allow adult flies to lay eggs on a standard medium for a set period (e.g., 16-22 hours).[19] Discard the first flies to emerge to avoid selecting for early developers. Collect newly eclosed adult flies over a 24-hour period.[19]

  • Mating and Initial Housing: Allow the collected, age-matched flies to mate for approximately 48 hours in bottles containing standard food.[18][19]

  • Experimental Setup: Anesthetize the flies lightly with CO2 and separate them by sex.[18] Allocate flies to experimental vials containing either the control diet or a diet supplemented with the compound being tested (this compound or Resveratrol) at a specified concentration. A typical setup involves 100-150 flies per treatment group, housed in vials of 10-15 flies each.[18]

  • Maintenance and Data Collection: Maintain the vials in a controlled environment, typically at 25°C with 60-65% humidity and a 12-hour light/dark cycle.[18][19] Every 2-3 days, transfer the surviving flies to fresh vials containing the appropriate diet.[18] This transfer is done without anesthesia to prevent stress-induced mortality.[19] At each transfer, the number of dead flies in the old vial is recorded.[19] This process continues until the last fly in the cohort has died.

  • Data Analysis: The collected data are used to generate survival curves, typically using the Kaplan-Meier method. Statistical significance between the survival curves of the control and treated groups is determined using tests such as the log-rank (Mantel-Cox) test.

This protocol can be adapted for other model organisms like the nematode C. elegans, where synchronized L4 larvae are often used to start the assay on solid or liquid media.[21][22][23][24][25]

Conclusion and Future Directions

Based on current experimental evidence, this compound and Resveratrol present contrasting profiles as potential lifespan-extending agents.

  • This compound has emerged as a promising senotherapeutic with strong, direct evidence of extending both healthspan and lifespan in aged mice.[1][6][9] Its mechanism as a senolytic is well-supported and aligns with the growing understanding of cellular senescence as a key driver of aging.

  • Resveratrol's role in lifespan extension is far less clear. While it shows positive effects in simpler organisms, these results have not been reliably replicated in mammals like mice in rigorous, multi-institutional studies.[3][26] Furthermore, its primary proposed mechanism of direct SIRT1 activation is now heavily contested.[3][13]

For professionals in drug development and aging research, this compound represents a more robust and mechanistically clear candidate for further investigation as an anti-aging intervention. Future research should focus on clinical trials to establish the safety and efficacy of PCC1 in humans. For Resveratrol, while it may have other health benefits, its utility as a direct lifespan-extending compound is questionable, and further research is needed to clarify its precise molecular targets and consistent physiological effects in mammals.

References

Procyanidin C1: An In Vivo Senotherapeutic Contender - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accumulation of senescent cells is a hallmark of aging and a driver of numerous age-related pathologies. Senotherapeutics, a class of drugs targeting senescent cells, represent a promising therapeutic strategy to extend healthspan. Procyanidin C1 (PCC1), a naturally occurring flavonoid found in grape seed extract, has emerged as a potent senotherapeutic agent with a dual mechanism of action. This guide provides an objective comparison of PCC1's in vivo senotherapeutic performance against other well-established senolytic agents, supported by experimental data.

Comparative Analysis of Senotherapeutic Efficacy

This compound demonstrates significant senotherapeutic effects in vivo, comparable and in some aspects potentially superior to other known senolytics such as the combination of Dasatinib and Quercetin (D+Q) and Fisetin. PCC1 exhibits a unique dual-mode action: at lower concentrations, it functions as a senomorphic agent, suppressing the inflammatory Senescence-Associated Secretory Phenotype (SASP), while at higher concentrations, it acts as a senolytic, selectively inducing apoptosis in senescent cells.[1][2][3]

Quantitative In Vivo Efficacy Data
Senotherapeutic AgentMouse ModelKey Findings & Quantitative DataCitation(s)
This compound (PCC1) Naturally Aged Mice- Intermittent administration to mice starting at 24-27 months of age resulted in a >60% longer median post-treatment lifespan (approx. 10% overall lifespan extension).- Reduced mortality hazard by 65.0% .[1]
Irradiated Mice- Reversed signs of premature aging, such as graying hair.- Reduced senescence-associated β-galactosidase (SA-β-Gal) positive cells in cardiac and pulmonary tissues.[4]
Senescent Cell-Implanted Mice- Prevented the decline of maximal walking speed, with beneficial effects lasting for several months after a single course of treatment.[4]
Dasatinib + Quercetin (D+Q) Aged Mice- Reduced abundance of senescent cells in various tissues.- Improved physical function and increased lifespan.[5]
- In 18-month-old mice, D+Q treatment for 10 weeks significantly reduced the expression of senescent markers p16Ink4a and p21Cip1 in intestinal tissues.[6]
Fisetin Aged Mice- Administration to wild-type mice late in life reduced age-related pathology and extended median and maximum lifespan.[7]
- Was identified as the most potent senolytic among 10 tested flavonoids in vitro.[7]
Progeroid Mice- Reduced senescence markers in multiple tissues.[7]

Note: Direct head-to-head comparative studies with identical experimental conditions are limited. The data presented is compiled from individual studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following table summarizes the key experimental protocols used in the in vivo validation of PCC1 and its alternatives.

ParameterThis compound (PCC1)Dasatinib + Quercetin (D+Q)Fisetin
Animal Model Naturally aged, irradiated, or senescent cell-implanted mice (e.g., C57BL/6)Aged or progeroid mice (e.g., BALB/c, C57BL/6)Aged or progeroid mice (e.g., Ercc1-/∆)
Dosage 20 mg/kg of body weightDasatinib: 5 mg/kgQuercetin: 50 mg/kg100 mg/kg
Administration Route Oral gavageOral gavageOral gavage
Treatment Regimen Intermittent administration (e.g., bi-weekly)Intermittent administration (e.g., 3 consecutive days every 2 weeks for 10 weeks)Intermittent administration
Key Markers Assessed SA-β-Gal, p16, p21, SASP factors (IL-6, IL-1β, TNF-α), lifespan, physical function (walking speed, grip strength)SA-β-Gal, p16, p21, SASP factors (Cxcl1, Il1β, Il6, Mcp1, Tnfα), physical function, metabolic parametersSA-β-Gal, p16, cell viability, lifespan, healthspan markers

Mechanism of Action: Signaling Pathways

The senolytic activity of this compound is primarily mediated through the induction of apoptosis in senescent cells. This process involves the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[3][8][9]

This compound-Induced Apoptosis in Senescent Cells

PCC1_Senolysis_Pathway cluster_cell Senescent Cell PCC1 This compound (High Concentration) ROS Increased ROS Production PCC1->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Bcl2_family Upregulation of Puma & Noxa Mito_Dys->Bcl2_family Apoptosis Apoptosis Bcl2_family->Apoptosis

Caption: PCC1 induces apoptosis in senescent cells via ROS and mitochondrial dysfunction.

Experimental Workflow for In Vivo Senolytic Validation

The following diagram illustrates a typical experimental workflow for validating the senotherapeutic effects of a compound in vivo.

InVivo_Validation_Workflow cluster_workflow In Vivo Senolytic Validation Animal_Model Select Animal Model (e.g., Aged Mice) Treatment_Groups Establish Treatment Groups (Vehicle, PCC1, D+Q, Fisetin) Animal_Model->Treatment_Groups Administration Administer Senotherapeutics (Oral Gavage, Intermittent Dosing) Treatment_Groups->Administration Assessment Assess Senescence & Phenotype Administration->Assessment Data_Analysis Data Analysis & Comparison Assessment->Data_Analysis

References

A Comparative Analysis of the Bioactivities of Procyanidin B2 and C1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Procyanidins, a class of flavonoids found in various plants, are recognized for their wide range of biological activities. Among these, the dimeric procyanidin B2 and the trimeric procyanidin C1 are of significant interest due to their potential therapeutic applications. This guide provides a comparative overview of the bioactivities of procyanidin B2 and C1, supported by experimental data, to aid in research and development.

Data Presentation

The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, anticancer, and hair growth-promoting activities of Procyanidin B2 and C1.

Table 1: Antioxidant Activity
CompoundAssayResultKey Findings
Procyanidin B2 General Antioxidant PotentialPotent antioxidantProcyanidin B2 has been shown to have strong antioxidant properties, although direct quantitative comparisons with C1 are limited in the literature.[1]
This compound General Antioxidant PotentialPotent antioxidantProcyanidins, in general, exhibit significant antioxidant activity, which is suggested to be proportional to their size and composition.[2]

Note: Direct comparative studies with standardized antioxidant assays (e.g., DPPH, ABTS, ORAC) providing IC50 values for both Procyanidin B2 and C1 under the same experimental conditions are limited in the reviewed literature.

Table 2: Anti-inflammatory Activity
CompoundModelKey Findings
Procyanidin B2 LPS-stimulated macrophagesInhibits inflammasome activation and the production of IL-1β, IL-6, and NO through the inactivation of the NF-κB signaling pathway.[3][4]
This compound MacrophagesReduces prostaglandin E2 and cyclooxygenase-2 levels and inhibits the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) signaling pathways.[2]
Table 3: Anticancer Activity (IC50 Values)
CompoundCancer Cell LineCancer TypeIC50 / Effective Concentration
Procyanidin B2 MCF-7Breast Adenocarcinoma19.20 µM
MDA-MB-231Breast CancerIC50 of 6.88 ± 0.647 µM (for DNMT activity)
BGC-823, SGC-7901Gastric CancerConcentration-dependent reduction in viability
This compound MDA-MB-231Triple-Negative Breast CancerComparable to Tamoxifen

Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Table 4: Hair Growth-Promoting Activity
CompoundModelResult
Procyanidin B2 Topical application on shaven C3H mice69.6% ± 21.8% hair regeneration
This compound Topical application on shaven C3H mice78.3% ± 7.6% hair regeneration

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is commonly used to determine the antioxidant capacity of a compound.

  • A stock solution of DPPH in methanol is prepared.

  • The test compound (Procyanidin B2 or C1) is dissolved in a suitable solvent and prepared in various concentrations.

  • The test compound solutions are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cells are seeded in a 96-well plate and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compound (Procyanidin B2 or C1) for a specific duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, the MTT reagent is added to each well and incubated for a few hours.

  • Viable cells with active metabolism convert the MTT into a purple formazan product.

  • A solubilization solution is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

In Vivo Hair Growth Promotion Study

This protocol outlines a general procedure for evaluating the hair growth-promoting effects of topical agents in mice.

  • The dorsal hair of C3H mice in the telogen phase of the hair cycle is shaved.

  • A solution of the test compound (e.g., 1% Procyanidin B2 or C1 in a vehicle solution) is topically applied to the shaven area daily for a predetermined period.

  • A control group receives the vehicle solution only.

  • The area of hair regrowth is periodically measured and photographed.

  • The percentage of the shaven area covered with new hair growth is calculated to determine the hair growth-promoting activity.

Mandatory Visualization

Signaling Pathways

Procyanidin_Signaling_Pathways cluster_inflammation Anti-inflammatory Pathways cluster_cancer Anticancer Pathways LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB MAPK MAPK TLR4->MAPK Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Inflammatory_Cytokines MAPK->Inflammatory_Cytokines Procyanidin_B2_Inflam Procyanidin B2 Procyanidin_B2_Inflam->NFkB inhibits Procyanidin_C1_Inflam This compound Procyanidin_C1_Inflam->NFkB inhibits Procyanidin_C1_Inflam->MAPK inhibits Growth_Factors Growth Factors Receptors Receptors Growth_Factors->Receptors Akt_mTOR Akt/mTOR Pathway Receptors->Akt_mTOR Proliferation Cell Proliferation & Survival Akt_mTOR->Proliferation Procyanidin_B2_Cancer Procyanidin B2 Procyanidin_B2_Cancer->Akt_mTOR inhibits Procyanidin_C1_Cancer This compound Procyanidin_C1_Cancer->Proliferation induces apoptosis

Caption: Signaling pathways modulated by Procyanidin B2 and C1.

Experimental Workflow

Experimental_Workflow cluster_0 In Vitro Bioactivity Assessment cluster_1 In Vivo Hair Growth Study start Prepare Procyanidin B2 & C1 Solutions antioxidant Antioxidant Assays (e.g., DPPH) start->antioxidant anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine Inhibition) start->anti_inflammatory anticancer Anticancer Assays (e.g., MTT on Cancer Cells) start->anticancer data_analysis Data Analysis (IC50 Calculation) antioxidant->data_analysis anti_inflammatory->data_analysis anticancer->data_analysis comparison Comparative Analysis data_analysis->comparison animal_prep Animal Model Preparation (Shaving) topical_app Topical Application (Procyanidin B2, C1, Vehicle) animal_prep->topical_app observation Observation & Measurement topical_app->observation results Results Interpretation observation->results

Caption: General experimental workflow for comparing bioactivities.

References

A Comparative Guide to Procyanidin C1: Benchmarking Against Established Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin C1 (PCC1), a trimeric proanthocyanidin found in sources such as grape seeds, apples, and cinnamon, is gaining significant attention for its potent biological activities.[1] As a member of the flavonoid superfamily, its antioxidant properties are well-recognized, but a deeper analysis reveals a multifaceted mechanism that may position it as a superior alternative to established antioxidants.[1][2] This guide provides an objective comparison of this compound against benchmark antioxidants like Vitamin C, Vitamin E (and its analog Trolox), and Resveratrol. We present available quantitative data from standardized in vitro assays, detail cellular antioxidant performance, and elucidate its primary mechanism of action through the Nrf2 signaling pathway.

In Vitro Antioxidant Capacity: Radical Scavenging Benchmarks

Standardized chemical assays are essential for determining the intrinsic radical-scavenging ability of a compound. The most common assays include DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity). These tests measure the ability of an antioxidant to neutralize stable radicals, with results often expressed as an IC50 value (the concentration required to inhibit 50% of the radical) or in Trolox Equivalents (TE). A lower IC50 value indicates higher antioxidant activity.

While extensive research highlights the potent cellular and in vivo effects of this compound, standardized IC50 and ORAC values for the pure, isolated compound are less commonly reported than for single-molecule antioxidants. Studies consistently show that the antioxidant capacity of procyanidins increases with their degree of polymerization, making the trimer PCC1 superior to its monomeric (catechin, epicatechin) and dimeric counterparts.[2] Furthermore, proanthocyanidins are reported to have up to 20 times the antioxidant capacity of Vitamin C and 50 times that of Vitamin E, although the specific assay conditions for this claim are not always specified.

The following table summarizes reported values for established antioxidants to provide a quantitative benchmark for comparison.

Table 1: Comparative In Vitro Antioxidant Activity

AntioxidantDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)ORAC Value (µmol TE/g)
This compound High activity; specific values vary by extract/studyHigh activity; specific values vary by extract/studyHigh activity; specific values vary by extract/study
Vitamin C 6.35[3]5.18[3]Water-soluble; high ORAC score[4]
Resveratrol 15.54[3]2.86[3]23.12[3]
Trolox (Vitamin E analog) Standard ReferenceStandard ReferenceStandard Reference (1 TE)[5]
Vitamin E (α-tocopherol) Not applicable (lipid-soluble)Not applicable (lipid-soluble)~1,293[6]

Note: IC50 values can vary significantly between studies due to different experimental conditions. Data should be used for relative comparison.

G General Workflow for DPPH Radical Scavenging Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare DPPH stock solution (e.g., 0.1 mM in methanol) P2 Prepare serial dilutions of This compound & standards R1 Mix DPPH solution with test compound or standard P2->R1 R2 Incubate in the dark (e.g., 30 minutes at RT) R1->R2 Radical Scavenging (Purple to Yellow) A1 Measure absorbance (e.g., at 517 nm) R2->A1 A2 Calculate % Inhibition vs. Control (DPPH alone) A1->A2 A3 Plot % Inhibition vs. Concentration and determine IC50 value A2->A3

Caption: Workflow of the DPPH antioxidant assay.

Cellular Antioxidant Performance

Beyond direct radical scavenging, an antioxidant's true value lies in its ability to protect cells from oxidative stress. This compound demonstrates exceptional performance in cellular models by not only neutralizing existing reactive oxygen species (ROS) but also by bolstering the cell's own defense mechanisms. Studies have shown that flavonoid supplementation, including procyanidins, significantly increases the levels of endogenous antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[7] This action leads to a measurable reduction in cellular damage markers like malondialdehyde (MDA), a product of lipid peroxidation.

Table 2: Summary of Cellular Effects of this compound

Cellular MarkerEffect of this compoundOutcome
Reactive Oxygen Species (ROS) Decreases levels[2]Reduces overall oxidative burden
Malondialdehyde (MDA) Decreases levelsProtects cell membranes from lipid peroxidation
Superoxide Dismutase (SOD) Increases activity/expression[7]Converts superoxide radicals to hydrogen peroxide
Catalase (CAT) Increases activity/expression[7]Decomposes hydrogen peroxide to water and oxygen
Glutathione Peroxidase (GPX) Increases activity/expression[7]Reduces hydrogen peroxide and lipid hydroperoxides

Note: In a distinct mechanism related to senolytics, PCC1 can selectively increase ROS in senescent (aging) cells to induce their apoptosis, highlighting its sophisticated, context-dependent activity.[8]

G Cellular Antioxidant Assay (CAA) Workflow cluster_cell_prep Cell Preparation cluster_loading Loading & Treatment cluster_stress Oxidative Stress Induction cluster_measurement Measurement & Analysis C1 Seed cells in a microplate (e.g., HepG2) C2 Incubate until confluent L1 Load cells with DCFH-DA probe C2->L1 L2 Treat cells with this compound or standard antioxidants L1->L2 S1 Induce oxidative stress (e.g., add AAPH radical generator) L2->S1 S2 ROS oxidizes DCFH to fluorescent DCF S1->S2 M1 Measure fluorescence over time S2->M1 Fluorescence Signal M2 Calculate area under the curve (AUC) M1->M2 M3 Compare AUC of treated cells to control to determine protection M2->M3

Caption: Workflow for assessing cellular antioxidant activity.

Advanced Mechanism of Action: Nrf2 Pathway Activation

A key differentiator for this compound is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. This pathway is a master regulator of the cell's endogenous antioxidant defense system.

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by being bound to Keap1, which facilitates its degradation. When exposed to oxidative stress or activators like PCC1, Nrf2 is released from Keap1. It then translocates to the nucleus, binds to the ARE sequence in the DNA, and initiates the transcription of a suite of protective genes. These include the antioxidant enzymes highlighted previously (SOD, CAT, GPx) as well as detoxification enzymes like NQO1 and HO-1.

By activating this pathway, this compound does not merely act as a standalone scavenger; it amplifies the cell's entire defensive arsenal, providing a more robust and sustained protective effect compared to antioxidants that only offer direct radical neutralization.

G This compound Activation of the Nrf2/ARE Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PCC1 This compound Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) PCC1->Keap1_Nrf2 Inhibits Degradation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Release Degradation Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Degradation Normal State Nrf2_free Nrf2 (Active) Keap1_Nrf2->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Nuclear Translocation ARE ARE (Antioxidant Response Element on DNA) Nrf2_nuc->ARE Binds to Genes Transcription of Antioxidant Genes (HO-1, NQO1, SOD, CAT, GPx) ARE->Genes Activates

Caption: PCC1 promotes Nrf2 stability and nuclear translocation.

Experimental Protocols

For reproducibility and comparative analysis, detailed methodologies are crucial. The following are summarized protocols for the key assays discussed.

DPPH Radical Scavenging Assay Protocol

  • Reagent Preparation: Prepare a 0.1 mM working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a stock solution of the test compound (this compound) and standards (e.g., Vitamin C, Trolox) in a suitable solvent. Create a series of dilutions from the stock solutions.
  • Reaction Setup: In a 96-well plate or cuvettes, add a defined volume of the DPPH working solution to an equal volume of each sample dilution, standard, or blank solvent. The control wells should contain the DPPH solution mixed with the solvent only.
  • Incubation: Mix thoroughly and incubate the plate/cuvettes in the dark at room temperature for 30 minutes. The purple color of the DPPH radical will fade in the presence of an antioxidant.
  • Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.
  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100. Plot the % inhibition against the sample concentration and determine the IC50 value through regression analysis.

ABTS Radical Cation Decolorization Assay Protocol

  • Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
  • Working Solution Preparation: Dilute the ABTS•+ stock solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.
  • Reaction Setup: Add a small volume (e.g., 10 µL) of the test compound or Trolox standard at various concentrations to a larger volume (e.g., 1 mL) of the diluted ABTS•+ working solution.
  • Incubation: Mix and allow the reaction to proceed for a set time (e.g., 6 minutes).
  • Measurement: Measure the decrease in absorbance at 734 nm.
  • Calculation: Generate a standard curve by plotting the inhibition of absorbance against various concentrations of Trolox. Express the antioxidant activity of the sample as Trolox Equivalent Antioxidant Capacity (TEAC).

Oxygen Radical Absorbance Capacity (ORAC) Assay Protocol

  • Principle: This assay measures the ability of an antioxidant to inhibit the decay of a fluorescent probe (e.g., fluorescein) induced by a peroxyl radical generator (e.g., AAPH).
  • Reagent Preparation: Prepare solutions of the fluorescent probe, the AAPH radical generator, and a series of concentrations for the test compound and the Trolox standard in a phosphate buffer (pH 7.4).
  • Reaction Setup: In a 96-well black microplate, add the fluorescent probe to wells containing the test compound, Trolox standard, or a blank buffer.
  • Initiation and Measurement: Place the plate in a fluorescence microplate reader pre-set to 37°C. Initiate the reaction by adding the AAPH solution to all wells. Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm over a period of 60-90 minutes.
  • Calculation: Calculate the net Area Under the Curve (AUC) for each sample by subtracting the AUC of the blank. Create a standard curve by plotting the net AUC against the Trolox concentration. The ORAC value of the sample is then calculated from this curve and expressed as micromoles of Trolox Equivalents (TE) per gram or liter of the sample.

Cellular Antioxidant Assay (CAA) Protocol

  • Cell Culture: Seed adherent cells (e.g., HepG2 human liver cells) in a 96-well black microplate and culture until they form a confluent monolayer.
  • Cell Loading and Treatment: Remove the culture medium and wash the cells with PBS. Load the cells by incubating them with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA). After incubation, remove the solution and treat the cells with various concentrations of this compound or a standard antioxidant (e.g., Quercetin).
  • Induction of Oxidative Stress: Add a solution of AAPH (a peroxyl radical generator) to all wells except for negative controls.
  • Measurement: Immediately place the plate in a fluorescence reader. Measure the emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour. The ROS generated by AAPH will oxidize the intracellular DCFH to the highly fluorescent DCF.
  • Calculation: Quantify the antioxidant activity by calculating the area under the curve (AUC). Compare the AUC of the treated cells with the control (cells with AAPH but no antioxidant) to determine the percent inhibition of ROS formation.

Conclusion

The benchmarking of this compound against established antioxidants reveals its position as a uniquely potent agent. While direct comparisons using standardized in vitro assays like DPPH and ORAC are complicated by the focus of current research on its cellular effects, the available evidence strongly supports its superior activity. This compound's trimeric structure enhances its radical scavenging capacity beyond that of its monomeric and dimeric precursors. More importantly, its ability to protect cells from damage and activate the Nrf2/ARE signaling pathway demonstrates a sophisticated, dual-action mechanism. It not only neutralizes immediate threats but also significantly enhances the cell's own long-term antioxidant defenses. For drug development and research professionals, this compound represents a compelling candidate for applications requiring robust and sustained protection against oxidative stress.

References

Safety Operating Guide

Navigating the Disposal of Procyanidin C1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are fundamental to ensuring laboratory safety and environmental integrity. Procyanidin C1, a polyphenolic compound of significant interest for its bioactive properties, is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, adherence to structured disposal protocols is crucial for maintaining a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound waste streams.

This compound Hazard Profile

While Safety Data Sheets (SDS) for this compound indicate that it is not a hazardous substance, it is prudent to handle it with the standard precautions applicable to all laboratory chemicals.[1]

Hazard Classification SystemHealth RatingFire RatingReactivity RatingSource
NFPA Ratings (scale 0-4)000
HMIS-Ratings (scale 0-4)000
Standard Operating Protocol for this compound Disposal

This protocol outlines the necessary steps for the safe handling and disposal of this compound compounds, contaminated materials, and their containers.

Step 1: Waste Identification and Segregation

  • Identify the Waste Stream: Determine the nature of the waste:

    • Pure this compound (solid powder)

    • Solutions containing this compound

    • Lab materials contaminated with this compound (e.g., gloves, weighing paper, pipette tips, chromatography plates)

  • Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[1]

Step 2: Containment and Labeling

  • Use Appropriate Containers:

    • Solid Waste: Collect pure this compound powder and lightly contaminated solids in a designated, sealable container.[1]

    • Liquid Waste: Collect solutions containing this compound in a leak-proof, sealable container. Glass or polyethylene containers are generally suitable for aqueous solutions.[1]

    • Sharps: Any sharps (e.g., needles, scalpels) contaminated with this compound must be disposed of in a designated sharps container.[1]

  • Label Containers Clearly: All waste containers must be clearly labeled with the following information:

    • "this compound Waste"

    • The physical state (solid or liquid)

    • The primary solvent if in solution

    • Date of accumulation

    • Your name and laboratory information

Step 3: Accidental Spill Management

  • Personnel Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]

  • Containment and Cleanup:

    • Solid Spills: To avoid creating dust, gently sweep up or vacuum the spillage and collect it in a suitable container for disposal.[1][2]

    • Liquid Spills: Absorb the material with an inert absorbent such as sand or diatomaceous earth.[1]

  • Surface Decontamination: Thoroughly clean the spill surface to remove any residual contamination.[1]

Step 4: Disposal Procedures

  • Solid Waste:

    • Pure Compound and Contaminated Materials: Place the sealed container in the designated area for non-hazardous chemical waste pickup by your institution's EHS department. Do not dispose of solid this compound waste in the regular trash unless explicitly approved by EHS.[1]

  • Liquid Waste:

    • Concentrated Solutions: Do not pour concentrated solutions of this compound down the drain.[1] Collect in a labeled, sealed container for EHS pickup.

    • Dilute Aqueous Solutions: While some institutions may permit the drain disposal of very dilute, non-hazardous aqueous solutions, it is crucial to consult your local EHS guidelines first. If permitted, flush with copious amounts of water.[3]

  • Empty Containers:

    • Triple Rinse: The first rinse of a container that held a this compound solution should be collected as chemical waste. Subsequent rinses with water can typically be discarded down the drain, but confirm this with local EHS guidelines.[1]

    • Container Disposal: Once thoroughly rinsed and air-dried, the empty container can often be disposed of in the regular laboratory glass or plastic recycling stream. Deface the original label to prevent any confusion.[1]

  • Arrange for Pickup: Once a waste container is full, seal it securely and request a waste pickup from your EHS department.[1]

This compound Properties and Solubility

The following table summarizes key properties of this compound, which can inform handling and solution preparation.

PropertyValueSource
Molecular Formula C₄₅H₃₈O₁₈[4]
Molecular Weight 866.8 g/mol [4]
Appearance Crystalline solid[5]
Purity ≥98%[5]
UV/Vis. λmax: 282 nm[5]
Storage Temperature -20°C[5]
Solubility
DMSO~30 mg/mL[5]
Ethanol~30 mg/mL[5]
Dimethylformamide (DMF)~30 mg/mL[5]
PBS (pH 7.2)~10 mg/mL[5]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

ProcyanidinC1_Disposal_Workflow start Start: this compound Waste Generation identify_waste Step 1: Identify Waste Type start->identify_waste solid_waste Solid Waste (Pure compound, contaminated gloves, etc.) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions) identify_waste->liquid_waste Liquid sharps_waste Contaminated Sharps identify_waste->sharps_waste Sharps contain_solid Step 2: Contain in Labeled, Sealed Container solid_waste->contain_solid contain_liquid Step 2: Contain in Labeled, Leak-proof Container liquid_waste->contain_liquid contain_sharps Step 2: Place in Designated Sharps Container sharps_waste->contain_sharps dispose_solid Step 4: EHS Pickup for Non-Hazardous Waste contain_solid->dispose_solid dispose_liquid Step 4: EHS Pickup for Chemical Waste contain_liquid->dispose_liquid dispose_sharps Step 4: EHS Pickup for Sharps Waste contain_sharps->dispose_sharps end_solid Disposed dispose_solid->end_solid end_liquid Disposed dispose_liquid->end_liquid end_sharps Disposed dispose_sharps->end_sharps

This compound Disposal Workflow

References

Essential Safety and Logistical Information for Handling Procyanidin C1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Procyanidin C1, a polyphenolic compound of interest for its potential therapeutic properties. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a culture of safety and responsibility in your laboratory. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), its toxicological properties have not been exhaustively investigated, warranting a cautious approach.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound to prevent direct contact and inhalation.

PPE CategoryRecommended EquipmentSpecifications & Best Practices
Eye Protection Safety glasses with side-shields or safety gogglesShould conform to EN 166 (EU) or ANSI Z87.1 (US) standards. Always wear when handling this compound in solid or solution form.[1]
Hand Protection Compatible chemical-resistant glovesNitrile or butyl rubber gloves are recommended for handling fine chemicals.[1] Always inspect gloves for tears or holes before use and wash hands after removal.
Body Protection Laboratory coatA standard lab coat should be worn to protect skin and personal clothing from potential splashes or spills.[1]
Respiratory Protection NIOSH-approved respirator (if applicable)Generally not required for small quantities under well-ventilated conditions. A respirator is recommended if dust may be generated or when working in an area with poor ventilation.[1]

Operational Plan for Safe Handling

This step-by-step guide outlines the procedure for safely handling this compound from reception to use in experiments.

  • Receiving and Storage :

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the container in a cool, well-ventilated area, with a recommended temperature of -20°C for long-term stability.[2]

    • Keep the container tightly sealed and protected from light.[3]

  • Preparation for Use :

    • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid dust generation.

    • Before handling, ensure all necessary PPE is correctly worn.

    • Have an accessible safety shower and eye wash station nearby.[3]

  • Weighing and Solution Preparation :

    • This compound is a crystalline solid.[2] When weighing, do so in a fume hood to minimize inhalation of any fine particles.

    • To prepare a stock solution, this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide at approximately 30 mg/mL.[2] These solvents should be purged with an inert gas.

    • For aqueous solutions, this compound is soluble in PBS (pH 7.2) at approximately 10 mg/mL.[2] It is not recommended to store aqueous solutions for more than one day.[2]

  • Experimental Use :

    • When using this compound in experiments, handle all solutions with care to avoid splashes and aerosol formation.

    • Avoid contact with skin and eyes.[3]

    • After handling, wash hands and any exposed skin thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Collection :

    • Collect all waste materials, including unused this compound, contaminated solutions, and disposable labware (e.g., pipette tips, gloves), in a designated and clearly labeled hazardous waste container.

    • Do not dispose of this compound down the drain or in regular trash.[3]

  • Container Disposal :

    • Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste.

    • Once decontaminated, the container can be disposed of according to institutional guidelines.

  • Waste Disposal :

    • Dispose of the hazardous waste container through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.

    • Follow all local, state, and federal regulations for chemical waste disposal.

Physical and Chemical Properties

PropertyValue
Chemical Formula C₄₅H₃₈O₁₈
Molecular Weight 866.8 g/mol
Appearance Crystalline solid[2]
Purity ≥98%[2]
UV/Vis Maximum λmax: 282 nm[2]
Solubility DMF: 30 mg/mlDMSO: 30 mg/mlEthanol: 30 mg/mlPBS (pH 7.2): 10 mg/ml[2]
Storage Temperature -20°C[2]
CAS Number 37064-30-5

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal storage Receiving & Storage (-20°C, Dark) ppe Don PPE (Goggles, Gloves, Lab Coat) storage->ppe 1. setup Work in Fume Hood ppe->setup 2. weigh Weigh Solid this compound setup->weigh 3. dissolve Dissolve in Appropriate Solvent weigh->dissolve 4. experiment Perform Experiment dissolve->experiment 5. collect_waste Collect Contaminated Waste experiment->collect_waste 6. dispose Dispose via EHS collect_waste->dispose 7.

Caption: Workflow for the safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。